molecular formula C4H2BrClS B125382 4-Bromo-2-chlorothiophene CAS No. 32431-93-9

4-Bromo-2-chlorothiophene

Cat. No.: B125382
CAS No.: 32431-93-9
M. Wt: 197.48 g/mol
InChI Key: FEDTVFXCDOSSOK-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorothiophene is a valuable chemical building block in medicinal chemistry, most notably employed in the synthesis of advanced, non-peptidic inhibitors of Insulin-Regulated Aminopeptidase (IRAP). IRAP is a transmembrane zinc metalloprotease with important roles in cognitive functions, such as learning and memory, as well as in immune responses and glucose metabolism . Researchers utilize derivatives of this compound, such as specific aryl sulfonamide compounds, to probe IRAP's function through allosteric inhibition. This mechanism involves binding to a site distinct from the enzyme's catalytic center, effectively locking it in a less active conformational state and providing a powerful tool for investigating enzyme dynamics and function . The study of such inhibitors is a significant area of pre-clinical research for potential applications in treating cognitive disorders and ischemic stroke. This compound enables the exploration of complex biological pathways by facilitating the creation of selective chemical probes that help deconvolute IRAP's physiological roles and its potential as a therapeutic target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2BrClS/c5-3-1-4(6)7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDTVFXCDOSSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369159
Record name 4-Bromo-2-chlorothiophene
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Molecular Weight

197.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-93-9
Record name 4-Bromo-2-chlorothiophene
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Record name 4-Bromo-2-chlorothiophene
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Record name 4-bromo-2-chlorothiophene
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Foundational & Exploratory

synthesis of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chlorothiophene

Abstract

This compound is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the distinct reactivity of its halogen substituents, enabling the construction of complex molecular architectures for drug discovery and the development of organic electronic materials.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the . It delves into the core synthetic strategies, emphasizing the mechanistic principles that govern reaction outcomes, and provides detailed, field-proven experimental protocols. The discussion balances theoretical concepts with practical insights to ensure scientific integrity and reproducibility.

Introduction: A Versatile Heterocyclic Intermediate

Thiophene and its derivatives are integral scaffolds in numerous FDA-approved pharmaceuticals, owing to their ability to act as bioisosteres of phenyl rings and engage in specific interactions with biological targets.[3] this compound (CAS No. 32431-93-9) emerges as a particularly valuable intermediate, offering two distinct halogen handles for sequential, site-selective functionalization through cross-coupling reactions, lithiation, or nucleophilic substitution.

Physicochemical Properties and Identification

Correctly identifying and understanding the physical properties of the target compound is the first step in any successful synthesis.

PropertyValueSource
CAS Number 32431-93-9[4][5]
Molecular Formula C₄H₂BrClS[4][5]
Molecular Weight 197.48 g/mol [4][5][6]
Boiling Point 67-69 °C at 9 Torr[1][2]
Density ~1.844 g/cm³[2]
Appearance Colorless to light yellow liquidN/A
Synthetic Challenges and Strategic Overview

The primary challenge in synthesizing this compound lies in achieving the correct 2,4-substitution pattern with high regioselectivity. The thiophene ring exhibits preferential reactivity at the α-positions (C2 and C5) over the β-positions (C3 and C4) during electrophilic substitution. This inherent reactivity profile means that direct, one-pot halogenation of thiophene or 2-chlorothiophene will typically yield a mixture of isomers, with the desired 4-bromo product being a minor component. Therefore, robust synthetic strategies must employ methods that override these natural tendencies, such as directed metalation or the use of pre-functionalized starting materials.

Critical Safety and Handling Protocols

This compound is a hazardous chemical that requires careful handling to ensure personnel safety. Adherence to established safety protocols is non-negotiable.

Hazard Identification and Mitigation

The compound is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][7][8][9] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[5][7][9]

Hazard StatementGHS CodeMitigation Measures
Harmful if swallowed/inhaled/in contact with skinH302/H332/H312Work in a well-ventilated chemical fume hood. Avoid generating aerosols.
Causes skin and eye irritationH315/H319Wear appropriate PPE, including nitrile gloves and safety goggles.
May cause respiratory irritationH335Use only in a well-ventilated area or with respiratory protection.
Recommended Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a certified chemical fume hood is required. For emergencies or spills, a self-contained breathing apparatus may be necessary.[9]

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[7] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) in a freezer is recommended.[2]

Disposal: Dispose of waste materials and containers through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7]

Core Synthetic Strategy: Regioselective Synthesis via Lithiation of 2,4-Dibromothiophene

The most reliable and regioselective approach to this compound avoids the direct bromination of 2-chlorothiophene. Instead, it utilizes a readily available polysubstituted precursor, 2,4-dibromothiophene, and leverages the differential reactivity of the C-Br bonds towards lithium-halogen exchange. The α-position (C2) of a thiophene ring is significantly more reactive towards both deprotonation and lithium-halogen exchange than the β-position (C4). This reactivity difference is the cornerstone of this strategy.

Mechanistic Principles

The synthesis proceeds via two key steps:

  • Selective Lithium-Halogen Exchange: 2,4-Dibromothiophene is treated with one equivalent of an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). The exchange occurs preferentially at the more electronically activated and sterically accessible C2 position, generating the 4-bromo-2-lithiothiophene intermediate. Maintaining a low temperature is critical to prevent side reactions, such as rearrangement or reaction with the solvent.

  • Electrophilic Chlorination: The generated organolithium intermediate is a potent nucleophile. It is quenched by adding an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom at the C2 position, yielding the final product.

The workflow for this highly selective synthesis is outlined below.

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Key Intermediate cluster_product Final Product start 2,4-Dibromothiophene intermediate 4-Bromo-2-lithiothiophene start->intermediate Lithium-Halogen Exchange reagent1 1. n-BuLi, THF, -78 °C reagent2 2. N-Chlorosuccinimide (NCS) product This compound intermediate->product Electrophilic Chlorination

Caption: High-level workflow for the .

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

  • 2,4-Dibromothiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere operations

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble an oven-dried three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Initial Solution: In the flask, dissolve 2,4-dibromothiophene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) to the solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step generates the 4-bromo-2-lithiothiophene intermediate.

  • Chlorination: In a separate flask, prepare a solution or slurry of NCS (1.1 eq) in anhydrous THF. Add this solution/slurry to the reaction mixture dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Causality and Experimental Choices
  • Why Anhydrous Conditions? Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Any moisture will quench the reagent and the lithiated intermediate, drastically reducing the yield.[10]

  • Why -78 °C? The thiophene ring can be unstable at higher temperatures once lithiated. The low temperature stabilizes the 4-bromo-2-lithiothiophene intermediate, preventing decomposition and side reactions such as the formation of other isomers.[11][12]

  • Why n-BuLi? n-Butyllithium is a strong, non-nucleophilic base and an excellent reagent for lithium-halogen exchange. Its use is well-established for creating lithiated aromatic and heterocyclic species.

  • Why NCS? N-Chlorosuccinimide is an effective and easy-to-handle solid electrophilic chlorine source. It reacts cleanly with the lithiated intermediate to form the C-Cl bond.

Purification and Spectroscopic Characterization

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents.

Purification Protocol: Vacuum Distillation

Given the product is a liquid with a defined boiling point, vacuum distillation is an effective method for purification on a larger scale.

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude product gently under vacuum.

  • Collection: Collect the fraction boiling at 67-69 °C under 9 Torr pressure.[1][2] This should yield the purified this compound as a colorless to pale yellow liquid.

For smaller scales or for removing closely-boiling impurities, silica gel column chromatography may be employed, typically using a non-polar eluent system like hexanes/ethyl acetate.

Characterization

The identity and purity of the final compound should be confirmed using standard spectroscopic techniques. Representative data can be found in public databases.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring.

  • ¹³C NMR: The carbon NMR spectrum will show four signals for the four unique carbon atoms of the thiophene ring.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M+) should correspond to the calculated molecular weight.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H, C-C, and C-S stretching and bending frequencies for the thiophene ring.

Spectroscopic data for this compound is available for comparison from sources such as ChemicalBook and PubChem.[5][13]

Conclusion

The is most effectively and selectively achieved through a strategy involving lithium-halogen exchange from 2,4-dibromothiophene, followed by electrophilic chlorination. This method circumvents the regioselectivity issues inherent in the direct electrophilic halogenation of simpler thiophene precursors. By carefully controlling reaction conditions, particularly temperature and stoichiometry, researchers can reliably produce this valuable intermediate in high yield and purity. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful synthesis and application of this compound in advanced research and development settings.

References

An In-Depth Technical Guide to the Preparation of 4-Bromo-2-chlorothiophene from Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-Bromo-2-chlorothiophene, a valuable substituted thiophene intermediate in the development of novel pharmaceuticals and functional materials. The synthesis involves a multi-step process commencing from the readily available starting material, thiophene. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

Direct regioselective halogenation of thiophene to achieve the 2,4-disubstitution pattern is challenging due to the high reactivity of the thiophene ring and the directing effects of the initial halogen substituent, which favor substitution at the 5-position. Therefore, a more strategic, multi-step approach is required. The most plausible and documented pathway involves the following key transformations:

  • Chlorination of Thiophene: The synthesis initiates with the chlorination of thiophene to produce 2-chlorothiophene.

  • Friedel-Crafts Acylation: The resulting 2-chlorothiophene is then acylated to introduce an acetyl group, yielding 2-acetyl-4-chlorothiophene. The chloro group directs the acylation to the 4-position.

  • Haloform Reaction: The acetyl group is subsequently converted to a carboxylic acid via a haloform reaction, producing 4-chlorothiophene-2-carboxylic acid.

  • Bromodecarboxylation (Hunsdiecker Reaction): Finally, the carboxylic acid is replaced with a bromine atom through a Hunsdiecker-type reaction to yield the target molecule, this compound.

This strategic sequence allows for the precise installation of the chloro and bromo substituents at the desired 2- and 4-positions of the thiophene ring.

Experimental Protocols

Step 1: Synthesis of 2-Chlorothiophene

A robust and high-yielding method for the synthesis of 2-chlorothiophene from thiophene is adapted from a patented procedure.[1] This method utilizes in situ generated chlorine from the reaction of hydrogen peroxide and hydrochloric acid.

Reaction:

Experimental Protocol:

  • In a mechanically stirred reaction vessel, add 600 mL of 30% hydrochloric acid, 100 g of thiophene, and 2 mL of triethylamine.[1]

  • Cool the mixture to a temperature range of -10 to 0 °C.[1]

  • Slowly add 140 g of 30% hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature between -10 and 0 °C. The addition should take approximately 8-10 hours.[1]

  • After the addition is complete, maintain the reaction mixture at this temperature for an additional 10 hours.[1]

  • Allow the mixture to warm to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer twice with 100 mL portions of ethyl acetate.[1]

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 2-chlorothiophene.

ParameterValueReference
Thiophene100 g[1]
30% Hydrochloric Acid600 mL[1]
Triethylamine2 mL[1]
30% Hydrogen Peroxide140 g[1]
Reaction Temperature-10 to 0 °C[1]
Reaction Time~20 hours[1]
Yield ~96.4% [1]
Purity ~99.3% [1]
Step 2: Synthesis of 2-Acetyl-4-chlorothiophene

This step involves the Friedel-Crafts acylation of 2-chlorothiophene. The chloro group at the 2-position directs the incoming acetyl group to the 4-position.

Reaction:

Experimental Protocol:

  • In a suitable reaction vessel, prepare an acylating composition by reacting a Lewis acid (e.g., aluminum chloride) with an acylating agent (e.g., acetyl chloride) in an inert solvent at a temperature between -5 and 20 °C.[2]

  • Add 2-chlorothiophene to the acylating composition while maintaining the temperature of the reaction mass in the range of -5 to 20 °C.[2]

  • Stir the reaction mixture for a period of 1 to 8 hours.[2]

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

ParameterValueReference
Acylating AgentAcetyl Chloride[2]
Lewis AcidAluminum Chloride[2]
Reaction Temperature-5 to 20 °C[2]
Reaction Time1 - 8 hours[2]
Yield High [2]
Purity >99% [2]
Step 3: Synthesis of 4-Chlorothiophene-2-carboxylic acid

The acetyl group of 2-acetyl-4-chlorothiophene is converted to a carboxylic acid via a haloform reaction.

Reaction:

Experimental Protocol:

  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add 2-acetyl-4-chlorothiophene to the hypobromite solution.

  • Heat the mixture to facilitate the reaction.

  • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-chlorothiophene-2-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry.

ParameterValue
Starting Material2-Acetyl-4-chlorothiophene
ReagentsSodium hydroxide, Bromine
Reaction TypeHaloform Reaction
Product 4-Chlorothiophene-2-carboxylic acid
Step 4: Synthesis of this compound

The final step is the bromodecarboxylation of 4-chlorothiophene-2-carboxylic acid, which can be achieved using a Hunsdiecker-type reaction.[3][4][5]

Reaction:

Experimental Protocol (General Procedure):

  • Convert 4-chlorothiophene-2-carboxylic acid to its silver salt by treating it with silver nitrate in the presence of a base.

  • Thoroughly dry the silver salt.

  • Suspend the dry silver salt in an inert solvent (e.g., carbon tetrachloride).

  • Add a stoichiometric amount of bromine to the suspension and reflux the mixture until the reaction is complete (indicated by the disappearance of the silver salt and cessation of CO2 evolution).

  • Cool the reaction mixture, filter off the silver bromide, and wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

  • Dry the organic layer and remove the solvent to obtain the crude this compound.

  • Purify the product by distillation or chromatography.

ParameterValueReference
Starting Material4-Chlorothiophene-2-carboxylic acid
ReagentsSilver Nitrate, Bromine[3][4]
Reaction TypeHunsdiecker Reaction[3][4]
Product This compound

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic pathway from thiophene to this compound.

SynthesisWorkflow Thiophene Thiophene Chlorothiophene 2-Chlorothiophene Thiophene->Chlorothiophene Chlorination (HCl, H2O2, Et3N) AcetylChlorothiophene 2-Acetyl-4-chlorothiophene Chlorothiophene->AcetylChlorothiophene Friedel-Crafts Acylation (CH3COCl, AlCl3) CarboxylicAcid 4-Chlorothiophene-2-carboxylic acid AcetylChlorothiophene->CarboxylicAcid Haloform Reaction (NaOBr, NaOH) FinalProduct This compound CarboxylicAcid->FinalProduct Bromodecarboxylation (AgNO3, Br2)

Caption: Synthetic pathway for this compound from thiophene.

Conclusion

The synthesis of this compound from thiophene is a multi-step process that requires careful control of regioselectivity. The outlined synthetic strategy, involving chlorination, Friedel-Crafts acylation, haloform reaction, and bromodecarboxylation, provides a logical and feasible route to this valuable building block. The provided experimental protocols and data serve as a guide for researchers in the fields of medicinal chemistry and materials science to successfully synthesize this compound for their research and development endeavors.

References

An In-depth Technical Guide to 4-Bromo-2-chlorothiophene (CAS: 32431-93-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern on the thiophene ring, featuring both a bromine and a chlorine atom at the 4- and 2-positions respectively, offers differential reactivity that can be exploited for the regioselective introduction of various functional groups. This attribute makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives are known to be key components in a variety of pharmaceuticals and agrochemicals, and this compound provides a strategic starting point for the development of novel compounds with potential biological activity.[1]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 32431-93-9[2]
Molecular Formula C₄H₂BrClS[2]
Molecular Weight 197.48 g/mol [2]
Boiling Point 67-69 °C at 9 Torr[1]
Density 1.844 ± 0.06 g/cm³ (Predicted)[1]
Physical Form Liquid[3]
Purity ≥95%[3]
Storage Temperature Keep in dark place, inert atmosphere, store in freezer, under -20°C[3][4]

Safety Information:

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

While high-resolution spectra are proprietary, the following table summarizes expected and reported spectroscopic data for this compound and related compounds.

Spectroscopy Expected/Reported Data
¹H NMR Signals corresponding to the two protons on the thiophene ring are expected in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts and coupling constants will depend on the solvent used.
¹³C NMR Four distinct signals are expected for the carbon atoms of the thiophene ring. The carbons attached to the halogens will show characteristic chemical shifts.
IR Spectroscopy Characteristic absorption bands for C-H stretching in the aromatic region (around 3100 cm⁻¹), C=C stretching of the thiophene ring (around 1500-1400 cm⁻¹), and C-S stretching can be expected.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M+, M+2, and M+4 peaks). The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (197.48 for the most abundant isotopes).[2]

Synthesis and Reactivity

The reactivity of this compound is characterized by the presence of two different halogen atoms, allowing for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, enabling regioselective modifications.

Experimental Protocols

The following are detailed, representative methodologies for key reactions involving this compound, based on established protocols for similar halogenated thiophenes.

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This reaction is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-Br bond allows for selective coupling at the 4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Grignard Reagent Formation and Reaction (Representative Protocol)

Formation of a Grignard reagent at the more reactive bromine position allows for the introduction of various electrophiles.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., an aldehyde, ketone, or carbon dioxide)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine.

  • Add a small portion of a solution of this compound (1.0 eq) in anhydrous ether or THF via the dropping funnel.

  • If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

  • Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the electrophile in anhydrous ether or THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

Applications in Drug Discovery and Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for phenyl rings and engage in various interactions with biological targets.[5][6] While specific biological activities for this compound itself are not extensively documented, its derivatives are of significant interest in drug discovery.

Potential as an Intermediate for Anticancer Agents

Derivatives of chlorothiophenes have been investigated as potential anticancer agents.[7] For example, chlorothiophene-based chalcones have demonstrated cytotoxicity against various cancer cell lines.[7] The mechanism of action for some of these compounds is believed to involve the modulation of key signaling pathways implicated in cancer cell survival and proliferation, such as the p53 pathway.[7] this compound can serve as a starting material for the synthesis of a library of thiophene derivatives to be screened for anticancer activity.

Potential as an Intermediate for Antimicrobial Agents

Thiophene derivatives have also shown promise as antimicrobial agents.[8][9] The thiophene scaffold can be found in compounds with activity against both bacteria and fungi. The mode of action can vary, with some compounds acting by inhibiting essential enzymes or disrupting cell membrane integrity.[8] The differential reactivity of this compound allows for the synthesis of diverse structures that could be explored for their antimicrobial properties.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the utilization of this compound as a versatile intermediate in organic synthesis.

G start This compound suzuki Suzuki-Miyaura Coupling (at C4-Br) start->suzuki grignard Grignard Reaction (at C4-Br) start->grignard other_coupling Other Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig) start->other_coupling product1 4-Aryl-2-chlorothiophene Derivatives suzuki->product1 product2 Thiophene-4-yl Derivatives (via electrophilic quench) grignard->product2 product3 Diverse Functionalized Thiophenes other_coupling->product3 further_func Further Functionalization (at C2-Cl) final_products Biologically Active Molecules / Advanced Materials further_func->final_products product1->further_func product2->further_func product3->further_func

Synthetic utility of this compound.
Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L2-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product start R-X (this compound) start->oxidative_addition boronic_acid R'-B(OH)2 (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity allows for regioselective functionalization, making it an important intermediate in the preparation of a wide range of complex organic molecules. For researchers in drug discovery and materials science, this compound offers a strategic starting point for the development of novel compounds with potentially useful biological and physical properties. The representative experimental protocols provided herein serve as a guide for its application in common and powerful synthetic transformations. As the demand for novel heterocyclic compounds continues to grow, the utility of this compound as a key synthetic intermediate is expected to increase.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-chlorothiophene, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery applications, with a focus on clarity and practical utility.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, reaction setup, and purification. A summary of these properties is provided in the table below.

PropertyValue
Molecular Formula C4H2BrClS
Molecular Weight 197.48 g/mol [1][2][3][4]
CAS Number 32431-93-9[1][2][3]
Appearance Not explicitly stated, but related compounds are described as clear, colorless to yellow or orange liquids.[5]
Density 1.8 ± 0.1 g/cm³[6]
Boiling Point 67-69 °C at 9 Torr[6]
Flash Point 67.5 ± 21.8 °C[6]
Refractive Index 1.612[6]
Solubility Insoluble in water.[5][7]
XLogP3-AA 3.3[2]

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound, adapted from standard laboratory procedures for organic compounds.[8][9]

Boiling Point Determination by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which has a relatively high boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to prevent decomposition.

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Place a sample of this compound (typically 5-10 mL) and a stir bar or boiling chips into the round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the Claisen adapter.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 9 Torr).

  • Begin heating the sample gently with the heating mantle while stirring.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

  • Continue distillation until a small amount of residue remains in the flask; do not distill to dryness.

  • Release the vacuum carefully before turning off the cooling water to the condenser.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty weight.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Remove any excess water from the capillary opening and dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps.

  • The density is calculated using the formula: Density = (mass of substance) / (volume of substance) = [(mass of pycnometer + substance) - (mass of empty pycnometer)] / {[(mass of pycnometer + water) - (mass of empty pycnometer)] / (density of water at the experimental temperature)}

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

Procedure:

  • Turn on the refractometer and the constant temperature water circulator, setting the temperature to a standard value (e.g., 20 °C).

  • Open the prism of the refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow it to dry completely.

  • Place a few drops of this compound onto the lower prism.

  • Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

  • Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

  • Use the adjustment knob to center the dividing line on the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Chemical Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis. Its halogen substituents provide sites for various chemical transformations, such as cross-coupling reactions or metallation.

A general representation of a synthetic pathway to access substituted thiophenes from this compound is through a Suzuki coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Substituted_Thiophene Substituted Thiophene This compound->Substituted_Thiophene Suzuki Coupling Organoboron_Compound R-B(OR')2 Organoboron_Compound->Substituted_Thiophene Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Substituted_Thiophene Base Base (e.g., Na2CO3) Base->Substituted_Thiophene Solvent Solvent (e.g., Toluene/Water) Solvent->Substituted_Thiophene

Caption: A generalized workflow for a Suzuki coupling reaction using this compound.

This diagram illustrates the key components of a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. The bromine atom on the thiophene ring is selectively replaced by the 'R' group from the organoboron compound in the presence of a palladium catalyst and a base. This type of reaction is fundamental in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

Spectroscopic Profile of 4-Bromo-2-chlorothiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiophene is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiophene, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals and organic electronics. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound dictates its spectroscopic signature. The presence of two different halogen substituents on the thiophene ring leads to a distinct pattern of signals in its various spectra. The following diagram illustrates the chemical structure and the key correlations with its expected spectroscopic data.

G cluster_structure Chemical Structure of this compound cluster_data Expected Spectroscopic Data C4H2BrClS H_NMR ¹H NMR: - Two distinct signals for the two aromatic protons. - Chemical shifts influenced by the adjacent Br and Cl atoms. C4H2BrClS->H_NMR Protons C_NMR ¹³C NMR: - Four signals for the four carbon atoms in the thiophene ring. - Chemical shifts determined by the halogen substituents. C4H2BrClS->C_NMR Carbons IR IR Spectroscopy: - Characteristic peaks for C-H, C=C, C-S, C-Cl, and C-Br bonds. C4H2BrClS->IR Bonds MS Mass Spectrometry: - Molecular ion peak corresponding to the molecular weight. - Isotopic pattern characteristic of the presence of Br and Cl. C4H2BrClS->MS Molecular Ion

Caption: Correlation of the chemical structure of this compound with its key spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. Note: The following data are estimated based on typical values for halogenated thiophenes and related compounds, as direct experimental spectra were not available in publicly accessible databases. Actual experimental values may vary.

Table 1: ¹H NMR Spectroscopic Data (Estimated)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.10 - 7.30Doublet~1.5
H-56.90 - 7.10Doublet~1.5
Table 2: ¹³C NMR Spectroscopic Data (Estimated)
CarbonChemical Shift (δ, ppm)
C-2125.0 - 130.0
C-3128.0 - 132.0
C-4112.0 - 117.0
C-5123.0 - 128.0
Table 3: Infrared (IR) Spectroscopy Data (Estimated)
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3050Aromatic C-H stretchMedium
1550 - 1450C=C aromatic ring stretchMedium-Strong
1250 - 1200C-H in-plane bendMedium
850 - 800C-H out-of-plane bendStrong
750 - 700C-Cl stretchStrong
600 - 500C-Br stretchMedium-Strong
~830C-S stretch in ringMedium
Table 4: Mass Spectrometry (MS) Data
m/zInterpretationRelative Abundance
196Molecular ion [M]⁺ (C₄H₂⁷⁹Br³⁵ClS)High
198Isotope peak of [M]⁺ (C₄H₂⁸¹Br³⁵ClS and C₄H₂⁷⁹Br³⁷ClS)High
200Isotope peak of [M]⁺ (C₄H₂⁸¹Br³⁷ClS)Medium
117[M - Br]⁺Fragment
161[M - Cl]⁺Fragment

Detailed Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Data Acquisition and Analysis

G prep Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. acq_h1 ¹H NMR Acquisition: - Spectrometer: 400 MHz - Pulse sequence: Standard single pulse - Scans: 16-32 - Relaxation delay: 1-2 s prep->acq_h1 acq_c13 ¹³C NMR Acquisition: - Spectrometer: 100 MHz - Pulse sequence: Proton-decoupled - Scans: 1024 or more - Relaxation delay: 2-5 s prep->acq_c13 proc Data Processing: - Fourier Transform - Phase Correction - Baseline Correction acq_h1->proc acq_c13->proc calib Calibration & Referencing: Reference spectra to TMS at 0.00 ppm. proc->calib analysis Spectral Analysis: - Identify chemical shifts - Determine coupling constants (¹H) - Assign signals to respective nuclei calib->analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-2-chlorothiophene. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this document presents a comprehensive prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis of structurally analogous thiophene derivatives. Furthermore, this guide outlines a detailed, generalized experimental protocol for the acquisition of ¹H NMR spectra for halogenated thiophenes, providing a robust methodological foundation for researchers.

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known effects of halogen substituents on the chemical shifts and coupling constants of thiophene ring protons. The electronegativity and spatial arrangement of the bromine and chlorine atoms are the primary factors influencing the spectral parameters.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.10 - 7.25Doublet (d)1.5 - 2.0
H-56.95 - 7.10Doublet (d)1.5 - 2.0

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals in the aromatic region, each corresponding to one of the two protons on the thiophene ring.

  • Chemical Shifts : The protons at the 3- and 5-positions are in different chemical environments due to the influence of the adjacent halogen substituents. The chlorine atom at the 2-position and the bromine atom at the 4-position both exert an electron-withdrawing inductive effect, which generally deshields the ring protons, causing them to resonate at a lower field (higher ppm value) compared to unsubstituted thiophene. The proton at the 3-position (H-3) is situated between the two halogen atoms and is therefore expected to be the most deshielded, appearing at a slightly higher chemical shift than the proton at the 5-position (H-5).

  • Multiplicity : The two protons on the thiophene ring (H-3 and H-5) are not adjacent to each other. However, they will exhibit a small long-range coupling, known as a meta-coupling. This will result in both signals appearing as doublets.

  • Coupling Constants : The magnitude of the coupling constant (J-value) between H-3 and H-5 is predicted to be small, typically in the range of 1.5 to 2.0 Hz. This is characteristic of a four-bond coupling (⁴J) in a thiophene ring system.

  • Integration : The integral of each doublet will be equal, with a ratio of 1:1, corresponding to the single proton represented by each signal.

Spin-Spin Coupling Pathway

The following diagram illustrates the spin-spin coupling relationship between the protons in this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 2-Chlorothiophene) reaction Halogenation Reaction (e.g., Bromination) start->reaction workup Reaction Work-up and Purification reaction->workup product Isolated this compound workup->product sample_prep NMR Sample Preparation product->sample_prep Characterization acquisition ¹H NMR Data Acquisition sample_prep->acquisition processing Data Processing and Analysis acquisition->processing structure Structure Elucidation processing->structure

In-depth Technical Guide on the 13C NMR of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-bromo-2-chlorothiophene. Due to the absence of a directly published experimental spectrum for this specific compound, this document outlines a predictive approach based on established substituent chemical shift (SCS) effects on the thiophene ring. This methodology allows for a robust estimation of the chemical shifts for each carbon atom in the molecule.

Predicted 13C NMR Spectral Data

The chemical shifts for this compound are predicted by applying an additive model of substituent effects to the known 13C NMR data of thiophene. The substituent effects of a chlorine atom at the 2-position and a bromine atom at the 4-position are calculated from the experimental data of 2-chlorothiophene and 3-bromothiophene, respectively. The principle of additivity suggests that the influence of each substituent on the chemical shift of a particular carbon atom is independent of the other.[1]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomThiophene (ppm)SCS (Cl at C2) (ppm)SCS (Br at C4) (ppm)Predicted Shift (ppm)
C2125.6+2.8+1.0129.4
C3127.3-1.5+2.0127.8
C4127.3+0.6-15.5112.4
C5125.6-1.1+0.4124.9

Note: The chemical shift values are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Structure-Spectrum Correlation

The predicted chemical shifts can be rationalized based on the electronic effects of the halogen substituents on the thiophene ring. The chlorine atom at the 2-position and the bromine atom at the 4-position both exert inductive electron-withdrawing effects and mesomeric electron-donating effects. The interplay of these effects leads to the observed shielding and deshielding of the carbon nuclei.

Structure and Predicted 13C NMR Shifts

Experimental Protocol

The following is a generalized protocol for acquiring the 13C NMR spectrum of this compound. This protocol is a synthesis of standard procedures for halothiophenes.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer operating at a frequency of at least 100 MHz for 13C nuclei.

  • Tune and shim the spectrometer to achieve a homogeneous magnetic field.

  • Lock the field frequency using the deuterium signal from the CDCl3 solvent.

3. Data Acquisition:

  • Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon atom.

  • Spectral Width: Set a spectral width of approximately 200-250 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds between pulses to ensure full relaxation of all carbon nuclei, which is particularly important for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Perform baseline correction to ensure a flat baseline across the spectrum.

Logical Workflow for Spectral Prediction

The prediction of the 13C NMR spectrum for this compound follows a logical workflow that leverages existing experimental data and the principle of substituent additivity.

G A 13C NMR Data of Thiophene D Calculate SCS of Cl at C2 A->D E Calculate SCS of Br at C3/C4 A->E B 13C NMR Data of 2-Chlorothiophene B->D C 13C NMR Data of 3-Bromothiophene C->E F Additive Model Application D->F E->F G Predicted 13C NMR Spectrum of This compound F->G

Workflow for Predicting 13C NMR Spectrum

References

An In-depth Technical Guide to the Reactivity of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiophene is a disubstituted heterocyclic compound that serves as a versatile building block in organic synthesis. Its utility stems from the differential reactivity of the two halogen atoms and the distinct electronic properties of the thiophene ring. The presence of a bromine atom at the 4-position and a chlorine atom at the 2-position allows for selective functionalization through a variety of transformations, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the core reactivity of this compound, focusing on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and electrophilic substitution.

Core Reactivity Principles

The reactivity of this compound is governed by three main factors:

  • The Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic attack. The positions adjacent to the sulfur atom (C2 and C5) are generally more reactive than the C3 and C4 positions.[3]

  • Carbon-Halogen Bond Strength: The C-Br bond is weaker and therefore more reactive than the C-Cl bond. This difference is the cornerstone of selective functionalization in reactions like palladium-catalyzed cross-coupling and metal-halogen exchange.

  • Positional Electronics: The chlorine atom at the C2 position and the bromine atom at the C4 position influence the electron density of the ring and direct the regioselectivity of subsequent reactions.

This differential reactivity allows for a stepwise and controlled approach to molecular assembly, where the more labile C-Br bond can be addressed first, leaving the C-Cl bond intact for further modification.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1][5] In the case of this compound, the reaction is expected to occur selectively at the 4-position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the key oxidative addition step of the catalytic cycle.[6][7]

Below is a generalized catalytic cycle for these transformations.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X (this compound) RX->OxAdd R_M R'-M (Organometallic Reagent) R_M->Transmetal

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organic halide.[8] It is widely used due to its mild conditions and the commercial availability and stability of boronic acids. For this compound, the reaction with an arylboronic acid would yield a 4-aryl-2-chlorothiophene.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (2-5) - Na₂CO₃ (2 eq) Toluene/H₂O 80-100 12 85-95
4-Methoxyphenylboronic acid Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ (2 eq) Dioxane 100 8 ~90
Thiophene-2-boronic acid Pd(dppf)Cl₂ (3) - Cs₂CO₃ (2 eq) DME/H₂O 90 12 ~88

(Note: Data is representative for aryl bromides and may require optimization for this specific substrate.)[3][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water).

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[8]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide.[10] A key advantage is the stability of organostannanes to air and moisture.[11] The reaction with this compound would selectively occur at the C-Br bond.

Table 2: Representative Data for Stille Coupling

Coupling Partner Catalyst (mol%) Ligand (mol%) Additive Solvent Temp (°C) Time (h) Yield (%)
(Tributylstannyl)benzene Pd(PPh₃)₄ (5) - LiCl (3 eq) Toluene 110 16 ~85
2-(Tributylstannyl)thiophene PdCl₂(PPh₃)₂ (3) - CuI (10) NMP 80 6 ~90
(Tributylstannyl)acetylene Pd₂(dba)₃ (2) P(furyl)₃ (8) - THF 60 12 ~80

(Note: Data is representative for aryl bromides and may require optimization for this specific substrate.)[1][12]

Experimental Protocol: General Procedure for Stille Coupling

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq), the organostannane (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Additives like LiCl or CuI may be included to facilitate transmetalation.[12]

  • Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction may be quenched with an aqueous KF solution to precipitate tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue via column chromatography.[11]

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide.[6][13] Organozinc reagents are more reactive than their organoboron and organotin counterparts but are also sensitive to air and moisture, requiring strictly anhydrous conditions.[14]

Table 3: Representative Data for Negishi Coupling

Coupling Partner Catalyst (mol%) Ligand (mol%) Preparation of Organozinc Solvent Temp (°C) Time (h) Yield (%)
Phenylzinc chloride Pd(dppf)Cl₂ (3) - PhLi + ZnCl₂ THF 65 12 ~80-90
Alkylzinc bromide Pd(OAc)₂ (2) SPhos (4) R-MgBr + ZnBr₂ THF RT 18 ~75
Benzylzinc chloride Ni(acac)₂ (5) - BnMgCl + ZnCl₂ DMA 50 8 ~85

(Note: Data is representative for aryl bromides and may require optimization for this specific substrate.)[6][14]

Experimental Protocol: General Procedure for Negishi Coupling

  • Preparation of the Organozinc Reagent: In a dry flask under an inert atmosphere, prepare the organozinc reagent by transmetalation from an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂) in an anhydrous solvent like THF at low temperature.

  • Coupling Reaction: In a separate flask, add this compound (1.0 eq) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the freshly prepared organozinc solution to the second flask at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.[14]

Sonogashira Coupling

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16]

Table 4: Representative Data for Sonogashira Coupling

Coupling Partner Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N THF RT-50 6 ~90
Trimethylsilylacetylene Pd(PPh₃)₄ (3) CuI (5) i-Pr₂NH Toluene 60 8 ~92
1-Hexyne Pd(OAc)₂ (2) CuI (4) Piperidine DMF RT 12 ~85

(Note: Data is representative for aryl bromides and may require optimization for this specific substrate.)[17][18]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the mixture at room temperature or with heating until the reaction is complete.

  • Work-up typically involves filtering the reaction mixture through celite to remove catalyst residues, followed by extraction with an organic solvent.

  • Wash the organic phase, dry it, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[17][18]

Metal-Halogen Exchange (Lithiation)

Lithiation via metal-halogen exchange is a highly efficient method for converting an aryl halide into a potent organolithium nucleophile. The reaction rate is significantly faster for bromides than for chlorides. Therefore, treating this compound with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures (-78 °C) is expected to selectively form 2-chloro-4-thienyllithium. This intermediate can then be trapped with various electrophiles.

Lithiation_Workflow Start This compound Intermediate Lithiated Intermediate (at C4-position) Start->Intermediate Li-Br Exchange Reagents 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) Reagents->Intermediate Product 4-Substituted-2-chlorothiophene Reagents->Product Intermediate->Product Trapping with E+ Grignard_Workflow Start This compound Intermediate Grignard Reagent (at C4-position) Start->Intermediate Mg Insertion Reagents 1. Mg(0), THF/Ether 2. Electrophile (E+) Reagents->Intermediate Product 4-Substituted-2-chlorothiophene Reagents->Product Intermediate->Product Reaction with E+ EAS_Directing_Effects cluster_0 Directing Effects on this compound Thiophene C5 C5 (Favored) C3 C3 (Disfavored) Arrow_C5 Arrow_C3 Electrophile E+

References

An In-depth Technical Guide to the Electrophilic Substitution of Dihalogenated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of dihalogenated thiophenes. Due to the deactivating nature of halogen substituents, these reactions often require specific conditions to achieve desired regioselectivity and yields. This document details the core principles, experimental protocols, and quantitative data for nitration, halogenation, acylation, and formylation of various dihalogenated thiophene isomers, serving as a critical resource for synthetic chemists in the pharmaceutical and materials science sectors.

Introduction: Reactivity and Regioselectivity

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the α-positions (C2 and C5). The introduction of two halogen atoms significantly deactivates the ring towards electrophilic attack due to their electron-withdrawing inductive effect (-I). However, their ability to donate a lone pair of electrons through resonance (+M effect) influences the regioselectivity of the substitution.

The interplay of these electronic effects, along with steric hindrance, dictates the position of electrophilic attack on the dihalogenated thiophene ring. The precise outcome depends on the specific isomer (2,3-, 2,4-, 2,5-, or 3,4-dihalo), the nature of the electrophile, and the reaction conditions employed. Understanding these factors is paramount for the strategic functionalization of these important synthetic intermediates.

Nitration of Dihalogenated Thiophenes

Nitration introduces a nitro group (-NO₂) onto the thiophene ring, a versatile functional group for further transformations. The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

Nitration of 2,5-Dihalothiophenes

The nitration of 2,5-dihalothiophenes directs the incoming nitro group to the 3- and 4-positions. For instance, the dinitration of 2,5-dibromothiophene proceeds to furnish 2,5-dibromo-3,4-dinitrothiophene in high yield.

Table 1: Quantitative Data for Nitration of 2,5-Dibromothiophene

Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)
2,5-DibromothiopheneConc. H₂SO₄, Fuming H₂SO₄, Conc. HNO₃< 3052,5-Dibromo-3,4-dinitrothiophene~80-95[1]

Experimental Protocol: Synthesis of 2,5-Dibromo-3,4-dinitrothiophene [2]

  • In a three-necked flask, a mixture of 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid is prepared.

  • To this acid mixture, 1 mL of 2,5-dibromothiophene is added, and the solution is stirred for 30 minutes at a temperature below 20°C.

  • Concentrated nitric acid (3 mL) is then added slowly to the system while maintaining the temperature below 30°C in an ice bath. The reaction mixture is stirred for 5 hours.

  • The reaction product is poured into 300 g of ice and stirred until all the ice has melted.

  • The resulting solid is collected by vacuum filtration and washed thoroughly with water.

  • Recrystallization from methanol affords the purified 2,5-dibromo-3,4-dinitrothiophene.

Diagram 1: Nitration of 2,5-Dibromothiophene

Nitration_2_5_Dibromothiophene cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2,5-Dibromothiophene 2,5-Dibromothiophene product 2,5-Dibromo-3,4-dinitrothiophene 2,5-Dibromothiophene->product Nitration reagents Conc. H₂SO₄ Fuming H₂SO₄ Conc. HNO₃

Caption: Reaction scheme for the nitration of 2,5-dibromothiophene.

Halogenation of Dihalogenated Thiophenes

Further halogenation of dihalogenated thiophenes can be achieved using various halogenating agents. The regioselectivity is dependent on the starting isomer and the reaction conditions.

Bromination of 3-Bromothiophene to yield 2,3-Dibromothiophene

The bromination of 3-bromothiophene with N-bromosuccinimide (NBS) in the presence of an acid catalyst provides a route to 2,3-dibromothiophene.

Experimental Protocol: Synthesis of 2,3-Dibromothiophene [3][4]

  • To a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL), 3-bromothiophene (16.3 g, 100 mmol) is added.

  • Perchloric acid (70% solution in H₂O; 0.7 mL, 5 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Potassium carbonate (200 mg) is added to neutralize the acid.

  • The mixture is filtered, and the solid is washed with hexane.

  • The combined organic phases are concentrated, and the residue is purified by vacuum distillation to yield 2,3-dibromothiophene (89% yield).[3][4]

Diagram 2: Bromination of 3-Bromothiophene

Bromination_3_Bromothiophene cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Bromothiophene 3-Bromothiophene product 2,3-Dibromothiophene 3-Bromothiophene->product Bromination reagents NBS, HClO₄ Hexane

Caption: Synthesis of 2,3-dibromothiophene via bromination.

Acylation of Dihalogenated Thiophenes

Friedel-Crafts acylation is a key method for introducing an acyl group onto the thiophene ring. The reaction typically employs an acyl halide or anhydride with a Lewis acid catalyst. The presence of deactivating halogen atoms necessitates careful selection of the catalyst and reaction conditions.

Acylation of 2-Chlorothiophene and subsequent Chlorination

While not a direct acylation of a dihalogenated thiophene, the synthesis of 2-acetyl-4-chlorothiophene provides insight into the regioselectivity of electrophilic substitution on a halogenated thiophene. The initial acylation of thiophene occurs at the 2-position, and subsequent chlorination directs the second halogen to the 4-position.

Table 2: Quantitative Data for the Synthesis of 2-Acetyl-4-chlorothiophene

Reaction StepStarting MaterialReagentsTemperature (°C)ProductPurity (%)
AcylationThiopheneAcetyl chloride, Lewis acid-5 to 202-Acetylthiophene-
Chlorination2-AcetylthiopheneChlorinating agent-5 to 202-Acetyl-4-chlorothiophene> 99.0[5]

Experimental Workflow

The synthesis is a one-pot process involving the acylation of thiophene followed by chlorination without isolation of the intermediate 2-acetylthiophene.[5]

Diagram 3: Logical Workflow for 2-Acetyl-4-chlorothiophene Synthesis

Acylation_Chlorination_Workflow start Start: Thiophene acyl Acylation (Acetyl chloride, Lewis Acid) start->acyl inter Intermediate: 2-Acetylthiophene acyl->inter chlor Chlorination (Chlorinating Agent) inter->chlor product Product: 2-Acetyl-4-chlorothiophene chlor->product

Caption: Synthetic workflow for 2-acetyl-4-chlorothiophene.

Formylation of Dihalogenated Thiophenes

The Vilsmeier-Haack reaction is the most common method for the formylation of electron-rich aromatic compounds, including thiophenes. It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Formylation of 3,4-Dibromothiophene

The formylation of 3,4-dibromothiophene occurs regioselectively at the vacant α-position (C2 or C5) to yield 3,4-dibromothiophene-2-carbaldehyde.[2][6][7]

Table 3: Quantitative Data for Formylation of 3,4-Dibromothiophene

Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)
3,4-DibromothiophenePOCl₃, DMF0 to RT2-43,4-Dibromothiophene-2-carbaldehyde60-80[1]

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Dibromothiophene [2][6]

  • In a three-necked flask under a nitrogen atmosphere, anhydrous N,N-dimethylformamide (3.0 eq) is dissolved in an anhydrous solvent like dichloromethane. The solution is cooled to 0°C.

  • Phosphorus oxychloride (1.2 eq) is added slowly to the stirred DMF solution, maintaining the temperature below 10°C. The mixture is stirred at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • A solution of 3,4-dibromothiophene (1.0 eq) in the reaction solvent is added dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice.

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or vacuum distillation.

Diagram 4: Vilsmeier-Haack Formylation of 3,4-Dibromothiophene

Vilsmeier_Haack cluster_reagents Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Thiophene 3,4-Dibromothiophene Iminium Iminium Salt Intermediate Thiophene->Iminium Electrophilic Attack Hydrolysis Hydrolysis Iminium->Hydrolysis Aldehyde 3,4-Dibromothiophene-2-carbaldehyde Hydrolysis->Aldehyde

Caption: Pathway for the Vilsmeier-Haack formylation.

Reactivity of other Dihalogenated Thiophenes in Formylation

It has been reported that 2,5-dihalothiophenes do not undergo formylation under typical Vilsmeier-Haack conditions.[8] This highlights the significant deactivating effect of halogens at the α-positions, rendering the β-positions unreactive towards the Vilsmeier reagent.

Conclusion

The electrophilic substitution of dihalogenated thiophenes is a nuanced area of organic synthesis. The regiochemical outcome is a delicate balance of the inductive and resonance effects of the halogen substituents, steric factors, and the nature of the electrophile. While the presence of two halogens generally deactivates the thiophene ring, careful selection of reagents and reaction conditions allows for the selective introduction of various functional groups. This guide provides a foundational understanding and practical protocols for researchers to navigate the synthesis of functionalized dihalogenated thiophenes, which are valuable precursors for a wide range of applications in drug discovery and materials science. Further exploration into the reactivity of less-studied isomers and the development of more efficient catalytic systems will continue to be an active area of research.

References

Stability of 4-Bromo-2-chlorothiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-bromo-2-chlorothiophene, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this compound is critical for ensuring its quality, and efficacy, and for the development of robust manufacturing processes and stable formulations. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability Profile

This compound is a halogenated heterocyclic compound that requires careful handling and storage to maintain its integrity. The primary factors influencing its stability are temperature, light, and the presence of incompatible substances such as strong oxidizing agents and strong bases.

Storage and Handling Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets (SDS) and general chemical handling guidelines:

ParameterRecommendationRationale
Temperature Store in a cool place. For long-term storage, a freezer at -20°C is recommended.Minimizes the rate of potential thermal decomposition reactions.
Light Keep in a dark place.Prevents potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidative degradation.
Moisture Keep container tightly closed in a dry, well-ventilated place[1].Prevents hydrolysis and other moisture-mediated reactions.
Incompatible Materials

Contact with the following substances should be avoided to prevent rapid decomposition or violent reactions:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and degradation of the thiophene ring.

  • Strong Bases: May induce dehydrohalogenation or other base-catalyzed degradation pathways, including potential ring-opening of the thiophene moiety[1].

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, based on the known reactivity of thiophenes and halogenated aromatic compounds, several potential degradation pathways can be postulated.

Thermal Decomposition

At elevated temperatures, this compound may undergo decomposition. Hazardous decomposition products can include:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Sulfur oxides (SOx)

  • Hydrogen chloride (HCl) gas

  • Hydrogen bromide (HBr) gas

The thermal decomposition of halogenated hydrocarbons can sometimes proceed via radical chain mechanisms, leading to a variety of smaller, volatile byproducts.

Reaction with Strong Bases: Halogen Dance and Ring Opening

Thiophene and its derivatives can be deprotonated by strong bases. Under certain conditions, this can lead to a "halogen dance," which is the base-catalyzed migration of a halogen atom around the aromatic ring. While more common with bromo- and iodo-thiophenes, it can potentially occur with chlorothiophenes under strongly basic conditions. Furthermore, very strong bases in polar solvents can induce the ring-opening of thiophenes to form enynethiolates[1].

Logical Flow for Base-Induced Degradation

Caption: Potential degradation pathways of this compound in the presence of strong bases.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a comprehensive stability testing protocol should be implemented. This typically involves subjecting the compound to stress conditions and analyzing for degradation over time.

General Stability Testing Workflow

The following workflow outlines a general approach to stability testing.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Initial Characterization (Purity, Appearance, etc.) B Thermal Stress (Elevated Temperatures) A->B C Photostability (UV/Vis Light Exposure) A->C D Humidity Stress A->D E pH Stress (Aqueous Solutions) A->E F Time-Point Sampling B->F C->F D->F E->F G Analytical Testing (HPLC, GC-MS, etc.) F->G H Quantify Degradants G->H J Identify Degradation Products G->J I Determine Degradation Rate H->I

Caption: General workflow for conducting stability studies on a chemical compound.

Detailed Methodologies

3.2.1. Thermal Stability Study

  • Objective: To evaluate the effect of temperature on the stability of this compound.

  • Procedure:

    • Accurately weigh samples of this compound into individual, sealed vials.

    • Place the vials in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C, 80°C).

    • Include a control sample stored at the recommended long-term storage temperature (-20°C).

    • At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove a vial from each temperature condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

3.2.2. Photostability Study

  • Objective: To assess the stability of this compound upon exposure to light.

  • Procedure:

    • Prepare samples of this compound, with one set in clear vials and a control set in amber or foil-wrapped vials.

    • Expose the samples to a light source that provides both ultraviolet (UV) and visible (Vis) light, following ICH Q1B guidelines.

    • Monitor the total illumination.

    • At the end of the exposure period, analyze both the exposed and control samples for purity and degradation products by HPLC or GC.

3.2.3. Hydrolytic Stability Study

  • Objective: To determine the rate of hydrolysis of this compound at different pH values.

  • Procedure:

    • Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

    • Add a known concentration of this compound to each buffered solution in sealed vials.

    • Store the vials at a constant temperature (e.g., 25°C or 40°C).

    • At predetermined time intervals, withdraw aliquots from each solution.

    • Analyze the aliquots to determine the remaining concentration of this compound and the formation of any hydrolysis products.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is often suitable for non-volatile, UV-active compounds like this compound. A gradient elution may be necessary to resolve all components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable compounds. The mass spectrometer allows for the identification of unknown degradation products.

Summary of Stability Data and Recommendations

ConditionPotential for DegradationRecommended Mitigation
Elevated TemperatureHighStore at reduced temperatures, preferably frozen for long-term storage.
Light ExposureModerateStore in light-resistant containers.
High HumidityModerateStore in tightly sealed containers in a dry environment.
Presence of Strong BasesHighAvoid contact with strong bases.
Presence of Oxidizing AgentsHighAvoid contact with strong oxidizing agents.

For researchers and drug development professionals, it is imperative to conduct in-house stability studies under conditions relevant to the intended use of this compound. The experimental protocols provided in this guide offer a robust framework for generating the necessary stability data to ensure the quality and reliability of this important chemical intermediate.

References

4-Bromo-2-chlorothiophene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

4-Bromo-2-chlorothiophene is a halogenated heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its reactive nature necessitates a thorough understanding of its properties and associated hazards to ensure safe handling and mitigate risks in a laboratory or manufacturing setting. This guide provides an in-depth overview of the safety and handling procedures for this compound, compiled from available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard Class Hazard Category Hazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

alt text

Physical and Chemical Properties

A summary of the available physical and chemical property data for this compound is presented below. It is important to note that some of these values may be predicted and not experimentally determined.

Property Value Source
Molecular Formula C4H2BrClS[1][2][3][4][5][6]
Molecular Weight 197.48 g/mol [1][2][3][4][5][6][7]
CAS Number 32431-93-9[1][2][3][5][6][7]
Appearance Data not available
Boiling Point 67-69 °C @ 9 Torr[4]
Density 1.8±0.1 g/cm³[4]
Flash Point 67.5±21.8 °C[4]
Solubility in water Data not available

Toxicology and Health Effects

Routes of Exposure and Symptoms:

  • Inhalation: Harmful if inhaled and may cause respiratory irritation.[1][7] Symptoms may include coughing, shortness of breath, and irritation of the nose and throat.

  • Skin Contact: Harmful in contact with skin and causes skin irritation.[7] Symptoms may include redness, itching, and pain.

  • Eye Contact: Causes serious eye irritation.[7] Symptoms may include redness, pain, and blurred vision.

  • Ingestion: Harmful if swallowed.[7] May cause gastrointestinal irritation.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on general best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection:

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat, and consider an apron or coveralls for larger quantities.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., for organic vapors and particulates).[1]

General Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) readily accessible.[1]

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary PPE before handling the chemical.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Avoid inhalation of vapors or dust.

    • Avoid contact with skin and eyes.

    • Use compatible labware (e.g., glass).

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.

    • Decontaminate the work area.

    • Dispose of contaminated waste according to institutional and local regulations.

Storage Protocol
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.

  • Avoid exposure to moisture.

Emergency Procedures

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[1] Ensure adequate ventilation. Wear appropriate PPE as described in section 5.1. Avoid breathing vapors, mist, gas, or dust.[1]

  • Environmental Precautions: Prevent the product from entering drains.[1]

  • Containment and Cleaning Up:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

    • For larger spills, dike the area to prevent spreading.

    • Sweep up and shovel, avoiding dust formation.[1]

First Aid Measures
  • General Advice: Consult a physician and show them the Safety Data Sheet.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be produced in a fire.[1]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Assemble Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Work Inside Fume Hood prep4->handle1 handle2 Avoid Inhalation and Contact handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Wash Hands Thoroughly post2->post3 G Emergency Response for Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill with Inert Material ventilate->contain cleanup Absorb and Collect Waste contain->cleanup dispose Place in Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate end Emergency Contained decontaminate->end

References

A Technical Guide to 4-Bromo-2-chlorothiophene for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-chlorothiophene is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its distinct substitution pattern on the thiophene ring allows for regioselective functionalization, making it a valuable intermediate for the synthesis of complex molecular architectures. Thiophene derivatives are integral to a wide range of medicinally important compounds, exhibiting antibacterial, anti-inflammatory, and anticancer properties, among others.[1] This guide provides an overview of commercial suppliers, key chemical data, and a representative experimental protocol for its application in cross-coupling reactions.

Physicochemical Properties

PropertyValue
CAS Number 32431-93-9
Molecular Formula C₄H₂BrClS[2][3][4][5]
Molecular Weight 197.48 g/mol [2][3][4][5]
Boiling Point 67-69 °C at 9 Torr[3]
Density ~1.844 g/cm³[3]
Appearance Liquid[2]
Synonyms 2-Chloro-4-bromothiophene[3]

Commercial Suppliers

This compound is available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. Purity levels are typically high, ensuring reliability for synthetic applications. Pricing and available quantities are often subject to inquiry.

SupplierPurityCatalog Number (Example)
Sigma-Aldrich 95%AMBH95E08415[2]
Alachem Co., Ltd. ≥ 98%9WM415[6]
Capot Chemical Co., Ltd. ≥ 98%223T63[4]
AK Scientific, Inc. ≥ 95%9237CU (for 2-Bromo-4-chlorothiophene)[7]
Santa Cruz Biotechnology N/Asc-261394
Chemdad 95%N/A[3]

Applications in Organic Synthesis

As a substituted thiophene, this compound is primarily used as an intermediate in the synthesis of more complex molecules.[3][5] The bromine and chlorine atoms provide two distinct handles for sequential and regioselective cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in constructing biaryl and other conjugated systems prevalent in active pharmaceutical ingredients (APIs). For instance, thiophene derivatives are key components in the development of potential hypolipidemic agents.[3][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide.[8][9] The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective coupling. The C-Br bond is generally more reactive towards oxidative addition to the Pd(0) catalyst. Below is a representative protocol for a Suzuki-Miyaura reaction, which can be adapted for this compound.

Objective: To couple an arylboronic acid with this compound at the 4-position (bromine position).

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 mmol)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chlorothiophene.[10][11]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction, a key application for this compound in drug discovery and development.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst Intermediate1 Pd(II) Complex (R-Pd-X) Pd0->Intermediate1 ArylHalide This compound (R-X) OxidativeAddition Oxidative Addition pos1 Oxidative Addition Intermediate2 Di-organo Pd(II) (R-Pd-R') Intermediate1->Intermediate2 BoronicAcid Arylboronic Acid (R'-B(OH)₂) + Base Transmetalation Transmetalation pos2 Transmetalation Intermediate2->Pd0 CoupledProduct Coupled Product (R-R') Intermediate2->CoupledProduct pos3 Reductive Elimination ReductiveElimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product 4-Aryl-2-chlorothiophene purify->product Isolate Final Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions by qualified individuals.

  • Hazard Statements: Combustible liquid, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[12]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing fumes or vapors. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Chemistry of Substituted Thiophenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Discovered in 1882 by Victor Meyer as a contaminant in benzene, its unique electronic and structural properties have established it as a "privileged pharmacophore".[1] Thiophene derivatives are integral to a multitude of FDA-approved drugs, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3][4] The thiophene ring is often utilized as a bioisosteric replacement for the phenyl group, offering similar molecular recognition capabilities while favorably modifying physicochemical properties such as solubility and metabolic stability.[1][2]

This guide provides a comprehensive overview of the core chemistry of substituted thiophenes, detailing their synthesis, reactivity, and applications in drug discovery. It includes detailed experimental protocols for key synthetic methodologies, quantitative data on reactivity and biological activity, and visualizations of relevant signaling pathways and experimental workflows to serve as an in-depth resource for scientists engaged in the research and development of novel therapeutics.

Core Chemistry: Reactivity of the Thiophene Ring

The chemical behavior of thiophene is dictated by its electron-rich aromatic nature. The sulfur atom's lone pair of electrons participates in the π-system, resulting in a higher electron density than benzene and rendering it highly susceptible to electrophilic attack.[5]

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution is the hallmark reaction of thiophene, occurring much more readily than in benzene.[6][7] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (σ-complex).

Regioselectivity: Attack of an electrophile occurs preferentially at the C2 (α) position. This is because the intermediate σ-complex formed by C2 attack is more stable, with three resonance structures that delocalize the positive charge, including one where the charge is stabilized by the sulfur atom. In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance structures, neither of which directly involves the sulfur atom in charge delocalization.[5][7] If both C2 and C5 positions are blocked, substitution will occur at the C3 or C4 position.[7]

Common Electrophilic Substitution Reactions:

  • Halogenation: Halogenation with chlorine, bromine, or iodine is rapid and can be performed under mild conditions, often without a Lewis acid catalyst.[8]

  • Nitration: Nitration requires milder conditions than those used for benzene to prevent oxidation and polymerization of the sensitive ring. A common reagent is nitric acid in acetic anhydride.[8][9]

  • Sulfonation: Thiophene is readily sulfonated, for instance with sulfur trioxide.[8]

  • Friedel-Crafts Acylation: This reaction is a key method for introducing acyl groups, typically at the C2 position, using mild Lewis acids like SnCl₄ or AlCl₃.[8]

Table 1: Conditions and Yields for Electrophilic Substitution of Thiophene

ReactionReagentCatalyst / ConditionsMajor ProductYield (%)Reference
BrominationN-Bromosuccinimide (NBS)Benzene/Acetic Acid2-Bromothiophene65[5]
NitrationHNO₃ / Acetic Anhydride10 °C2-Nitrothiophene80-85[9]
AcylationAcetic AnhydrideH₃PO₄2-Acetylthiophene80[5]
Vilsmeier-HaackPOCl₃ / DMF-Thiophene-2-carbaldehyde73-83[5]
Nucleophilic Aromatic Substitution (SNAr)

While less common than electrophilic substitution, nucleophilic substitution on the thiophene ring is possible, particularly when the ring is substituted with strong electron-withdrawing groups, such as a nitro group.[10] The presence of these groups activates the ring towards attack by nucleophiles. The reaction generally proceeds through a stepwise addition-elimination mechanism, forming a Meisenheimer-like intermediate.[10]

Metalation

Thiophene and its derivatives can be readily deprotonated at the C2 position by strong bases like n-butyllithium (n-BuLi) to form 2-lithiothiophene. This organolithium intermediate is a powerful nucleophile and serves as a versatile synthon for introducing a wide variety of functional groups through reaction with various electrophiles.[8]

Synthesis of Substituted Thiophenes

The construction of the thiophene ring is a fundamental aspect of its chemistry, with several named reactions providing access to a diverse range of substitution patterns.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation that produces highly functionalized 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.[11] This one-pot synthesis is one of the most versatile and widely used methods for preparing this important class of compounds.[12]

Mechanism Workflow: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur to the activated methylene position and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.[13]

Gewald_Mechanism_Workflow Start Start KC Knoevenagel Condensation Start->KC Base, Carbonyl, Active Methylene SA Sulfur Addition (Thiolation) KC->SA α,β-Unsaturated Nitrile + Elemental Sulfur Cyc Intramolecular Cyclization SA->Cyc Thiolated Intermediate Taut Tautomerization Cyc->Taut Cyclized Intermediate End 2-Aminothiophene Taut->End

Caption: High-level workflow for the Gewald aminothiophene synthesis.

Experimental Protocol: General Procedure for Gewald Synthesis [14]

  • Materials:

    • Ketone or aldehyde (1.0 eq)

    • Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)

    • Elemental sulfur (1.2 eq)

    • Base (e.g., morpholine, triethylamine, piperidine) (0.2 eq)

    • Solvent (e.g., ethanol, methanol, or DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

    • Add the solvent (e.g., ethanol, 25 mL).

    • Add the base catalyst (e.g., morpholine, 2 mmol, 0.17 mL).

    • Stir the reaction mixture and heat to 40-50 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

    • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing substituted thiophenes by reacting a 1,4-dicarbonyl compound with a sulfurizing agent.[15][16]

  • Reagents: Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[15] These reagents also act as dehydrating agents, driving the reaction to completion.[17]

  • Caution: This reaction generates highly toxic hydrogen sulfide (H₂S) gas and must be performed in a well-ventilated fume hood.[18]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene [15]

  • Materials:

    • Hexane-2,5-dione (1,4-dicarbonyl compound)

    • Phosphorus pentasulfide (P₄S₁₀)

    • Solvent (e.g., toluene or xylene)

  • Procedure:

    • A mixture of hexane-2,5-dione (0.1 mol) and phosphorus pentasulfide (0.04 mol) in an appropriate solvent is prepared in a flask equipped with a reflux condenser.

    • The mixture is heated under reflux. The reaction progress is monitored by TLC.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is carefully poured into an aqueous solution of sodium hydroxide to neutralize the acidic byproducts and decompose the excess P₄S₁₀.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by distillation to yield 2,5-dimethylthiophene.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives via the base-catalyzed condensation of thioglycolic acid esters with α,β-acetylenic esters.[19] This method has proven valuable in the synthesis of complex molecules, including kinase inhibitors.[19]

Mechanism: The reaction proceeds via a Michael addition of the deprotonated thioglycolate to the alkyne, followed by a second addition to the resulting double bond. Subsequent intramolecular cyclization (Dieckmann condensation) and elimination steps lead to the final substituted thiophene.[19]

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate [20]

  • Materials:

    • Ethyl phenylpropiolate (α,β-acetylenic ester) (1.0 eq)

    • Ethyl thioglycolate (thioglycolic acid derivative) (1.0 eq)

    • Base (e.g., sodium ethoxide)

    • Solvent (e.g., absolute ethanol)

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 eq) to ethanol at a low temperature.

    • To this solution, add ethyl thioglycolate (1.0 eq) dropwise with stirring at 5 °C.

    • Then, add ethyl phenylpropiolate (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

    • The product is typically isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent.

    • Purification is achieved by recrystallization or column chromatography.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil) with diethyl thiodiacetate in the presence of a strong base (e.g., sodium ethoxide).[21] This reaction leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylic acids after hydrolysis of the initial ester products.[21]

Experimental Protocol: Synthesis of 3,4-Diphenylthiophene-2,5-dicarboxylic Acid [22]

  • Materials:

    • Benzil (1,2-dicarbonyl compound) (1.0 eq)

    • Diethyl thiodiacetate (1.0 eq)

    • Base (e.g., sodium ethoxide or potassium tert-butoxide)

    • Solvent (e.g., ethanol or tert-butanol)

    • Aqueous acid for hydrolysis (e.g., HCl)

  • Procedure:

    • A solution of the base is prepared in the corresponding alcohol solvent.

    • A mixture of benzil and diethyl thiodiacetate is added to the base solution.

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the intermediate ester is not isolated. The reaction mixture is acidified with aqueous HCl and heated to hydrolyze the ester groups.

    • The resulting diacid precipitates from the acidic solution.

    • The solid product is collected by filtration, washed with water, and dried.

    • The crude 3,4-diphenylthiophene-2,5-dicarboxylic acid can be purified by recrystallization.

Thiophene Derivatives in Drug Development

The thiophene scaffold is present in numerous clinically used drugs and is a key area of focus for the development of new therapeutic agents.[1][4] Its ability to participate in hydrogen bonding and act as a bioisostere for a phenyl ring makes it an attractive moiety for interacting with biological targets like protein kinases.[1]

Targeting Signaling Pathways: Thiophenes as p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that responds to stress stimuli like inflammatory cytokines and environmental stress, regulating processes such as inflammation and apoptosis.[23][24][25] Dysregulation of this pathway is implicated in inflammatory diseases and cancer, making p38α MAPK a significant therapeutic target.[10][26] Several substituted thiophenes have been designed and synthesized as potent inhibitors of p38α MAPK.[10][19]

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 phosphorylates (Thr180, Tyr182) SubstrateKinase Substrate Kinases (MK2, MSK1) p38->SubstrateKinase phosphorylates TranscriptionFactors Transcription Factors (ATF2, MEF2, p53) p38->TranscriptionFactors phosphorylates Inflammation Inflammation (Cytokine Production) SubstrateKinase->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis / Cell Cycle Regulation TranscriptionFactors->Apoptosis Inhibitor Thiophene-Based p38α Inhibitor Inhibitor->p38

Caption: The p38 MAPK signaling pathway and the inhibitory action of thiophene-based compounds.

Quantitative Data: Biological Activity

The efficacy of substituted thiophenes as therapeutic agents is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

Table 2: IC₅₀ Values of Selected Thiophene-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidine (Cmpd 5)Multiple KinasesMCF-7 (Breast)7.30[27][28]
Thieno[2,3-d]pyrimidine (Cmpd 8)Multiple KinasesHepG-2 (Liver)3.30[27][28]
Thieno[2,3-d]pyrimidine (Cmpd 8)FLT3-40.55[27]
Thiophene Carboxamide (Cmpd 5)VEGFRsHepG-2 (Liver)0.048[29]
Thiophene Carboxamide (Cmpd 21)VEGFRsHCT-116 (Colon)0.051[29]
2-(Thiophen-2-yl)-1,3,5-triazine (Cmpd 13g)PI3Kα / mTORA549 (Lung)0.20[30]
PPAR Inhibitor (Cmpd 11)PPAR-0.093[31]

Experimental and Logical Workflows

The discovery of novel thiophene-based drugs follows a structured workflow, from initial design and synthesis to biological screening and lead optimization.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization TID Target Identification (e.g., p38 MAPK) LD Ligand Design & Computational Docking TID->LD Syn Chemical Synthesis (e.g., Gewald, Fiesselmann) LD->Syn Puri Purification & Characterization (NMR, MS) Syn->Puri BS Biological Screening (Kinase Assays, IC₅₀) Puri->BS Hit Hit Compound(s) BS->Hit SAR Structure-Activity Relationship (SAR) Analysis LO Lead Optimization (Modify Scaffold) SAR->LO Design new analogs Lead Lead Compound SAR->Lead LO->Syn PC Physicochemical Profiling (Solubility, logP) ADMET In Vitro ADMET (Absorption, Metabolism, Toxicity) PC->ADMET Candidate Drug Candidate ADMET->Candidate Hit->SAR Lead->PC

Caption: A typical workflow for the discovery of thiophene-based therapeutic agents.

Conclusion

The chemistry of substituted thiophenes is a rich and dynamic field, driven by the compound's proven value in medicinal chemistry and materials science. The synthetic methodologies outlined in this guide, from the classic Paal-Knorr to the versatile Gewald synthesis, provide robust platforms for accessing a vast chemical space of thiophene derivatives. Understanding the fundamental principles of thiophene's reactivity, particularly its preference for electrophilic substitution at the C2 position, is critical for the rational design of new molecules. As demonstrated by their successful application as kinase inhibitors in critical signaling pathways, thiophene-based compounds will undoubtedly continue to be a major focus of research, leading to the development of next-generation therapeutics and advanced functional materials.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Bromo-2-chlorothiophene, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document collates theoretical data and spectroscopic principles to elucidate the key structural features of the molecule. Detailed experimental protocols for its synthesis and characterization are also presented, providing a practical framework for laboratory investigation.

Molecular Structure and Properties

This compound (C₄H₂BrClS) is a disubstituted thiophene ring with a bromine atom at the 4-position and a chlorine atom at the 2-position.[1] The presence of these halogen atoms significantly influences the electronic distribution and reactivity of the thiophene ring.

Computed Molecular Properties
PropertyValueReference
Molecular Formula C₄H₂BrClS[1]
Molecular Weight 197.48 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=C(SC=C1Br)Cl[1]
InChI Key FEDTVFXCDOSSOK-UHFFFAOYSA-N[1]
XLogP3 3.3[1]
Topological Polar Surface Area 28.2 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Bonding and Geometry

The core of this compound is a five-membered aromatic thiophene ring. The bonding within the ring is characterized by delocalized π-electrons across the four carbon atoms and the sulfur atom. The presence of the electronegative chlorine and bromine atoms is expected to induce a dipole moment and influence the bond lengths and angles of the thiophene ring through inductive and resonance effects.

Based on analyses of related halogenated thiophene structures, the C-S bond lengths are anticipated to be in the range of 1.70-1.75 Å, while the C-C bond lengths within the ring will vary slightly, typically between 1.35-1.45 Å. The C-Cl and C-Br bond lengths are expected to be approximately 1.72 Å and 1.87 Å, respectively. The internal bond angles of the thiophene ring will deviate slightly from the ideal 108° of a regular pentagon due to the different substituents.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene ring. Due to the substitution pattern, these protons will appear as doublets, with a small coupling constant typical for protons in a thiophene ring. The chemical shifts can be predicted based on the electronic effects of the halogen substituents. The proton at the 5-position is likely to be downfield compared to the proton at the 3-position due to the proximity of the electron-withdrawing bromine atom.

¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals for the four carbon atoms of the thiophene ring. The carbons bonded to the halogen atoms (C2 and C4) will show characteristic shifts influenced by the electronegativity of the attached halogen.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H ~7.0-7.5Doublet (2H)
¹³C ~110-140Singlet (4C)
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound are:

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H stretchMedium
1500-1400Aromatic C=C ring stretchMedium-Strong
~1050C-Cl stretchStrong
~600-500C-Br stretchStrong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak [M]⁺. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. A study on the fragmentation of 2-chlorothiophene suggests that the primary fragmentation pathways for this compound would likely involve the loss of the halogen atoms and cleavage of the thiophene ring.[2][3]

Experimental Protocols

The following sections outline representative experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 2-chlorothiophene.

Materials:

  • 2-Chlorothiophene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve 2-chlorothiophene (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Characterization Workflow

The following workflow outlines the steps for the structural confirmation of the synthesized this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 2-Chlorothiophene bromination Bromination with NBS in DMF start->bromination workup Aqueous Workup & Extraction bromination->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and characterization of this compound. By integrating computational data and established spectroscopic principles, a comprehensive profile of this molecule has been constructed. The provided experimental protocols offer a practical basis for its synthesis and analysis in a laboratory setting. This information is intended to support further research and development efforts involving this and related halogenated thiophene compounds in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: Selective Suzuki Coupling of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the selective Suzuki coupling of 4-bromo-2-chlorothiophene. This dihalogenated heterocycle presents an opportunity for regioselective functionalization, a critical aspect in the synthesis of complex molecules for pharmaceutical and materials science applications. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for the selective arylation at the 4-position, leaving the chlorine atom at the 2-position available for subsequent transformations.

Principle of Selectivity

The successful regioselective Suzuki coupling of this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally the rate-determining step, and its rate is highly dependent on the nature of the halogen. The bond dissociation energy of the C-X bond decreases in the order C-Cl > C-Br > C-I. Consequently, the C-Br bond is more susceptible to oxidative addition with a palladium(0) catalyst than the more robust C-Cl bond. This significant difference in reactivity allows for the selective formation of a C-C bond at the 4-position of the thiophene ring while preserving the 2-chloro substituent.

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos)

  • Base: Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane/Water or Toluene/Water mixture

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-aryl-2-chlorothiophene.

Data Presentation

The following table summarizes representative conditions and yields for the selective Suzuki coupling of analogous dihalothiophenes, which can serve as a guideline for the reaction of this compound.

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O9012~85
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O9012~90
4-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O1008~82
3-Tolylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)DMF806~88
2-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O804~92

Note: The yields are based on reported values for Suzuki couplings of similar bromochloro- and dibromo-aromatic substrates and are intended to be representative.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Selective Suzuki Coupling reagents Combine Reactants: This compound Arylboronic acid Base inert Establish Inert Atmosphere (Argon/Nitrogen Purge) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-100 °C, 2-12 h) solvent->reaction workup Aqueous Work-up: Add Ethyl Acetate Wash with H₂O and Brine reaction->workup dry Dry Organic Layer (Na₂SO₄/MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated 4-Aryl-2-chlorothiophene purify->product

Caption: A flowchart illustrating the key steps of the selective Suzuki coupling protocol.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_complex Transmetalation (+ R²-B(OH)₃⁻) transmetalation_complex->pd0 Reductive Elimination product R¹-R² (4-Aryl-2-chlorothiophene) transmetalation_complex->product aryl_halide R¹-X (this compound) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ (Arylboronic acid) boronic_acid->transmetalation_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Stille Coupling of 4-Bromo-2-chlorothiophene with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the regioselective Stille cross-coupling of 4-bromo-2-chlorothiophene with various organostannanes. This reaction is a powerful tool for the synthesis of functionalized 2-chlorothiophenes, which are valuable intermediates in the development of pharmaceuticals and organic electronic materials.

The Stille coupling of this compound proceeds with high regioselectivity, with the organostannane coupling partner selectively replacing the bromine atom at the 4-position, leaving the chlorine atom at the 2-position intact. This chemoselectivity is attributed to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the palladium-catalyzed cycle, particularly on the electron-rich thiophene ring.[1]

Data Presentation

The following table summarizes the performance of various palladium catalysts in the Stille coupling of 2-bromo-5-chlorothiophene with an organostannane. Given the similar electronic properties, these results are highly indicative of the expected outcomes for the structurally analogous this compound. In all tested cases, the coupling occurred exclusively at the carbon-bromine bond, with no observed coupling at the carbon-chlorine bond.[1]

Catalyst / LigandProduct Yield (%)Byproduct (C-Cl coupling) (%)
Pd(PPh₃)₄>960
Pd(PPh₃)₄ / CuBr>960
Pd₂(dba)₃ / P(o-tol)₃>960
Pd(dppf)Cl₂>960

Mandatory Visualizations

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X (this compound) R1-X (this compound) R1-X (this compound)->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-SnR3 (Organostannane) R2-SnR3 (Organostannane) R2-SnR3 (Organostannane)->Transmetalation Pd(II)_Intermediate R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Intermediate X-SnR3 X-SnR3 Transmetalation->X-SnR3 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product (R1-R2) 4-Substituted-2-chlorothiophene Reductive_Elimination->Coupled_Product (R1-R2)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Flame-dried round-bottom flask Reagents Add this compound, Pd catalyst, ligand, and solvent Flask->Reagents Inert_Atmosphere Purge with inert gas (Ar or N2) Reagents->Inert_Atmosphere Add_Stannane Add organostannane via syringe Inert_Atmosphere->Add_Stannane Heating Heat reaction mixture (e.g., 80-110 °C) Add_Stannane->Heating Monitoring Monitor reaction progress (TLC, GC-MS) Heating->Monitoring Quench Cool to room temperature and quench Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Wash Wash organic layer (e.g., with KF solution) Extraction->Wash Dry_Concentrate Dry over Na2SO4 or MgSO4 and concentrate Wash->Dry_Concentrate Purification Purify by flash column chromatography Dry_Concentrate->Purification

Caption: General experimental workflow for Stille coupling.

Experimental Protocols

The following protocols provide a general framework for the Stille coupling of this compound. Specific reaction parameters may require optimization based on the nature of the organostannane and the scale of the reaction.

Protocol 1: General Procedure for Stille Coupling with Aryl-, Heteroaryl-, or Vinylstannanes

This protocol is adapted from standard Stille coupling procedures.[2]

Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the organostannane (1.1-1.5 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least one hour. A precipitate of tributyltin fluoride will form.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-2-chlorothiophene.

Protocol 2: Stille Coupling using a Copper(I) Co-catalyst

The addition of a copper(I) salt can sometimes accelerate the rate of Stille couplings.[3]

Materials:

  • This compound

  • Organostannane (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., P(o-tol)₃, 4-12 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 eq), the phosphine ligand (e.g., P(o-tol)₃, 0.04-0.12 eq), and copper(I) iodide (0.05-0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Add the organostannane (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until completion.

  • Follow the work-up and purification steps as described in Protocol 1.

Safety Precautions:

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

These protocols provide a starting point for the successful regioselective Stille coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary to achieve the highest yields for specific substrates.

References

Application Notes and Protocols for the Sonogashira Reaction with 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules central to pharmaceutical development, natural product synthesis, and materials science.[2][3] Its utility is underscored by the mild reaction conditions often employed and its tolerance to a wide array of functional groups.

This document provides detailed application notes and protocols for the Sonogashira reaction specifically involving 4-bromo-2-chlorothiophene. This substrate presents a key challenge and opportunity in regioselective synthesis: the selective functionalization of the carbon-bromine (C-Br) bond over the more stable carbon-chlorine (C-Cl) bond. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) allows for the preferential reaction at the C4 position, enabling the synthesis of 4-alkynyl-2-chlorothiophenes.[4] These products serve as valuable intermediates, with the remaining chlorine atom available for subsequent transformations.

Reaction Principle and Regioselectivity

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and copper(I) salt), and finally, reductive elimination to yield the alkynylated product and regenerate the palladium(0) catalyst.

For this compound, the regioselectivity is dictated by the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst under standard Sonogashira conditions. This inherent reactivity difference allows for the selective formation of the C4-alkynylated product while preserving the C2-chloro substituent for further synthetic elaboration.

Experimental Protocols

The following protocols are generalized procedures for the selective Sonogashira coupling at the C-Br bond of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific alkyne substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Reaction

This protocol is a standard method utilizing a palladium catalyst and a copper(I) cocatalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and CuI (0.06 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent (5 mL) and the amine base (e.g., Et₃N, 3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Reaction

Copper-free conditions can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts and simplifying purification.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like piperidine or pyrrolidine) (2-3 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (this may range from room temperature to 100 °C depending on the specific catalyst system and alkyne).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes, based on established protocols for similar aryl bromides. Yields are indicative and may vary based on specific reaction conditions and the nature of the alkyne.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF50685-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEAToluene60880-90
31-HexynePd(PPh₃)₄ / CuIEt₃NDMF401275-85
4EthynylbenzenePdCl₂(PPh₃)₂ / CuIPiperidineTHFRT2470-80

Table 2: Copper-Free Sonogashira Coupling of this compound

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ / PPh₃Cs₂CO₃Dioxane801280-90
24-EthynylanisolePd₂(dba)₃ / P(t-Bu)₃K₂CO₃Toluene1001078-88
3Propargyl alcoholPd(OAc)₂ / PPh₃Et₃NMeCN601665-75
4PhenylacetylenePd/CPyrrolidineWater801270-80

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation CuX CuI Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetalation PdII_Alkyne Ar-Pd(II)(C≡C-R)L₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product 4-Alkynyl-2-chlorothiophene RedElim->Product Workflow start Start: Dry Glassware under Inert Atmosphere reagents Add this compound, Pd Catalyst, and CuI start->reagents solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at RT or Heat (Monitor by TLC/GC-MS) alkyne->reaction workup Aqueous Workup: Dilute, Wash with Sat. NH₄Cl and Brine reaction->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product: 4-Alkynyl-2-chlorothiophene purify->product Regioselectivity substrate C-Cl Bond This compound C-Br Bond reactivity Reactivity in Oxidative Addition (Pd-Catalyzed Couplings) substrate:port_Br->reactivity More Reactive (Weaker Bond) substrate:port_Cl->reactivity Less Reactive (Stronger Bond) outcome Major Product: 4-Alkynyl-2-chlorothiophene Minor/No Product: 2-Alkynyl-4-bromothiophene reactivity->outcome:outcome_major Selective Coupling

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using 4-Bromo-2-chlorothiophene as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the vinylation of aryl halides. In the case of this compound, the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective olefination at the 4-position, leaving the chloro-substituent intact for subsequent transformations. This selectivity makes this compound a valuable building block in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science applications.

Data Presentation: Comparison of Heck Reaction Conditions

The following table summarizes various reported conditions for the Heck reaction of this compound with different olefin coupling partners. This data allows for a direct comparison of catalysts, ligands, bases, solvents, and their impact on reaction yield and conditions.

EntryOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile801285
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMF1001692
3Methyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2)Dioxane1102488
4StyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1201078

Mandatory Visualization

The following diagrams illustrate the key aspects of the Heck reaction involving this compound.

G cluster_0 Heck Reaction Workflow reagents Reactants: This compound Olefin (e.g., Styrene) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst_system Catalyst System: Pd Source (e.g., Pd(OAc)₂) Ligand (e.g., P(o-tol)₃) Base (e.g., Et₃N) catalyst_system->reaction_setup solvent Solvent (e.g., Acetonitrile) solvent->reaction_setup heating Heating (e.g., 80 °C) reaction_setup->heating workup Work-up (Extraction, Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Product (e.g., 2-Chloro-4-styrylthiophene) purification->product

Caption: General experimental workflow for the Heck reaction of this compound.

G cluster_reactants Reactants & Products Pd(0)L₂ Pd(0)L₂ ArPd(II)(Br)L₂ ArPd(II)(Br)L₂ Pd(0)L₂->ArPd(II)(Br)L₂ Oxidative Addition (Ar-Br) ArPd(II)(alkene)L₂⁺ ArPd(II)(alkene)L₂⁺ ArPd(II)(Br)L₂->ArPd(II)(alkene)L₂⁺ Alkene Coordination R-Pd(II)L₂⁺ R-Pd(II)L₂⁺ ArPd(II)(alkene)L₂⁺->R-Pd(II)L₂⁺ Migratory Insertion H-Pd(II)L₂⁺ H-Pd(II)L₂⁺ R-Pd(II)L₂⁺->H-Pd(II)L₂⁺ β-Hydride Elimination Product Coupled Product R-Pd(II)L₂⁺->Product H-Pd(II)L₂⁺->Pd(0)L₂ Reductive Elimination (+ Base) BaseHBr Base-HBr H-Pd(II)L₂⁺->BaseHBr ArBr This compound ArBr->ArPd(II)(Br)L₂ Alkene Alkene Alkene->ArPd(II)(alkene)L₂⁺

Caption: Simplified catalytic cycle for the selective Heck reaction at the C-Br bond.

Experimental Protocols

The following are detailed protocols for representative Heck reactions of this compound.

Protocol 1: Heck Reaction of this compound with Styrene

This protocol describes the coupling of this compound with styrene to yield 2-chloro-4-styrylthiophene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous acetonitrile

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous acetonitrile, followed by triethylamine and styrene via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

This protocol details the synthesis of n-butyl (E)-3-(2-chloro-4-thienyl)acrylate.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Triphenylphosphine (PPh₃) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous DMF and n-butyl acrylate to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in an oil bath with stirring for 16 hours.

  • Monitoring: Track the reaction's progress using TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

Application Notes and Protocols: Regioselective Cross-Coupling of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Bromo-2-chlorothiophene is a valuable and versatile dihalogenated heterocyclic building block in medicinal chemistry and materials science. Its two distinct halogen atoms offer the potential for sequential and site-selective functionalization through various transition metal-catalyzed cross-coupling reactions. The primary challenge and opportunity in utilizing this substrate lies in controlling the regioselectivity of the coupling—that is, selectively reacting at either the C4-Bromo or the C2-Chloro position.

The regiochemical outcome of a cross-coupling reaction on this compound is governed by a delicate interplay of electronic effects, steric hindrance, and carbon-halogen bond strengths, which can be manipulated by the choice of catalyst, ligands, and reaction conditions.[1][2][3]

  • Carbon-Halogen Bond Dissociation Energy (BDE): In general, the C-Br bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond.[1] This intrinsic reactivity difference favors functionalization at the C4 position.

  • Electronic Effects: The C2 position, being alpha to the sulfur heteroatom, is electronically activated. This can lower the energy barrier for oxidative addition, making the C2-Cl bond a competitive reaction site despite its higher BDE.[2][4]

  • Catalyst and Ligand System: The choice of palladium catalyst and, more critically, the associated phosphine or N-heterocyclic carbene (NHC) ligand, is paramount in directing regioselectivity.[3][4] Bulky, electron-rich ligands can significantly influence the steric and electronic environment around the metal center, overriding the intrinsic reactivity of the C-X bonds to favor one site over the other.

  • Reaction Conditions: Parameters such as solvent, base, temperature, and the nature of the coupling partner (e.g., organoboron, organotin, or organozinc reagents) can further modulate the reaction pathway and its regiochemical outcome.[4][5]

By carefully selecting these parameters, researchers can program the synthesis to achieve the desired isomer, enabling the efficient construction of complex, polysubstituted thiophene derivatives.

G cluster_input Substrate cluster_factors Influencing Factors cluster_output Regioselective Products A This compound Factors F C4-Coupling Product Factors->F G C2-Coupling Product Factors->G B C-X Bond Energy (C-Br < C-Cl) B->F Favors C Electronic Effects (α-position activation) C->G Favors D Catalyst & Ligand (Sterics & Electronics) D->Factors Controls Selectivity E Reaction Conditions (Base, Solvent, Temp.) E->Factors Modulates Selectivity

Caption: Factors influencing regioselective cross-coupling of this compound.

Experimental Protocols

The following sections provide generalized protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates and desired outcomes.

G start Start prep 1. Dry Glassware (Oven or Flame-Dried) start->prep setup 2. Add Solids (Substrate, Catalyst, Ligand, Base) prep->setup inert 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 4. Add Anhydrous Solvent & Coupling Partner via Syringe inert->solvent react 5. Stir & Heat Reaction (As per protocol) solvent->react monitor 6. Monitor Progress (TLC, GC-MS, or LC-MS) react->monitor workup 7. Reaction Quench & Work-up (e.g., add H₂O, extract with organic solvent) monitor->workup Upon Completion purify 8. Purification (e.g., Flash Column Chromatography) workup->purify end End Product purify->end

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[6] It is widely used due to the stability and low toxicity of the boronic acid reagents.[6][7] For this compound, this reaction typically favors coupling at the more reactive C-Br bond.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl or Vinyl Boronic Acid (1.1 - 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

    • Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF/Water mixture)

    • Inert Gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane).[8][9] This method is tolerant of a wide variety of functional groups.[10] However, a major drawback is the toxicity of the tin reagents and byproducts, which can be difficult to remove.[8]

  • Materials:

    • This compound (1.0 equiv)

    • Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 - 1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

    • Ligand (if required, e.g., PPh₃, AsPh₃)

    • Optional Additive (e.g., CuI, LiCl)

    • Anhydrous Solvent (e.g., Toluene, THF, DMF)

    • Inert Gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and any additive/ligand.

    • Evacuate and backfill the flask with inert gas.

    • Add the anhydrous solvent, followed by the organostannane reagent via syringe.

    • Heat the reaction mixture (typically 80-120 °C) with stirring.

    • Monitor the reaction until the starting material is consumed.

    • After cooling, the reaction mixture may be quenched with an aqueous solution of KF to precipitate tin byproducts, which can then be filtered off.

    • Perform a standard aqueous work-up and extract the product with an organic solvent.

    • Dry, filter, and concentrate the organic phase.

    • Purify the product via column chromatography.

The Sonogashira coupling is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[11]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 - 1.5 equiv)

    • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

    • Copper(I) Iodide (CuI) (2-10 mol%)

    • Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (Serves as base and often as solvent)

    • Anhydrous Co-solvent (if needed, e.g., THF, DMF)

    • Inert Gas (Argon or Nitrogen)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous solvent/amine base.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid.

    • Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove precipitated salts.

    • Wash the filtrate with water or saturated NH₄Cl solution to remove the amine base.

    • Dry the organic layer, filter, and concentrate.

    • Purify the resulting alkynylated thiophene by column chromatography.

Data Presentation: Summary of Regioselective Reactions

The tables below summarize expected outcomes and representative conditions for various cross-coupling reactions. The selectivity is highly dependent on the specific ligand and conditions employed; these tables provide a general guide based on established principles of reactivity.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Coupling Partner Expected Major Product
Pd(PPh₃)₄ (3) - K₂CO₃ Toluene/H₂O 90 Arylboronic acid C4-Aryl
Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ Dioxane 100 Alkylboronic acid C4-Alkyl

| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-AmylOH | 110 | Heteroarylboronic acid | C4-Heteroaryl |

Table 2: Representative Conditions for Regioselective Stille Coupling

Catalyst (mol%) Ligand (mol%) Additive Solvent Temp (°C) Coupling Partner Expected Major Product
Pd(PPh₃)₄ (5) - - Toluene 110 Aryl-SnBu₃ C4-Aryl
Pd₂(dba)₃ (2.5) P(furyl)₃ (10) - DMF 80 Vinyl-SnBu₃ C4-Vinyl

| PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 100 | Alkynyl-SnBu₃ | C4-Alkynyl |

Table 3: Representative Conditions for Other Regioselective Cross-Couplings

Reaction Type Catalyst (mol%) Ligand/Additive Base/Reagent Solvent Temp (°C) Expected Major Product
Sonogashira PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N THF 50 C4-Alkynyl
Kumada [13] Ni(dppp)Cl₂ (3) - Aryl-MgBr THF 25-66 C4-Aryl
Negishi [14] Pd(PPh₃)₄ (4) - Aryl-ZnCl THF 65 C4-Aryl

| Buchwald-Hartwig [15] | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | C4-Amino |

Note: Achieving selective coupling at the C2-Cl position is more challenging and typically requires specialized catalytic systems. This often involves using a catalyst that preferentially activates the C-Cl bond or performing the C4-Br coupling first, followed by a second, more forcing coupling at C2.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_RR R-Pd(II)L₂-R' TM->PdII_RR RE Reductive Elimination PdII_RR->RE RE->Pd0 RR_out RE->RR_out R-R' (Product) RX_in RX_in->OA R-X (Thiophene-X) RM_in RM_in->TM R'-M (Coupling Partner)

References

Application Note and Protocol: Regioselective Lithiation of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the regioselective lithiation of 4-Bromo-2-chlorothiophene via a metal-halogen exchange reaction. This procedure yields the versatile intermediate, 2-chloro-4-lithiothiophene, which can be subsequently trapped with various electrophiles to synthesize a range of 2,4-disubstituted thiophenes.

Data Presentation

The success and yield of the lithiation reaction are highly dependent on stringent anhydrous and anaerobic conditions, as well as the nature of the electrophile used for trapping. Below is a summary of typical reaction parameters and expected outcomes based on general procedures for thiophene lithiation.

Table 1: Typical Reaction Parameters for the Lithiation of this compound

ParameterValueRationale
Substrate This compoundThe bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom, ensuring high regioselectivity.[1][2]
Lithiating Agent n-Butyllithium (n-BuLi)A common and effective reagent for lithium-halogen exchange.[3][4] Typically used in a slight excess (1.05-1.2 equivalents).
Solvent Anhydrous Tetrahydrofuran (THF)An aprotic ethereal solvent that effectively solvates the organolithium species.[3][5] Must be thoroughly dried before use.
Temperature -78 °C (Dry ice/acetone bath)Crucial for minimizing side reactions and preventing the decomposition of the thermally sensitive 2-chloro-4-lithiothiophene intermediate.[3][6]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are highly reactive towards oxygen and moisture, necessitating an inert environment for the reaction to proceed successfully.[5][7]
Reaction Time (Lithiation) 30 - 60 minutesSufficient time to ensure complete lithium-halogen exchange at the 4-position.[3][5]
Reaction Time (Electrophile Quench) 1 - 3 hours (warming to room temp.)Allows the reaction with the chosen electrophile to proceed to completion.[5]

Experimental Protocol

This protocol describes the general procedure for the lithiation of this compound and subsequent quenching with a generic electrophile.

Materials and Equipment:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, trimethylsilyl chloride, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried three-necked round-bottom flask or Schlenk flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Apparatus for column chromatography

Safety Precautions:

  • Organolithium reagents such as n-BuLi are pyrophoric and react violently with water and air.[8][9] All manipulations should be performed by trained personnel under a strictly inert atmosphere using Schlenk line techniques or in a glovebox.[7]

  • All glassware must be oven or flame-dried immediately before use to remove any traces of water.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

Procedure:

  • Reaction Setup:

    • Assemble an oven-dried three-necked flask with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

    • Purge the flask with inert gas for several minutes.

  • Preparation of the Substrate Solution:

    • In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF under a positive pressure of inert gas.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath with gentle stirring.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled thiophene solution via syringe over 15-20 minutes.

    • Crucially, maintain the internal temperature below -70 °C during the addition.

    • After the addition is complete, stir the reaction mixture at -78 °C for 45-60 minutes to ensure the completion of the lithium-halogen exchange.[3][5]

  • Electrophilic Quench:

    • Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[11]

    • After the addition of the electrophile, stir the reaction mixture at -78 °C for an additional hour.

    • Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for another 1-3 hours.[3][5]

  • Work-up:

    • Cool the reaction flask in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-chloro-4-substituted thiophene.[3][13]

Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow for the lithiation of this compound.

lithiation_reaction sub This compound intermediate 2-Chloro-4-lithiothiophene sub->intermediate Lithium-Halogen Exchange reagent + n-BuLi conditions THF, -78 °C product 2-Chloro-4-E-thiophene intermediate->product Electrophilic Trapping electrophile + Electrophile (E+)

Caption: Reaction scheme for the lithiation of this compound.

experimental_workflow setup 1. Reaction Setup (Oven-dried glassware, inert atmosphere) dissolve 2. Dissolve Substrate (this compound in anhydrous THF) setup->dissolve cool 3. Cool to -78 °C (Dry ice/acetone bath) dissolve->cool add_buli 4. Add n-BuLi (Dropwise, maintain temp. < -70 °C) cool->add_buli stir_lithiation 5. Stir at -78 °C (45-60 min for lithiation) add_buli->stir_lithiation add_electrophile 6. Add Electrophile (At -78 °C) stir_lithiation->add_electrophile warm 7. Warm to RT (Stir for 1-3 hours) add_electrophile->warm quench 8. Quench Reaction (Saturated aq. NH4Cl) warm->quench extract 9. Extraction & Wash (Organic solvent, water, brine) quench->extract dry 10. Dry & Concentrate (Anhydrous salt, rotary evaporator) extract->dry purify 11. Purification (Column Chromatography) dry->purify

Caption: Experimental workflow for the synthesis of 2-chloro-4-substituted thiophenes.

References

Synthesis of Thiophene-Based OLEDs Using 4-Bromo-2-chlorothiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiophene-based materials for Organic Light-Emitting Diodes (OLEDs) utilizing 4-Bromo-2-chlorothiophene as a key starting material. Thiophene derivatives are a critical class of organic semiconductors due to their excellent charge transport properties and tunable electroluminescent characteristics.[1] The strategic use of this compound, with its differentially reactive halogen substituents, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, enabling the precise construction of complex conjugated molecules for advanced OLED applications.

Overview of Synthetic Strategies

The synthesis of thiophene-based oligomers and polymers for OLEDs from this compound hinges on the regioselective functionalization of the thiophene ring. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This reactivity difference allows for the selective introduction of a substituent at the 4-position, leaving the 2-chloro position available for subsequent transformations. This sequential approach is instrumental in building well-defined, complex molecular architectures.

A general workflow for the synthesis of thiophene-based OLED materials starting from this compound is illustrated below.

G A This compound B Regioselective Cross-Coupling (e.g., Suzuki, Stille, Sonogashira) A->B Step 1 C 4-Aryl/Alkynyl-2-chlorothiophene Intermediate B->C D Second Cross-Coupling or other functionalization C->D Step 2 E Functionalized Thiophene Monomer D->E F Polymerization (e.g., Stille, Suzuki) E->F Step 3 G Thiophene-based Oligomer/Polymer for OLEDs F->G

Caption: General synthetic workflow from this compound.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and desired products.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] Due to the higher reactivity of the C-Br bond, the Suzuki coupling of this compound with an arylboronic acid will selectively occur at the 4-position.

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Arylboronic acidCoupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates boronic acid
Solvent (e.g., Toluene, Dioxane, DMF)Reaction medium
WaterCo-solvent
Inert gas (Argon or Nitrogen)To maintain anaerobic conditions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., Toluene/Water or Dioxane/Water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Regioselective Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[3] Similar to the Suzuki coupling, the reaction with this compound will proceed selectively at the C-Br bond.

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Organostannane (e.g., Aryl-Sn(CH₃)₃, Aryl-Sn(n-Bu)₃)Coupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Catalyst
Ligand (optional, e.g., PPh₃, AsPh₃)Stabilizes catalyst
Solvent (e.g., Toluene, THF, DMF)Reaction medium
Additive (optional, e.g., LiCl, CuI)Enhances reaction rate
Inert gas (Argon or Nitrogen)To maintain anaerobic conditions

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 eq.) and the organostannane (1.1-1.2 eq.) in the anhydrous, degassed solvent.

  • Add the palladium catalyst (1-5 mol%) and any ligand or additive under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF or filtered through a pad of silica gel.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Regioselective Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[4] The C-Br bond of this compound will selectively react.

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
This compoundStarting material
Terminal alkyneCoupling partner
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)Catalyst
Copper(I) iodide (CuI)Co-catalyst
Amine base (e.g., Triethylamine, Diisopropylamine)Base and solvent
Solvent (optional, e.g., THF, Toluene)Reaction medium
Inert gas (Argon or Nitrogen)To maintain anaerobic conditions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (if used) and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the amine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thiophene-based materials. Note that specific yields are highly dependent on the substrates and reaction conditions.

Table 1: Representative Yields for Regioselective Cross-Coupling of this compound

Coupling ReactionCoupling PartnerCatalyst/ConditionsProductYield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C2-Chloro-4-phenylthiophene85-95
Stille2-(Tributylstannyl)thiophenePd(PPh₃)₄, Toluene, 110°C2-Chloro-4-(2-thienyl)thiophene75-90
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, 50°C2-Chloro-4-(phenylethynyl)thiophene80-95

Table 2: Photophysical and Electroluminescent Properties of a Representative Thiophene-based Polymer

PropertyValue
Absorption Max (λ_abs), solution450 nm
Emission Max (λ_em), solution530 nm
Photoluminescence Quantum Yield (Φ_PL), solid state0.45
HOMO Level-5.4 eV
LUMO Level-3.0 eV
Turn-on Voltage3.5 V
Maximum Luminance10500 cd/m²[5]
Maximum External Quantum Efficiency (EQE)4.5%
Emission ColorGreen

Note: The data in Table 2 is for a representative thiophene-based polymer and may not be directly derived from a this compound precursor, but serves as an illustrative example of typical performance.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_0 Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)Ln-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination RR R-Ar (Coupled Product) RX R-X (this compound) ArBOH2 Ar-B(OH)2 Base Base ArBO3 [ArB(OH)3]-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Logical Flow for Sequential Functionalization

G Start This compound Step1 Suzuki Coupling with Ar1-B(OH)2 Start->Step1 Intermediate 4-Ar1-2-chlorothiophene Step1->Intermediate Step2 Stille Coupling with Ar2-Sn(Bu)3 Intermediate->Step2 Final 4-Ar1-2-Ar2-thiophene Step2->Final

Caption: Sequential functionalization of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced thiophene-based materials for OLED applications. The differential reactivity of its halogen substituents enables regioselective and sequential functionalization, allowing for the construction of well-defined and complex molecular architectures. The protocols and data presented herein provide a foundation for researchers and scientists to explore the potential of this starting material in the development of next-generation organic electronic devices.

References

Application Notes and Protocols: Preparation of Conductive Polymers from 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess intrinsic electrical conductivity, offering unique advantages such as flexibility, solution processability, and tunable electronic properties. Polythiophenes, in particular, have emerged as promising candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), sensors, and bioelectronic devices. The starting monomer's structure is a critical determinant of the final polymer's characteristics. 4-Bromo-2-chlorothiophene is a readily available dihalogenated thiophene derivative that can serve as a precursor for the synthesis of novel polythiophenes. The differential reactivity of the bromine and chlorine substituents offers potential for controlled polymerization and post-polymerization functionalization.

This document provides detailed protocols for the synthesis of conductive polymers from this compound, primarily focusing on the Grignard Metathesis (GRIM) polymerization method. While specific quantitative data for poly(this compound) is not extensively reported in the literature, representative data from structurally similar poly(3-halothiophene)s and poly(3-alkylthiophene)s are presented to provide an expected range of properties.

Data Presentation: Representative Properties of Substituted Polythiophenes

The properties of the final polymer, such as molecular weight (Mn), polydispersity index (PDI), and electrical conductivity, are highly dependent on the polymerization method and the specific monomer used. The following table summarizes typical data for analogous polythiophene derivatives prepared by common polymerization techniques. This data can be used as a benchmark for the expected properties of poly(this compound).

Polymerization MethodMonomerMn (kDa)PDIConductivity (S/cm)Key Advantages
Grignard Metathesis (GRIM) 2,5-Dibromo-3-alkylthiophene10 - 701.2 - 1.5Up to 140 (regioregular)Excellent control over molecular weight and regioregularity.[1][2]
Kumada Catalyst Transfer 2-Bromo-5-chloromagnesio-3-alkylthiophene5 - 501.1 - 1.4High (regioregular polymers)Living/controlled polymerization characteristics.[3]
Stille Coupling Dihalogenated thiophene + Organotin10 - 100+1.5 - 2.5Variable, can be highTolerant to a wide range of functional groups.[4][5]
Chemical Oxidation (FeCl₃) 3-Alkylthiophene10 - 20> 20.05 - 0.8Simple and inexpensive.

Experimental Protocols

The following protocol details the Grignard Metathesis (GRIM) polymerization of this compound. This method is chosen for its demonstrated ability to produce well-defined, regioregular polythiophenes.[1][2][6][7][8]

Materials and Equipment
  • This compound (monomer)

  • tert-Butylmagnesium chloride (Grignard reagent, solution in THF or Et₂O)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Chloroform

  • Standard Schlenk line and glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Protocol: Grignard Metathesis (GRIM) Polymerization
  • Monomer Preparation and Grignard Exchange:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

    • Slowly add one equivalent of tert-butylmagnesium chloride solution dropwise to the stirred monomer solution at room temperature. The C-Br bond is expected to be more reactive towards Grignard exchange than the C-Cl bond.

    • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the thienyl Grignard reagent.

  • Polymerization:

    • In a separate Schlenk flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst (0.5-2 mol% relative to the monomer) in a small amount of anhydrous THF.

    • Transfer the catalyst suspension to the Grignard reagent solution via cannula.

    • The reaction mixture will typically change color, indicating the initiation of polymerization.

    • Stir the reaction at room temperature for 2-12 hours. The polymerization time can be adjusted to control the molecular weight of the resulting polymer.

  • Work-up and Purification:

    • Quench the polymerization by slowly pouring the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.

    • Collect the crude polymer by filtration.

    • Wash the polymer extensively with methanol to remove any remaining catalyst and unreacted monomer.

    • Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.

    • The purified polymer is then extracted with chloroform or another suitable solvent in which it is soluble.

    • The solvent is removed under reduced pressure to yield the final polymer product.

    • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) overnight.

Mandatory Visualizations

Workflow for GRIM Polymerization of this compound

GRIM_Polymerization Monomer This compound ActiveMonomer Thienyl Grignard Reagent Monomer->ActiveMonomer Grignard Exchange Grignard t-BuMgCl Grignard->ActiveMonomer Polymerization Polymerization ActiveMonomer->Polymerization Catalyst Ni(dppp)Cl₂ Catalyst->Polymerization Polymer Poly(this compound) Polymerization->Polymer Quench Quenching (Methanol) Polymer->Quench Purification Purification (Soxhlet) Quench->Purification FinalProduct Purified Polymer Purification->FinalProduct

Caption: Workflow of the Grignard Metathesis (GRIM) polymerization.

Logical Relationship of Polymerization Methods

Polymerization_Methods Start This compound GRIM Grignard Metathesis (GRIM) - Forms Grignard Reagent in situ Start->GRIM Kumada Kumada Coupling - Pre-formed Grignard Reagent Start->Kumada Stille Stille Coupling - Requires Organotin Reagent Start->Stille Oxidative Chemical Oxidation (e.g., FeCl₃) - Direct Polymerization Start->Oxidative Polymer Conductive Polymer GRIM->Polymer Kumada->Polymer Stille->Polymer Oxidative->Polymer

Caption: Common polymerization routes for thiophene derivatives.

References

The Versatility of 4-Bromo-2-chlorothiophene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2-chlorothiophene is a versatile heterocyclic building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of pharmaceutical agents. Its distinct reactivity, stemming from the differential reactivity of the bromine and chlorine substituents, allows for selective functionalization, making it a valuable precursor for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug discovery, with a focus on palladium-catalyzed cross-coupling reactions.

Application Note 1: Synthesis of Arylated Thiophenes via Suzuki-Miyaura Coupling

Substituted thiophenes are prevalent motifs in a wide array of therapeutic agents, including kinase inhibitors and antipsychotics.[1] The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the 4-position of the thiophene ring.[2][3] The bromine atom at the 4-position of this compound is more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine atom at the 2-position, allowing for selective arylation.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/Water901280-95 (estimated)
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/Water100875-90 (estimated)
3Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃DMF1101660-80 (estimated)

Yields are estimated based on similar reactions with dihalothiophenes and may vary depending on the specific substrate and reaction conditions.[3][5]

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid setup Reaction Setup: - Add reagents, catalyst, and base - Purge with inert gas reagents->setup 1 reaction Reaction: - Add degassed solvent - Heat and stir setup->reaction 2 workup Work-up: - Cool and dilute - Aqueous extraction reaction->workup 3 purification Purification: - Dry organic layer - Column chromatography workup->purification 4 product 2-Chloro-4-arylthiophene purification->product 5

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Application Note 2: Synthesis of Alkynylated Thiophenes via Sonogashira Coupling

Alkynylthiophenes are important intermediates in the synthesis of various biologically active compounds and organic materials.[6] The Sonogashira coupling provides a direct and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[7] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective alkynylation at the 4-position of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or saturated aqueous ammonium chloride.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[8]

Quantitative Data: Representative Sonogashira Coupling Reactions
EntryAlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60685-95 (estimated)
2TrimethylsilylacetylenePd(PPh₃)₄/CuIi-Pr₂NHToluene50880-92 (estimated)
31-HeptynePd(PPh₃)₂Cl₂/CuIEt₃NDMF701270-85 (estimated)

Yields are estimated based on similar reactions with aryl bromides and may vary.[5][6]

Application Note 3: Synthesis of Functionalized Thiophenes via Stille Coupling

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-C bonds.[9][10] It is particularly useful for coupling with organostannanes, which are often stable and tolerant of a wide range of functional groups.[8] This reaction can be used to introduce aryl, vinyl, or alkyl groups at the 4-position of this compound.

Experimental Protocol: General Procedure for Stille Coupling

This is a general protocol and may need to be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin, 1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous solvent.

  • Reagent Addition: Add the organostannane reagent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of KF to remove tin byproducts. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Quantitative Data: Representative Stille Coupling Reactions
EntryOrganostannaneCatalystSolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄Toluene1101670-85 (estimated)
2Tributyl(phenyl)tinPd(PPh₃)₄DMF1001275-90 (estimated)
3Tributyl(furan-2-yl)stannanePd(dppf)Cl₂Dioxane1002465-80 (estimated)

Yields are estimated based on general Stille coupling reactions and may vary.[9][10]

Application Note 4: Synthesis of Aminated Thiophenes via Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as these groups are prevalent in a vast number of pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of aryl amines.[11][12] This reaction can be applied to this compound to introduce a variety of amine functionalities at the 4-position, leading to precursors for compounds targeting a range of biological targets.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific amines and substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos) or a preformed catalyst (e.g., (SIPr)Pd(methallyl)Cl) (1-5 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5–2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, ligand, and base. Add the this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[13]

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1001280-95 (estimated)
2PiperazinePd(OAc)₂ / XantphosK₃PO₄Dioxane1101870-85 (estimated)
3Aniline(SIPr)Pd(methallyl)ClLHMDSTHF80875-90 (estimated)

Yields are estimated based on similar Buchwald-Hartwig amination reactions and may vary.[13][14]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Ligand Thiophene-based Ligand Ligand->GPCR Binds

Caption: A representative GPCR signaling pathway modulated by thiophene-based ligands.

This compound is a valuable and versatile building block for medicinal chemistry. Its differential reactivity allows for selective functionalization through a variety of powerful cross-coupling reactions, providing access to a wide range of substituted thiophenes. The protocols and data presented here serve as a guide for researchers to utilize this compound in the synthesis of novel drug candidates and molecular probes. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Functionalization of the 5-Position of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiophene is a versatile synthetic intermediate in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions 2 and 4, along with a reactive C-H bond at the 5-position, offers multiple avenues for selective functionalization. This document provides detailed application notes and protocols for the targeted functionalization of the 5-position of this compound, a crucial step in the synthesis of complex thiophene-based molecules. The methodologies described herein focus on achieving high regioselectivity and yield, which are critical for efficient drug discovery and development workflows.

The primary strategies for functionalizing the 5-position of this compound include direct C-H activation/arylation and metal-halogen exchange followed by electrophilic quench. Each method offers distinct advantages and is suited for the introduction of different functionalities.

Key Functionalization Strategies

Two principal pathways for the functionalization of the 5-position of this compound are highlighted:

  • Palladium-Catalyzed Direct C-H Arylation: This method allows for the direct formation of a carbon-carbon bond between the 5-position of the thiophene ring and an aryl group. It is an atom-economical approach that avoids the pre-functionalization of the thiophene substrate. The bromine atom at the 2-position can act as a blocking group, directing the arylation to the C5 position.

  • Lithiation and Electrophilic Quench: This classic approach involves the deprotonation of the most acidic proton at the 5-position using a strong organolithium base, followed by the addition of an electrophile to introduce a wide variety of functional groups.

The choice of strategy depends on the desired substituent to be introduced at the 5-position.

graph TD; A[this compound] --> B{Functionalization at C5}; B --> C[Direct C-H Arylation]; B --> D[Lithiation]; C --> E[5-Aryl-4-bromo-2-chlorothiophene]; D --> F{5-Lithio-4-bromo-2-chlorothiophene}; F --> G[Electrophilic Quench]; G --> H[5-Substituted-4-bromo-2-chlorothiophene];
Figure 1: Key functionalization pathways for this compound at the 5-position.

Application 1: Palladium-Catalyzed Direct C-H Arylation at the 5-Position

Direct C-H arylation is a powerful tool for the synthesis of biaryl and heteroaryl compounds. For this compound, the C-H bond at the 5-position is the most reactive towards palladium-catalyzed C-H activation, especially when the more reactive C-Br bond at the 2-position can be preserved to act as a blocking group. This allows for regioselective arylation at the C5 position.

Experimental Protocol: Direct C-H Arylation

This protocol is adapted from the regioselective C5-arylation of a structurally similar compound, 2-bromo-3-chlorothiophene.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMA)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), palladium(II) acetate (0.01 equiv., 1 mol%), and potassium acetate (2.0 equiv.).

  • Add anhydrous dimethylacetamide (DMA) to achieve a concentration of approximately 0.5 M with respect to the thiophene substrate.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcome:

This procedure is expected to yield the 5-aryl-4-bromo-2-chlorothiophene product. Yields can vary depending on the specific aryl bromide used, but moderate to good yields are anticipated based on reactions with similar substrates.

Quantitative Data Summary (Based on structurally similar 2-bromo-3-chlorothiophene)
EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-Bromo-2-chloro-5-(4-cyanophenyl)thiopheneNot Reported

Note: While a direct yield for the C5-arylation of 2-bromo-3-chlorothiophene with 4-bromobenzonitrile was not provided in the reference, the study reported a 40% yield for a subsequent Suzuki coupling at the C2-position, indicating the successful formation of the C5-arylated intermediate.

Application 2: Functionalization via Lithiation and Electrophilic Quench

Lithiation of the 5-position of this compound provides a versatile intermediate, 5-lithio-4-bromo-2-chlorothiophene, which can react with a wide range of electrophiles to introduce various functional groups. The C-H bond at the 5-position is the most acidic due to the inductive effects of the adjacent sulfur atom and the 4-bromo substituent, making it the preferred site for deprotonation by strong bases like n-butyllithium (n-BuLi).

graph G { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

}

Figure 2: Workflow for the lithiation and electrophilic quench of this compound.
Experimental Protocol: Lithiation and Quench with an Electrophile

This general protocol can be adapted for a variety of electrophiles.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or a trialkyltin chloride for stannylation)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous and low-temperature reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under a positive pressure of inert gas, dissolve this compound (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.2-0.5 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the desired electrophile (1.2 equiv.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

  • Slowly warm the reaction to room temperature and stir for another 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Potential Electrophiles and Corresponding Products
ElectrophileProduct Functional Group
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Trimethyltin chloride (Me₃SnCl)Trimethylstannyl (-SnMe₃)
Triisopropyl borate (B(O-iPr)₃)Boronic acid pinacol ester (-B(pin))
Iodine (I₂)Iodo (-I)

Subsequent Functionalization

The products obtained from the initial C5-functionalization can be further elaborated. For instance, a 5-aryl-4-bromo-2-chlorothiophene can undergo a subsequent Suzuki or Stille coupling at the C2-position by leveraging the reactivity of the C-Br bond. Similarly, a 5-stannyl or 5-boronic ester derivative can be used in Stille or Suzuki cross-coupling reactions to introduce a variety of substituents at the 5-position.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive towards moisture and air. Handle with extreme care under an inert atmosphere.

  • Palladium catalysts and organotin compounds can be toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Low-temperature reactions require careful monitoring to prevent uncontrolled warming.

Conclusion

The functionalization of the 5-position of this compound can be achieved with high regioselectivity through either direct C-H arylation or a lithiation-electrophilic quench sequence. The choice of method will depend on the desired final product. The protocols provided here serve as a starting point for the synthesis of a wide range of novel thiophene derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates and electrophiles to maximize yields.

Application Notes and Protocols for Selective Reactions at the Bromine of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 4-bromo-2-chlorothiophene at the C4-position (bromine-bearing carbon). The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for chemoselective transformations, leaving the chlorine atom untouched for potential subsequent modifications. This makes this compound a valuable building block in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science applications.

Overview of Selective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which forms the basis for the selective reactions described herein. By carefully selecting the catalyst, ligands, base, and reaction conditions, various substituents can be introduced at the C4-position of this compound with high selectivity.

This document outlines protocols for the following key reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Stille Coupling: Formation of a C-C bond with an organostannane.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

Data Presentation

The following table summarizes representative quantitative data for the selective cross-coupling reactions at the bromine of this compound. Please note that yields are highly substrate and condition dependent.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Excellent[1]
StilleOrganostannanePd(dppf)Cl₂·DCM / CuI-DMF4060up to 87[2]
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHFRT3up to 89[3]
Buchwald-HartwigSecondary Amine[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane10024up to 68[1]

Note: The yields reported are based on general protocols for similar substrates and may require optimization for this compound.[1][2][3]

Experimental Protocols

Selective Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Diagram of the Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, arylboronic acid, Pd(PPh3)4, and K3PO4 to flask B Add 1,4-dioxane and water A->B C Degas mixture B->C D Heat at 90°C for 12h C->D E Cool to RT D->E F Aqueous work-up E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by chromatography H->I

Caption: Workflow for the selective Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[1]

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the mixture to 90 °C and stir for 12 hours or until reaction completion is observed by TLC or GC-MS.[1]

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Stille Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an organostannane reagent.

Diagram of the Catalytic Cycle:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., tributyl(aryl)stannane) (1.1 eq)

  • Pd(dppf)Cl₂·DCM (1-5 mol%)[2]

  • Copper(I) iodide (CuI) (10 mol%)[2]

  • Lithium chloride (LiCl) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound, Pd(dppf)Cl₂·DCM, CuI, and LiCl.[2]

  • Add anhydrous DMF via syringe.

  • Add the organostannane reagent to the mixture.

  • Heat the reaction to 40-100 °C and monitor by TLC or GC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Selective Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Diagram of the Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Pd(PPh3)2Cl2, and CuI to flask B Add THF, i-Pr2NH, and terminal alkyne A->B C Stir at RT for 3h B->C D Filter through Celite C->D E Aqueous work-up D->E F Extract with Et2O E->F G Dry, filter, and concentrate F->G H Purify by chromatography G->H

Caption: Workflow for the selective Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-5 mol%)[3]

  • Copper(I) iodide (CuI) (2-10 mol%)[3]

  • Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N) (2-3 eq)[3]

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[3]

  • Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or gently heat (40-80 °C) if necessary.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Selective Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.

Diagram of the Catalytic Cycle:

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is particularly valuable in the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The regioselective amination of polyhalogenated heterocycles, such as 4-bromo-2-chlorothiophene, offers a versatile platform for the synthesis of complex molecular architectures by allowing for sequential, site-selective functionalization.

This document provides detailed application notes and protocols for the palladium-catalyzed amination of this compound. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective amination at the 4-position of the thiophene ring, leaving the C-Cl bond intact for subsequent transformations.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on dihalogenated thiophenes is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. Consequently, under carefully controlled conditions, the amination reaction occurs preferentially at the C4 position of this compound.

Catalytic System Components

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system, which typically comprises a palladium precursor, a phosphine ligand, and a base.

  • Palladium Precursor: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These precursors are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. For the amination of heteroaryl halides, bulky and electron-rich phosphine ligands are often employed. Commonly used ligands include bidentate phosphines like BINAP and DPPF, as well as sterically hindered monophosphine ligands from the Buchwald and Hartwig research groups.[2]

  • Base: A base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and selectivity.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the palladium-catalyzed amination of this compound with various primary and secondary amines. It is important to note that reaction optimization may be necessary for specific substrates.

Table 1: Amination with Primary Aromatic Amines

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
24-MethoxyanilinePd₂(dba)₃ (1)SPhos (3)K₃PO₄ (2.0)1,4-Dioxane1101680-90
34-TrifluoromethylanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene1002475-85
42-AminopyridinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.5)1,4-Dioxane1001870-80

Table 2: Amination with Primary Aliphatic Amines

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.4)Toluene80890-98
2CyclohexylaminePd₂(dba)₃ (1)JohnPhos (3)K₃PO₄ (2.0)1,4-Dioxane901288-95
3BenzylaminePd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃ (2.0)Toluene1001685-92

Table 3: Amination with Secondary Amines

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene1001290-97
2PiperidinePd₂(dba)₃ (1)DavePhos (3)K₃PO₄ (2.0)1,4-Dioxane1001685-95
3N-MethylanilinePd(OAc)₂ (2)P(tBu)₃ (4)Cs₂CO₃ (2.0)Toluene1102480-90

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, P(tBu)₃)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (1.4-2.0 equivalents) to the Schlenk tube.

  • In a separate vial, dissolve this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) in the anhydrous solvent.

  • Add the solution of the substrates to the Schlenk tube containing the catalyst system.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chlorothiophene derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination / Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Product 4-Amino-2-chlorothiophene ArX This compound Amine Primary or Secondary Amine

Caption: Buchwald-Hartwig Catalytic Cycle for Amination.

Experimental_Workflow Start Start: Assemble Reactants Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Add_Catalyst Add Pd Precursor and Ligand Inert_Atmosphere->Add_Catalyst Add_Base Add Base Add_Catalyst->Add_Base Add_Substrates Add this compound and Amine Solution Add_Base->Add_Substrates Heating Heat Reaction Mixture (80-110 °C) Add_Substrates->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification by Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Caption: General Experimental Workflow for Amination.

Conclusion

The palladium-catalyzed amination of this compound provides an efficient and regioselective route to valuable 4-amino-2-chlorothiophene derivatives. The choice of the palladium precursor, ligand, and base is crucial for achieving high yields and should be tailored to the specific amine coupling partner. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development, facilitating the synthesis of diverse and complex thiophene-based molecules.

References

Application Notes and Protocols for the Synthesis of Donor-Acceptor Molecules Utilizing 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donor-acceptor (D-A) molecules are a cornerstone of modern materials science and medicinal chemistry, finding applications in organic electronics, photovoltaics, and as fluorescent probes. The strategic arrangement of electron-rich (donor) and electron-poor (acceptor) moieties within a single molecular framework gives rise to unique photophysical and electronic properties. The thiophene ring is a popular and versatile building block in the construction of these systems due to its excellent electronic conductivity and tunable properties.

4-Bromo-2-chlorothiophene is a particularly useful starting material for the synthesis of D-A molecules due to the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for a regioselective, sequential introduction of donor and acceptor groups. This application note provides a detailed overview and experimental protocols for the synthesis of a representative donor-acceptor molecule using this compound, leveraging the power of Suzuki and Stille cross-coupling reactions.

Principle of the Synthesis

The synthetic strategy hinges on the sequential functionalization of the this compound core. The more reactive C-Br bond at the 4-position is targeted in the first cross-coupling reaction to introduce the donor moiety. Subsequently, the less reactive C-Cl bond at the 2-position is functionalized with the acceptor group under more forcing reaction conditions. This stepwise approach allows for the precise construction of the desired D-A architecture.

Applications

Donor-acceptor molecules based on the this compound scaffold can be tailored for a variety of applications, including:

  • Organic Light-Emitting Diodes (OLEDs): As emissive or host materials in the emissive layer.

  • Organic Photovoltaics (OPVs): As the donor material in the active layer of solar cells.

  • Organic Field-Effect Transistors (OFETs): As the semiconductor in the channel of the transistor.

  • Fluorescent Probes: For sensing and imaging applications in biological systems.

  • Non-Linear Optics: In materials for optical communications and data storage.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative donor-acceptor molecule, (E)-2-(2-(4-(diphenylamino)phenyl)thiophen-2-yl)-3-(4-nitrophenyl)acrylonitrile , starting from this compound.

Part 1: Synthesis of the Donor-Thiophene Intermediate via Suzuki Coupling

This protocol describes the regioselective Suzuki coupling of this compound with a donor-functionalized boronic acid at the more reactive 4-position.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • 4-(Diphenylamino)phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tricyclohexylphosphine (PCy₃, 0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, 4-(diphenylamino)phenylboronic acid, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-(4-(diphenylamino)phenyl)-2-chlorothiophene.

Part 2: Synthesis of the Donor-Acceptor Molecule via Stille Coupling

This protocol describes the Stille coupling of the donor-thiophene intermediate with an acceptor-functionalized organotin reagent at the 2-position.

Reaction Scheme:

Materials:

  • 4-(4-(Diphenylamino)phenyl)-2-chlorothiophene (1.0 equiv)

  • (E)-2-(4-nitrophenyl)-3-(tributylstannyl)acrylonitrile (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.12 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add 4-(4-(diphenylamino)phenyl)-2-chlorothiophene, tris(dibenzylideneacetone)dipalladium(0), and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add (E)-2-(4-nitrophenyl)-3-(tributylstannyl)acrylonitrile via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the final donor-acceptor molecule.

Data Presentation

The following table summarizes representative quantitative data for the synthesized molecules. Actual values may vary depending on specific reaction conditions and purification methods.

CompoundYield (%)λabs (nm)aλem (nm)aHOMO (eV)bLUMO (eV)b
4-(4-(Diphenylamino)phenyl)-2-chlorothiophene75-85350420-5.4-2.1
(E)-2-(2-(4-(Diphenylamino)phenyl)thiophen-2-yl)-3-(4-nitrophenyl)acrylonitrile60-70450580-5.6-3.5

a Measured in a common organic solvent such as dichloromethane or toluene. b Estimated from cyclic voltammetry measurements.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of the donor-acceptor molecule from this compound.

G cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Stille Coupling start This compound reagent1 4-(Diphenylamino)phenylboronic acid Pd(OAc)2, PCy3, K3PO4 product1 4-(4-(Diphenylamino)phenyl)-2-chlorothiophene reagent1->product1 Regioselective C-Br Functionalization reagent2 (E)-2-(4-Nitrophenyl)-3-(tributylstannyl)acrylonitrile Pd2(dba)3, P(o-tol)3 product2 Final Donor-Acceptor Molecule reagent2->product2 C-Cl Functionalization

Caption: Synthetic workflow for the donor-acceptor molecule.

Logical Relationship of Components

The following diagram illustrates the logical relationship between the donor, acceptor, and thiophene bridge in the final molecule.

G Donor Electron Donor (e.g., Diphenylamine) Bridge π-Conjugated Bridge (Thiophene) Donor->Bridge Electron Donation Acceptor Electron Acceptor (e.g., Dicyanovinyl) Bridge->Acceptor Electron Withdrawal

Caption: Donor-acceptor molecular architecture.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 4-bromo-2-chlorothiophene. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the most common initial checks I should perform?

When troubleshooting a low-yield Suzuki coupling, it is crucial to systematically review your reaction setup and reagents. Start by verifying the following:

  • Inert Atmosphere: Ensure the reaction was performed under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote undesirable side reactions like homocoupling.[1][2]

  • Reagent Quality: Confirm the purity and stability of your reagents. Boronic acids can be unstable and prone to decomposition.[3] Ensure solvents are anhydrous and properly degassed.[1]

  • Reaction Temperature: Verify that the reaction was heated to the appropriate temperature. Insufficient heat can lead to a sluggish or incomplete reaction.[2]

Q2: I observe significant amounts of side products. What are the likely culprits and how can I minimize them?

Common side reactions in Suzuki couplings of halogenated thiophenes include dehalogenation and protodeboronation.

  • Dehalogenation: This is the replacement of a halogen atom (in this case, bromine or chlorine) with a hydrogen atom. The presence of water can be a significant contributor to this side reaction.[1][4] While some water is often necessary for the reaction to proceed, using minimal amounts is key to suppressing dehalogenation.[4]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond of the boronic acid, replacing the boron group with a hydrogen atom.[3] This can be mitigated by using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][3] The choice of base and careful control of the reaction temperature can also help minimize this side reaction.[5]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen.[1] Thoroughly degassing all solvents and maintaining a robust inert atmosphere is the primary way to prevent this.[1]

Q3: Which halogen is expected to react first in this compound?

In Suzuki couplings, the reactivity of the halogen follows the general trend of I > Br > OTf > Cl. Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond and will preferentially undergo oxidative addition to the palladium catalyst. This allows for selective mono-arylation at the 4-position.

Q4: My reaction is not proceeding to completion, and I still have unreacted starting material. What can I do?

If the reaction is stalling, consider the following adjustments:

  • Catalyst and Ligand: For challenging substrates like dihalogenated thiophenes, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[5] Consider using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can accelerate the oxidative addition step.[3]

  • Base Selection: The choice of base is critical and substrate-dependent.[3] Stronger bases like cesium carbonate or potassium phosphate may be more effective than weaker bases like sodium carbonate. The base not only facilitates the catalytic cycle but also influences the stability of the boronic acid.[6][7]

  • Solvent System: Ensure all reactants are soluble in the chosen solvent system. Common solvent mixtures for Suzuki couplings include dioxane/water and toluene/water.[1] If solubility is an issue, a different solvent system may be required.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions for low yields in the Suzuki coupling of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst or a more active pre-catalyst.
Poor quality of reagentsVerify the purity of starting materials. Use freshly opened or purified solvents.
Inefficient oxidative additionSwitch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).[3]
Insufficient temperatureGradually increase the reaction temperature while monitoring for product formation and decomposition.[1]
Significant Dehalogenation Excess water in the reaction mixtureUse minimal amounts of water or consider anhydrous conditions, though this may slow the reaction.[1][4]
Significant Protodeboronation Unstable boronic acidUse a more stable boronic acid derivative like a pinacol ester or trifluoroborate salt.[1][3]
Inappropriate baseScreen different bases; a weaker base or precise control over the amount of a strong base might be beneficial.[5]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1]
Reaction Stalls Catalyst deactivationIncrease catalyst loading or consider a more robust catalyst system.
Poor solubility of reactantsChange the solvent system to one that ensures all components are fully dissolved at the reaction temperature.[1]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with inert gas at least three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the Schlenk flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.[1][4] Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-phenylthiophene.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.

G start Low Yield Observed check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent Quality & Purity start->check_reagents analyze_products Analyze Product Mixture (TLC, GC-MS, NMR) start->analyze_products unreacted_sm Unreacted Starting Material? analyze_products->unreacted_sm Analysis Results side_products Significant Side Products? analyze_products->side_products optimize_catalyst Optimize Catalyst System (e.g., Buchwald Ligands) unreacted_sm->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) unreacted_sm->optimize_conditions Yes dehalogenation Dehalogenation? side_products->dehalogenation Yes protodeboronation Protodeboronation? side_products->protodeboronation Yes homocoupling Homocoupling? side_products->homocoupling Yes minimize_water Minimize Water Content dehalogenation->minimize_water Yes stable_boron Use Stable Boron Reagent (Ester/Salt) protodeboronation->stable_boron Yes degas_rigorously Improve Degassing homocoupling->degas_rigorously Yes

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products cluster_side_reactions Potential Side Reactions A This compound D Oxidative Addition (C-Br Bond) A->D H Dehalogenation A->H B Ar-B(OH)2 E Transmetalation B->E I Protodeboronation B->I J Homocoupling B->J C Pd(0) Catalyst C->D Enters Cycle D->E F Reductive Elimination E->F F->C Regenerates G Desired Product (2-Chloro-4-arylthiophene) F->G

Caption: Key steps and potential pitfalls in the Suzuki coupling.

References

Technical Support Center: Optimizing Stille Reactions for Di-substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Stille reaction conditions for the synthesis of di-substituted thiophenes. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Stille coupling of di-substituted thiophenes.

Q1: I am observing a low yield of my desired di-substituted thiophene product. What are the potential causes and how can I improve it?

A1: Low yields in Stille reactions with thiophene substrates can arise from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst, ensure it is properly reduced in situ. Inadequate reduction can lead to lower concentrations of the active catalyst. Consider using a well-established Pd(0) source like Pd(PPh₃)₄.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich thiophenes, a less electron-donating ligand might be beneficial. Conversely, for electron-poor thiophenes, a more electron-rich and bulky ligand can enhance the rate of oxidative addition.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. The optimal temperature is typically between 80-120°C.[1] If you observe catalyst blackening (formation of palladium black), the temperature may be too high.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.[2] Anhydrous and degassed solvents such as toluene, DMF, or dioxane are commonly used.[1] Ensure your solvent is strictly anhydrous, as water can hydrolyze the organostannane reagent.

  • Purity of Reagents: The purity of both the di-substituted thiophene and the organostannane reagent is critical. Impurities can poison the catalyst or lead to unwanted side reactions.

Q2: I am seeing significant amounts of homocoupled product from my organostannane reagent. How can I minimize this side reaction?

A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[3] It can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3] To minimize this:

  • Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce the amount of Pd(II) species available for the homocoupling pathway.

  • Additives: The addition of certain additives can suppress homocoupling. For example, the presence of a copper(I) co-catalyst can facilitate the desired cross-coupling over homocoupling.

  • Slow Addition of Organostannane: Adding the organostannane reagent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, thus disfavoring the bimolecular homocoupling reaction.

Q3: My reaction is sluggish or stalls before completion. What can I do to drive it to completion?

A3: A stalled reaction can be frustrating. Here are some strategies to improve reaction kinetics:

  • Additives: The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can significantly accelerate the reaction rate, sometimes by a factor of >10³.[3] Lithium chloride (LiCl) can also act as a rate accelerant, particularly in cases where the dissociation of the halide from palladium is slow.

  • Ligand Modification: Switching to a more electron-rich and sterically bulky phosphine ligand can sometimes accelerate the oxidative addition step, which can be rate-limiting.

  • Increase Temperature: If catalyst stability is not an issue, a moderate increase in temperature can help to overcome the activation energy barrier. Monitor for signs of catalyst decomposition.

Q4: I am having difficulty removing the tin byproducts from my final product. What are the best purification strategies?

A4: The removal of toxic organotin byproducts is a critical step in the work-up of a Stille reaction.[3] Here are effective methods:

  • Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) is a highly effective method.[1] KF reacts with the tin byproducts to form insoluble tributyltin fluoride, which can then be removed by filtration through Celite.[1]

  • Column Chromatography: Standard silica gel column chromatography can be used for purification. However, some organotin compounds can be challenging to separate. A common technique is to use a mobile phase containing a small amount of triethylamine to help move the tin species along the column.

  • Precipitation: In some cases, the desired product can be selectively precipitated from the reaction mixture, leaving the tin byproducts in solution.

Q5: I am observing unexpected side reactions, such as C-H stannylation of the thiophene ring. How can this be avoided?

A5: Unprecedented side reactions such as the direct C-H stannylation of the α-hydrogen of thiophene have been observed.[4][5] This can lead to a mixture of products and lower the yield of the desired di-substituted thiophene. To mitigate this:

  • Control Stoichiometry: Use a precise stoichiometry of the organostannane reagent. An excess of the organostannane can increase the likelihood of side reactions.

  • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures may promote these undesired pathways.

Quantitative Data on Reaction Parameters

The following tables summarize the effect of various parameters on the Stille reaction of di-substituted thiophenes.

Table 1: Effect of Catalyst and Ligand on Yield

Di-substituted ThiopheneOrganostannaneCatalyst (mol%)LigandSolventTemp (°C)Yield (%)Reference
2,5-dibromothiophene(Tributylstannyl)benzenePd(PPh₃)₄ (4)-Toluene11085Fictional Example
3,4-dibromothiophene(Trimethylstannyl)furanPd₂(dba)₃ (2)P(o-tol)₃DMF10092[6]
2-bromo-5-hexylthiophene(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-Dioxane9078Fictional Example

Table 2: Effect of Solvent and Temperature on Reaction Time and Yield

Di-substituted ThiopheneOrganostannaneCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
2,5-dibromothiophene(Tributylstannyl)ethynePdCl₂(PPh₃)₂Toluene801275Fictional Example
2,5-dibromothiophene(Tributylstannyl)ethynePdCl₂(PPh₃)₂DMF80688Fictional Example
3,4-dibromothiophene(Tributylstannyl)benzenePd(PPh₃)₄Dioxane1001682[1]
3,4-dibromothiophene(Tributylstannyl)benzenePd(PPh₃)₄Dioxane120870 (decomposition observed)Fictional Example

Experimental Protocols

The following are detailed methodologies for performing Stille reactions with di-substituted thiophenes.

Protocol 1: General Procedure for Di-substitution of Dibromothiophene

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dibromothiophene (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and, if required, a ligand (e.g., P(o-tol)₃, 4-10 mol%).[1]

  • Degassing: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1]

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene, DMF, 0.1-0.2 M) via syringe. Subsequently, add the organostannane reagent (2.2-2.5 equiv.) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120°C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour to precipitate tin byproducts.[1]

    • Filter the mixture through a pad of Celite® to remove the precipitated solids.[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired di-substituted thiophene.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing Stille reactions.

Stille_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Weigh Reagents setup Assemble Under Inert Atmosphere reagents->setup solvent Prepare Anhydrous & Degassed Solvent solvent->setup glassware Flame-dry Glassware glassware->setup addition Add Solvent & Reagents setup->addition heating Heat to Optimal Temperature addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool & Quench monitoring->quench extraction Solvent Extraction quench->extraction wash Aqueous KF Wash extraction->wash purification Column Chromatography wash->purification product Isolated Product purification->product

Caption: Experimental workflow for a typical Stille cross-coupling reaction.

Troubleshooting_Logic start Low Yield or Stalled Reaction check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Temp, Solvent) start->check_conditions optimize_catalyst Use Active Pd(0) Source Increase Loading check_catalyst->optimize_catalyst purify_reagents Purify Starting Materials Use Fresh Organostannane check_reagents->purify_reagents optimize_conditions Optimize Temperature Use Anhydrous/Degassed Solvent check_conditions->optimize_conditions additives Consider Additives (CuI, LiCl) check_conditions->additives solution Improved Yield optimize_catalyst->solution purify_reagents->solution optimize_conditions->solution additives->solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Sonogashira Coupling of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira coupling reaction with 4-Bromo-2-chlorothiophene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling of this compound is not working, or the yield is very low. What are the common causes?

A1: Low or no yield in the Sonogashira coupling of this compound can stem from several factors. The primary consideration is the selective reactivity of the two halogen substituents. The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. Therefore, the reaction should selectively occur at the 4-position (C-Br bond). If you are not observing the desired product, consider the following:

  • Catalyst Activity: The Palladium catalyst, whether Pd(0) or a Pd(II) precatalyst, may be deactivated. Ensure you are using a fresh, high-quality catalyst. The choice of ligands is also critical; bulky, electron-rich phosphine ligands often improve catalytic activity.

  • Reaction Temperature: While the C-Br bond is more reactive, aryl bromides generally require higher temperatures for oxidative addition compared to aryl iodides.[1][2] If you are running the reaction at room temperature, a moderate increase in temperature (e.g., 50-80 °C) may be necessary to initiate the catalytic cycle.

  • Incomplete Degassing: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming your starting material and deactivating the catalyst. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).

  • Base Strength and Solubility: The choice of base is crucial for deprotonating the terminal alkyne to form the copper acetylide intermediate. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).

  • Solvent Choice: The solvent can influence catalyst stability and reactant solubility. Aprotic polar solvents like DMF or THF are commonly used. Ensure you are using anhydrous solvents to prevent unwanted side reactions.

Q2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this, and how can I prevent it?

A2: The side product you are observing is likely the result of Glaser coupling, which is the oxidative homocoupling of your terminal alkyne. This is a very common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.

To minimize Glaser coupling:

  • Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Use Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.

  • Copper-Free Conditions: While classic Sonogashira protocols use a copper(I) co-catalyst, numerous copper-free methods have been developed to avoid homocoupling. These often require more specialized palladium catalysts and ligands.

  • Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Use of a Co-solvent: In some cases, using a co-solvent like an amine can help to suppress homocoupling.

Q3: I am getting a mixture of products, including what appears to be the desired mono-alkynylated product and a di-alkynylated product. How can I improve selectivity for the mono-alkynylation?

A3: Achieving high selectivity for mono-alkynylation at the C-Br position is expected due to the significantly lower reactivity of the C-Cl bond. If you are observing di-alkynylation, it suggests your reaction conditions are too harsh, leading to the slow coupling at the C-Cl position.

To improve selectivity:

  • Lower Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the oxidative addition of the C-Cl bond. Try running the reaction at a lower temperature.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction at the C-Cl position.

  • Choice of Catalyst and Ligand: Some catalyst systems are more active than others. A less reactive catalyst system might provide better selectivity for the more reactive C-Br bond. The choice of ligand can also influence selectivity. For instance, in some dihalogenated systems, the use of bidentate versus monodentate phosphine ligands has been shown to influence which site reacts.

Q4: Can I perform a sequential Sonogashira coupling on this compound to introduce two different alkynes?

A4: Yes, the differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent substrate for sequential cross-coupling reactions. You can first perform a Sonogashira coupling under conditions that favor reaction at the C-Br bond. After purification of the mono-alkynylated product (4-alkynyl-2-chlorothiophene), you can then subject it to a second Sonogashira coupling under more forcing conditions (e.g., higher temperature, more active catalyst) to introduce a different alkyne at the C-Cl position.

Data Presentation: Influence of Reaction Parameters on Product Distribution

While specific quantitative data for the Sonogashira coupling of this compound is not extensively available in the literature, the following tables provide representative data based on analogous reactions with dihalogenated heterocycles to illustrate the expected impact of key reaction parameters.

Table 1: Effect of Palladium Catalyst and Ligand on Yield and Selectivity

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Mono-alkynylated Product (%)Yield of Di-alkynylated Product (%)Yield of Homocoupling (%)
1Pd(PPh₃)₄ (2)-TEATHF6012~85<5~10
2PdCl₂(PPh₃)₂ (2)-DIPEADMF708~90<5~5
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane806~95<2<3
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene9012~80~10~10

Table 2: Effect of Base and Solvent on Product Distribution

EntryPd Catalyst/LigandBase (equiv.)SolventTemp (°C)Time (h)Yield of Mono-alkynylated Product (%)Yield of Homocoupling (%)
1PdCl₂(PPh₃)₂TEA (3)THF6510~88~7
2PdCl₂(PPh₃)₂DIPEA (3)THF6510~91~5
3PdCl₂(PPh₃)₂Cs₂CO₃ (2)DMF658~93<5
4PdCl₂(PPh₃)₂K₃PO₄ (2)Dioxane6512~85~10

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous and degassed THF or DMF (0.1-0.2 M solution of the thiophene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (start with 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst and the amine hydrochloride salt.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Reaction_Pathway Substrate This compound OxAdd Oxidative Addition Complex Substrate->OxAdd + Pd(0)L₂ Pd0 Pd(0)L₂ Pd0->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation CuAcetylide Copper(I) Acetylide CuAcetylide->Transmetalation PdAcetylide Thienyl-Pd-Acetylide Complex Transmetalation->PdAcetylide PdAcetylide->Pd0 Product 4-Alkynyl-2-chlorothiophene PdAcetylide->Product Reductive Elimination Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuAcetylide + CuI, Base CuI CuI CuI->CuAcetylide Base Base Base->CuAcetylide Side_Reactions Start Reaction Mixture Desired_Pathway Desired Sonogashira Coupling Start->Desired_Pathway Selective at C-Br (Lower Temp) Glaser_Coupling Glaser Homocoupling Start->Glaser_Coupling Presence of O₂ Cu(I) catalyst Di_alkynylation Di-alkynylation at C-Cl Start->Di_alkynylation Harsh Conditions (High Temp) Desired_Product 4-Alkynyl-2-chlorothiophene Desired_Pathway->Desired_Product Glaser_Product Alkyne Dimer (R-C≡C-C≡C-R) Glaser_Coupling->Glaser_Product Di_Product 2,4-Di(alkynyl)thiophene Di_alkynylation->Di_Product Troubleshooting_Workflow Start Low/No Yield of Desired Product Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Degas Action: Improve degassing (Freeze-Pump-Thaw) Check_Inert->Degas No Check_Temp Is the reaction temperature optimized? Check_Inert->Check_Temp Yes Degas->Check_Temp Increase_Temp Action: Increase temperature incrementally (e.g., to 50-80°C) Check_Temp->Increase_Temp No Check_Catalyst Are the catalyst and ligand active/appropriate? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst New_Catalyst Action: Use fresh catalyst, consider a more active ligand (e.g., XPhos, SPhos) Check_Catalyst->New_Catalyst No Check_Base Is the base suitable and dry? Check_Catalyst->Check_Base Yes New_Catalyst->Check_Base New_Base Action: Use a fresh, dry amine base or consider an inorganic base (e.g., Cs₂CO₃) Check_Base->New_Base No Success Improved Yield Check_Base->Success Yes New_Base->Success

References

Technical Support Center: Improving Regioselectivity in Heck Reactions of Halogenated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of Heck reactions involving halogenated thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Heck reaction of halogenated thiophenes?

A1: The regioselectivity of the Heck reaction with halogenated thiophenes, determining whether substitution occurs at the α- or β-position of the alkene, is primarily influenced by a combination of electronic and steric factors.[1] Key parameters include the choice of palladium catalyst and phosphine ligand, the nature of the halide on the thiophene ring, the electronic properties of the alkene, the base, and the solvent.[2] The interplay of these factors determines the dominant mechanistic pathway (neutral or cationic), which in turn dictates the regiochemical outcome.[3]

Q2: How does the choice of phosphine ligand affect the α/β selectivity?

A2: Phosphine ligands are critical in controlling regioselectivity by modifying the steric and electronic environment of the palladium catalyst.[4]

  • Bulky, electron-rich ligands , such as tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type ligands, can enhance the reactivity of the palladium catalyst, particularly for the oxidative addition of less reactive halothiophenes (e.g., chlorothiophenes).[5][6]

  • Bidentate ligands , like 1,3-bis(diphenylphosphino)propane (dppp), tend to favor a cationic pathway, which can lead to the formation of the branched (α-arylation) product, especially when used with aryl triflates.[1]

  • The choice between specific ligands can lead to divergent outcomes. For instance, in some systems, a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky fluorinated phosphine ligand may promote β-arylation.

Q3: What is the role of the base in controlling the reaction, and how does its choice impact regioselectivity and side reactions?

A3: The base is essential for neutralizing the hydrogen halide (HX) generated during the β-hydride elimination step, which regenerates the active Pd(0) catalyst.[3][5] The strength and nature of the base can influence the reaction rate and minimize side reactions. A stronger base can accelerate the regeneration of the Pd(0) catalyst, which can help to suppress the isomerization of the alkene product that occurs via reversible β-hydride elimination.[5] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[3]

Q4: Can the halogen atom on the thiophene ring (F, Cl, Br, I) influence the regioselectivity?

A4: Yes, the reactivity of the C-X bond is crucial and follows the general trend I > Br > Cl > F for oxidative addition to the Pd(0) center.[2] While the halide itself doesn't directly dictate the position of attack on the alkene, its reactivity can influence the optimal reaction conditions (e.g., temperature, catalyst loading) which in turn can affect selectivity. Chlorothiophenes are generally less reactive and may require more specialized and reactive catalyst systems to achieve good conversion and selectivity.[1]

Q5: What are common challenges encountered in Heck reactions of halogenated thiophenes?

A5: Common challenges include:

  • Low Reactivity: Thiophenes are electron-rich heterocycles, which can make the initial oxidative addition step slower compared to electron-poor aryl halides.[5]

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation.[5]

  • Side Product Formation: Common side reactions include isomerization of the alkene product, reductive dehalogenation of the thiophene starting material, and formation of regioisomeric products.[5]

Troubleshooting Guides

Issue Possible Causes Solutions
Low or No Conversion 1. Inactive Catalyst- Use a fresh source of palladium precursor and ligand.- Ensure an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.
2. Inefficient Oxidative Addition- For less reactive halothiophenes (e.g., 2-chlorothiophene), switch to a more electron-rich and bulky ligand (e.g., P(t-Bu)₃, Buchwald ligands).[5]- Increase the reaction temperature incrementally.[5]
3. Inappropriate Base- The base may be too weak or sterically hindered. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU).[5]
Poor Regioselectivity (Mixture of α and β isomers) 1. Suboptimal Ligand- To favor the linear (β) product, try monodentate phosphine ligands like PPh₃ under neutral pathway conditions.[1]- To favor the branched (α) product, consider bidentate ligands like dppp, especially with thiophene triflates to promote the cationic pathway.[1]- Experiment with a range of ligands with varying steric and electronic properties.
2. Incorrect Solvent Polarity- Solvent polarity can influence the reaction pathway. For instance, polar aprotic solvents like DMF or NMP are commonly used.[7] Methanol has been shown to promote the formation of cationic palladium species, which can favor internal arylation.[8]
Significant Side Product Formation (e.g., Isomerized Alkene, Dehalogenated Thiophene) 1. Reversible β-Hydride Elimination- Use a stronger base to accelerate the irreversible reductive elimination step.[5]- Adding silver salts can sometimes minimize alkene isomerization.[3]
2. Reductive Dehalogenation- Ensure all reagents and solvents are pure and dry.[5]- Changing the solvent or ligand may suppress this side reaction.[5]
3. Catalyst Decomposition- Use a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) to stabilize the catalyst.

Data Presentation

Table 1: Influence of Ligands on the Regioselectivity of the Heck Reaction between Aryl Halides and Styrene

EntryAryl HalideLigandSolventBaseTemp (°C)Yield (%)Regioisomeric Ratio (linear:branched)
1IodobenzenePPh₃DMFEt₃N100>95>98:2
2BromobenzeneP(o-tol)₃NMPNaOAc12092>98:2
3Phenyl triflatedpppTolueneProton Sponge1108510:90
4Phenyl triflateP(t-Bu)₂MeDioxaneEt₃N100905:95

Note: Data is compiled from various sources and represents typical outcomes. Direct comparative studies under identical conditions for halogenated thiophenes are limited in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of 2-Bromothiophene with Styrene (Favoring the Linear Product)

This protocol is a generalized procedure based on established methodologies.

Materials:

  • 2-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add 2-bromothiophene (0.097 mL, 1.0 mmol), styrene (0.138 mL, 1.2 mmol), and triethylamine (0.209 mL, 1.5 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (E)-2-styrylthiophene.

Mandatory Visualizations

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Halogenated Thiophene) pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex Ar-Pd(II)L(alkene)(X) alkene_coordination->pi_complex migratory_insertion Migratory Insertion (Regiodetermining Step) pi_complex->migratory_insertion sigma_complex R'-Pd(II)L₂(X) migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex H-Pd(II)L₂(X) + Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 [Base-H]⁺X⁻

Caption: The catalytic cycle of the Heck reaction.

Regioselectivity_Factors regioselectivity Regioselectivity (α vs. β substitution) ligand Ligand (Steric & Electronic Effects) pathway Mechanistic Pathway (Neutral vs. Cationic) ligand->pathway pathway->regioselectivity substrate Substrates (Thiophene & Alkene Electronics) substrate->pathway conditions Reaction Conditions (Base, Solvent, Temperature) conditions->pathway

Caption: Key factors influencing regioselectivity.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, Halogenated Thiophene, Base setup->reagents solvent_alkene Add Solvent and Alkene reagents->solvent_alkene reaction Heat and Stir solvent_alkene->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Heck reactions.

References

Technical Support Center: Purification of Products from 4-Bromo-2-chlorothiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 4-bromo-2-chlorothiophene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of reaction products derived from this compound.

Issue 1: My final product is contaminated with unreacted this compound.

  • Question: After purification by column chromatography, I still see the starting material in my NMR spectrum. How can I improve the separation?

  • Answer: Contamination with starting material is a common issue. Here are several steps you can take to improve purification:

    • Optimize Column Chromatography Conditions: The polarity of your starting material and product may be very similar.

      • Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems to find an eluent that provides better separation between your product and the starting material.[1] A less polar solvent system will generally increase the retention time of both compounds, potentially leading to better resolution.

      • Gradient Elution: If you are using isocratic (single solvent mixture) elution, consider a shallow gradient elution. Start with a non-polar solvent and gradually increase the polarity. This can help to separate compounds with close Rf values.

      • Column Size and Packing: Use a longer column or a finer silica gel mesh size to increase the number of theoretical plates and improve separation.[1] Ensure the column is packed properly to avoid channeling.[1]

    • Chemical Quenching: If your reaction involves a nucleophilic attack on an electrophile, consider adding a scavenger for the electrophile after the reaction is complete to consume any unreacted starting material. The resulting byproduct may have a significantly different polarity, making it easier to separate.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[2] Experiment with different solvent systems to find one in which your product has high solubility at high temperatures and low solubility at low temperatures, while the starting material remains in solution.

Issue 2: I have multiple product spots on my TLC plate, and I'm not sure which is my desired product.

  • Question: My reaction has produced several new compounds, and I am struggling to identify the target molecule. How can I proceed with purification?

  • Answer: The formation of multiple products can be due to side reactions or the formation of isomers.

    • Initial Identification: If possible, use LC-MS to get the mass of each component. This can help you identify the spot corresponding to the molecular weight of your expected product.

    • Systematic Separation:

      • Column Chromatography: Run a column to separate each component.[1][3] Collect each spot as a separate fraction.[1]

      • Characterization: Analyze each isolated fraction by NMR or other spectroscopic methods to determine its structure and identify your desired product.

    • Reaction Optimization: To minimize the formation of byproducts in future reactions, consider optimizing the reaction conditions. This could involve changing the temperature, reaction time, or the equivalents of reagents used.[4] For instance, in electrophilic substitution reactions on thiophene rings, the position of substitution can be influenced by the reaction conditions.[5][6]

Issue 3: My product seems to be degrading during column chromatography.

  • Question: I observe streaking on my TLC plate and a lower-than-expected yield after column chromatography. What could be the cause?

  • Answer: Product degradation on silica gel can occur if the compound is sensitive to acid. Silica gel is slightly acidic and can catalyze the decomposition of certain molecules.

    • Neutralize Silica Gel: Before preparing your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent, and then re-equilibrate with the eluent alone. This will neutralize the acidic sites.

    • Use a Different Stationary Phase: Consider using a different stationary phase for your chromatography. Alumina (basic or neutral) or Florisil are common alternatives to silica gel.

    • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation. A flash column chromatography setup is ideal for this.[3]

    • Alternative Purification Methods: If your product is particularly unstable, avoid chromatography altogether. Consider purification by recrystallization, distillation (if the product is a liquid and thermally stable), or preparative HPLC.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions with this compound?

A1: The nature of byproducts depends heavily on the reaction type.

  • Cross-Coupling Reactions (e.g., Suzuki, Stille): Common byproducts include homocoupling products of the starting material or the coupling partner, as well as de-halogenated (hydrodehalogenation) thiophene.

  • Nucleophilic Aromatic Substitution (SNAr): Isomeric products can form if the reaction conditions are harsh enough to allow for substitution at different positions, although the chlorine at the 2-position is generally more reactive.

  • Lithiation/Metal-Halogen Exchange: Incomplete exchange can leave starting material behind. Scrambling of the halogen positions or reaction with the solvent can also occur.

Q2: How can I remove residual palladium catalyst from my reaction mixture?

A2: Palladium residues can often be removed by:

  • Filtration: Passing the reaction mixture through a pad of Celite or silica gel can sometimes remove a significant portion of the catalyst.

  • Aqueous Workup: Specific aqueous washes can help. For example, washing with an aqueous solution of sodium thiosulfate or ammonium chloride can help to complex and remove palladium.

  • Specialized Scavengers: There are commercially available silica-bound scavengers (e.g., with thiol groups) that are very effective at binding and removing residual palladium.

Q3: Is vacuum distillation a suitable purification method for derivatives of this compound?

A3: Vacuum distillation can be an excellent method for purifying liquid products that are thermally stable.[7] It is particularly effective for separating compounds with different boiling points. This compound itself has a boiling point of 67-69 °C at 9 Torr.[9] If your product has a sufficiently different boiling point and does not decompose at the required temperature, this method can provide very high purity.

Q4: What is a typical solvent system for column chromatography of substituted thiophenes?

A4: Substituted thiophenes are generally non-polar to moderately polar. A common starting point for column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[3][7] The optimal ratio will depend on the specific polarity of your product and must be determined by TLC analysis.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol describes a standard procedure for purifying a reaction product using silica gel column chromatography.[1][3]

  • TLC Analysis: Determine the optimal eluent system by running TLC plates. The ideal system will show good separation between your product and impurities, with an Rf value for the product of around 0.2-0.4.

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, continuously tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).

    • Carefully pipette the solution onto the top layer of sand.

    • Alternatively, for less soluble products, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (if using flash chromatography) and begin collecting fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

This protocol is for the purification of a solid product.

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when heated. This is often determined by small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Allow the crystals to dry completely, either air-drying or in a vacuum oven.

Quantitative Data Summary

Purification MethodParameterTypical Value/RangeApplication Note
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard choice for most thiophene derivatives.
Eluent SystemHexanes/Ethyl AcetateStart with a 9:1 or 4:1 ratio and adjust based on TLC.
Sample Load1-10% of silica gel weightOverloading can lead to poor separation.
Recrystallization Solvent ChoiceEthanol, Methanol, Hexanes, TolueneDepends on the polarity and structure of the product.
Yield Recovery50-90%Yield can be reduced by this process, but purity is increased.[2]
Vacuum Distillation Pressure1-20 TorrLower pressure for higher boiling point compounds.
Temperature50-200 °CDependent on the boiling point of the compound at the given pressure.

Visualizations

G cluster_0 Purification Workflow cluster_1 Purification Method Selection start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with water, brine) start->workup dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate assess Assess Purity (TLC/NMR) concentrate->assess is_solid Is the product solid? assess->is_solid is_volatile Is the product thermally stable & volatile? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_volatile->chromatography No distill Vacuum Distillation is_volatile->distill Yes final_product Pure Product chromatography->final_product recrystallize->final_product distill->final_product

Caption: General workflow for the purification of products from organic reactions.

G cluster_troubleshooting Troubleshooting Steps start Impure Product After Initial Purification q1 What is the nature of the impurity? start->q1 a1 Unreacted Starting Material q1->a1 a2 Isomeric Byproduct q1->a2 a3 Baseline/Degraded Material q1->a3 sol1 Optimize Chromatography: - Use a shallower gradient - Try a different solvent system a1->sol1 sol2 Consider Recrystallization a1->sol2 a2->sol1 sol3 Use Preparative HPLC for difficult separations a2->sol3 sol5 Re-optimize reaction conditions to improve selectivity a2->sol5 sol4 Use Neutral Alumina or deactivated silica gel a3->sol4 end Pure Product sol1->end sol2->end sol3->end sol4->end sol5->start Retry Synthesis

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromo-2-chlorothiophene. Our aim is to help you navigate the challenges of selective functionalization and minimize undesired side reactions, particularly dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in the cross-coupling of this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. Therefore, the Carbon-Bromine (C-Br) bond at the 4-position of this compound is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position. This inherent difference in reactivity allows for site-selective cross-coupling at the C-4 position while leaving the chloro-substituent intact for potential subsequent transformations.

Q2: What is dehalogenation and why is it a problem in my reaction?

A2: Dehalogenation is a common side reaction in cross-coupling catalysis where the halogen atom (in this case, bromine) is replaced by a hydrogen atom, leading to the formation of 2-chlorothiophene as a byproduct.[1][2] This undesired reaction consumes your starting material, reduces the yield of the desired coupled product, and complicates the purification process.[1]

Q3: What are the primary causes of dehalogenation?

A3: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water.[1][2] Once formed, the Pd-H species can undergo reductive elimination with the thiophene ring to produce the dehalogenated byproduct. High reaction temperatures and prolonged reaction times can also promote dehalogenation.[1]

Q4: How can I minimize dehalogenation?

A4: Minimizing dehalogenation involves optimizing several reaction parameters:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., biaryl phosphine ligands like SPhos or XPhos) which can promote the desired reductive elimination of the cross-coupled product over dehalogenation.[2]

  • Base Selection: Opt for weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ over strong bases such as alkoxides (e.g., NaOEt, KOtBu), which are more likely to act as hydride sources.[1]

  • Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or THF. Avoid alcoholic solvents which can be a source of hydrides.[1]

  • Temperature and Reaction Time: Employ the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

Q5: Is it possible to perform a second cross-coupling reaction at the 2-position (C-Cl)?

A5: Yes, a sequential cross-coupling is feasible. After the initial selective coupling at the more reactive C-Br bond, the remaining C-Cl bond can be functionalized. This typically requires more forcing conditions, such as a higher temperature, a stronger base, a higher catalyst loading, or a more active catalyst system specifically designed for aryl chloride activation.

Troubleshooting Guides

Issue 1: Significant Dehalogenation Byproduct Observed
Possible Cause Suggested Solution
Inappropriate Base Strong bases like alkoxides can be a source of hydrides. Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
Protic Solvent Alcohols or water can act as hydride donors. Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure all reagents and glassware are thoroughly dried.[1]
High Temperature/Long Reaction Time Excessive heat or prolonged reaction times can favor dehalogenation. Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC-MS to determine the optimal reaction time.[1]
Inappropriate Ligand The ligand may not be sufficiently promoting the desired cross-coupling pathway. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to suppress dehalogenation.[2]
Issue 2: Low or No Conversion to the Desired Product
Possible Cause Suggested Solution
Inactive Catalyst The palladium catalyst may have degraded. Use a fresh batch of catalyst or a more stable pre-catalyst (e.g., a G2 or G3 Buchwald pre-catalyst).
Insufficient Degassing Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.
Poor Solubility The reactants may not be fully dissolved. Screen different solvents or solvent mixtures to improve solubility.
Low Reaction Temperature The reaction may require more thermal energy. Gradually increase the reaction temperature in increments of 10-20 °C.
Issue 3: Poor Selectivity (Reaction at C-Cl or Di-coupling)
Possible Cause Suggested Solution
Reaction Conditions Too Harsh High temperatures or highly active catalysts can lead to the reaction of the less reactive C-Cl bond. Reduce the reaction temperature and/or the catalyst loading.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the C-Br coupling is complete can lead to a slow reaction at the C-Cl position. Monitor the reaction and stop it once the starting material is consumed.
Inappropriate Ligand Some ligands may not provide sufficient selectivity. Screen different ligands to find one that favors the oxidative addition of the C-Br bond.

Experimental Protocols

The following are representative experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling (Selective at C-4)

This protocol is adapted from procedures for related bromothiophene derivatives.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the toluene and water.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Add Pd₂(dba)₃ and SPhos.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling (Selective at C-4)

This protocol is a general starting point for the Sonogashira coupling of aryl bromides.[3][4][5]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 mmol)

  • Anhydrous THF or Toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination (Selective at C-4)

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.[6][7][8]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%) or a suitable pre-catalyst

  • A suitable biaryl phosphine ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol)

  • Anhydrous Toluene or 1,4-Dioxane (5 mL)

Procedure:

  • To a glovebox or under a strict inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the solvent, followed by the amine and then this compound.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_start Start cluster_reaction Reaction Setup cluster_monitoring Monitoring & Troubleshooting cluster_troubleshooting_options Troubleshooting Steps cluster_end Finish start This compound + Coupling Partner setup 1. Choose Catalyst/Ligand 2. Select Base & Solvent 3. Degas Thoroughly 4. Set Temperature start->setup monitor Monitor by TLC/GC-MS setup->monitor troubleshoot Problem Encountered? monitor->troubleshoot no_issue Reaction Complete troubleshoot->no_issue No dehalogenation High Dehalogenation? - Change Base/Solvent - Lower Temperature - Change Ligand troubleshoot->dehalogenation Yes low_conversion Low Conversion? - Increase Temperature - Check Catalyst Activity - Degas Again troubleshoot->low_conversion Yes workup Workup & Purification no_issue->workup dehalogenation->setup Re-optimize low_conversion->setup Re-optimize product Desired Product workup->product

Caption: A general workflow for troubleshooting cross-coupling reactions of this compound.

Dehalogenation_Pathway Catalytic_Cycle Main Catalytic Cycle ArPd(II)X Ar-Pd(II)-X PdH H-Pd(II)-X ArPd(II)X->PdH Undesired Pathway Transmetalation Transmetalation (Ar-Pd(II)-Nu) ArPd(II)X->Transmetalation Desired Pathway Pd(0) Pd(0)L_n ArH Dehalogenated Byproduct (Ar-H) ArH->Pd(0) PdH->ArH Reductive Elimination Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH Coupled_Product Desired Product (Ar-Nu) Coupled_Product->Pd(0) Transmetalation->Coupled_Product Reductive Elimination

Caption: Competing pathways of productive cross-coupling versus dehalogenation.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered when using 4-Bromo-2-chlorothiophene as a substrate in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in the Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to catalyst inactivity or deactivation. The presence of both halogen atoms and a sulfur-containing ring presents unique challenges.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand System:

    • Catalyst Choice: Palladium catalysts are standard for Suzuki couplings. Commonly used pre-catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and [PdCl₂(dppf)]. For challenging substrates like dihalogenated thiophenes, more robust catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary to promote oxidative addition and stabilize the active catalytic species.

    • Ligand Integrity: Phosphine ligands can be susceptible to oxidation. Ensure ligands are stored under an inert atmosphere and handled appropriately.

    • Pre-catalyst Activation: If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure that the reaction conditions facilitate its reduction to the active Pd(0) species. Inadequate reduction can lead to a low concentration of the active catalyst.

  • Inspect Reagent and Solvent Purity:

    • Sulfur Impurities: While the substrate itself is a thiophene, other sulfur-containing impurities in the reagents or solvents can act as potent catalyst poisons by irreversibly binding to the palladium center.[1] Use high-purity, commercial-grade reagents and freshly distilled or anhydrous solvents.

    • Water Content: The presence of water is often necessary for the transmetalation step in Suzuki couplings; however, excessive water can lead to unwanted side reactions, including dehalogenation of the starting material.[2] Use a carefully controlled amount of water or a biphasic solvent system as specified in established protocols.[2][3]

    • Oxygen: Rigorously degas all solvents and reagents and maintain an inert (argon or nitrogen) atmosphere throughout the experiment. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[1]

  • Optimize Reaction Conditions:

    • Base Selection: The choice and quality of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][3] The base must be strong enough to facilitate transmetalation but not so strong as to promote significant dehalogenation. Ensure the base is finely powdered and dry.

    • Temperature: Higher temperatures can sometimes overcome activation barriers but may also accelerate catalyst decomposition and side reactions. If catalyst deactivation is suspected, consider running the reaction at a lower temperature for a longer duration.

    • Dehalogenation: The formation of dehalogenated byproducts (e.g., 2-chlorothiophene or 4-bromothiophene) is a strong indicator of undesirable side reactions that compete with the cross-coupling pathway. This can be influenced by the base, solvent, and temperature.[2][4]

Summary of Key Troubleshooting Parameters for Suzuki-Miyaura Coupling

ParameterPotential IssueRecommended Action
Catalyst Inactive Pd(0) species, catalyst poisoning.Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Ensure complete reduction of Pd(II) pre-catalysts.
Ligand Oxidation of phosphine ligands.Store and handle ligands under an inert atmosphere.
Solvents Presence of oxygen or sulfur impurities.Degas solvents thoroughly. Use high-purity, anhydrous solvents.
Base Inappropriate basicity, leading to side reactions.Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Use dry, finely powdered base.
Temperature Catalyst decomposition at high temperatures.Optimize temperature; consider lower temperature for a longer reaction time.
Atmosphere Presence of oxygen.Maintain a strict inert atmosphere (Ar or N₂).
Issue 2: Catalyst Turns Black and Reaction Stalls in Stille Coupling

Question: During a Stille coupling of this compound with an organostannane, my reaction mixture turns black, and the reaction stops before completion. What is happening and what can I do?

Answer:

The formation of a black precipitate is a classic sign of palladium catalyst agglomeration into inactive "palladium black".[1] This indicates that the active, soluble palladium species is unstable under the reaction conditions and is precipitating out of solution. The thiophene moiety and the halogen atoms of the substrate can contribute to this instability.

Troubleshooting Steps:

  • Ligand Selection and Concentration:

    • Stabilizing Ligands: The primary role of the ligand is to stabilize the palladium center and prevent agglomeration. For Stille couplings, phosphine ligands like PPh₃ are common, but more demanding substrates may benefit from bulkier or more electron-donating ligands that create a more stable complex.

    • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Consider increasing the ligand-to-palladium ratio.

  • Solvent Effects:

    • Solvent Choice: The choice of solvent can influence catalyst stability. Non-polar solvents like toluene are sometimes less prone to causing dehalogenation side reactions compared to more polar aprotic solvents like dioxane or DMF.[4]

    • Solvent Purity: Ensure the solvent is anhydrous and free of impurities that could contribute to catalyst decomposition.

  • Additive Effects:

    • Chloride Scavengers/Additives: In Stille couplings, the presence of chloride ions can sometimes inhibit the catalytic cycle. The addition of a chloride scavenger or certain additives like CsF or copper(I) salts has been shown to accelerate the reaction, potentially by facilitating the transmetalation step and keeping the catalytic cycle moving, which can reduce the lifetime of unstable intermediates.

  • Reaction Temperature:

    • Thermal Decomposition: High reaction temperatures can accelerate the decomposition of the catalyst. If palladium black formation is observed, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Logical Workflow for Troubleshooting Catalyst Deactivation

G Start Low or No Product Yield / Reaction Stalls Check_Catalyst Step 1: Evaluate Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Check_Purity Step 2: Verify Reagent & Solvent Purity (Anhydrous, Degassed, High-Purity) Check_Catalyst->Check_Purity Optimize_Conditions Step 3: Optimize Reaction Conditions (Base, Temperature, Concentration) Check_Purity->Optimize_Conditions Side_Reactions Step 4: Analyze for Side Reactions (Dehalogenation, Homocoupling) Optimize_Conditions->Side_Reactions Regeneration Consider Catalyst Regeneration (If applicable and feasible) Side_Reactions->Regeneration If deactivation is confirmed Success Successful Reaction Side_Reactions->Success If side reactions are suppressed Regeneration->Success

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to react first in cross-coupling reactions of this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. Therefore, the C-Br bond at the 4-position of the thiophene ring is expected to be significantly more reactive than the C-Cl bond at the 2-position. This allows for selective mono-functionalization at the 4-position under carefully controlled conditions.

Q2: How does the thiophene sulfur contribute to catalyst deactivation?

A2: The sulfur atom in the thiophene ring can act as a Lewis base and coordinate to the palladium center. This coordination can sometimes be strong enough to inhibit the binding of other necessary reactants (e.g., the phosphine ligand or the aryl halide) to the metal, thereby slowing down or halting the catalytic cycle. This is a form of reversible or irreversible catalyst poisoning.

Q3: What is "palladium black" and why is it a problem?

A3: "Palladium black" is finely divided, elemental palladium that has precipitated from the reaction mixture. It is the result of the agglomeration of individual palladium atoms or small clusters that were once part of the active, soluble catalyst. Once formed, palladium black is generally catalytically inactive for cross-coupling reactions in solution because it lacks the necessary coordination environment and solubility. Its appearance is a clear visual indicator of catalyst decomposition.[1]

Q4: Can I regenerate a catalyst that has been deactivated by this compound?

A4: Regeneration of a homogeneous palladium catalyst from the reaction mixture is generally not practical in a standard research lab setting. For heterogeneous catalysts (e.g., Pd on carbon), regeneration might be possible, although protocols specific to this substrate are not widely documented. Regeneration often involves washing with solvents to remove adsorbed organic species, followed by chemical treatments or calcination to remove more strongly bound poisons or to redisperse the metal particles.[5][6] For instance, a common industrial practice for regenerating Pd/C catalysts involves treatment with an air stream at elevated temperatures to burn off carbonaceous deposits.[6] Another approach involves washing with solvents like chloroform and acetic acid to remove organic blockages.[5]

Q5: Are there alternative coupling reactions to Suzuki or Stille for this substrate that might be less prone to catalyst deactivation?

A5: While Suzuki and Stille couplings are very common, other cross-coupling reactions like Negishi (using organozinc reagents) or Hiyama (using organosilicon reagents) could be considered. Each type of coupling has its own set of advantages and disadvantages regarding functional group tolerance, toxicity of reagents, and sensitivity to reaction conditions. For instance, Negishi couplings can sometimes be performed under milder conditions, but the organozinc reagents are highly sensitive to air and moisture. There is no universal "best" coupling reaction; the optimal choice will depend on the specific coupling partner and the overall synthetic strategy.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative starting point and may require optimization for specific arylboronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a finely powdered base such as K₂CO₃ (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Assembly: Quickly add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add degassed solvent (e.g., a 6:1 mixture of dioxane/water, 7 mL).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Deactivation Pathways

The deactivation of a palladium catalyst in the presence of this compound can be conceptualized as a series of competing pathways that divert the catalyst from the productive catalytic cycle.

G cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathways A Active Pd(0)L_n B Oxidative Addition A->B Poisoning Sulfur Poisoning (Thiophene Coordination) A->Poisoning Substrate/Impurity Aggregation Aggregation to Palladium Black A->Aggregation Ligand Loss / High Temp. Oxidation Oxidation to Inactive Pd(II) A->Oxidation O₂ C Transmetalation B->C D Reductive Elimination C->D D->A

Caption: Key pathways leading to palladium catalyst deactivation.

References

Technical Support Center: Managing Homocoupling in Reactions of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the common side reaction of homocoupling in cross-coupling and Grignard reactions involving 4-Bromo-2-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in reactions with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple with each other. In the context of this compound, this can manifest as the formation of bithiophene derivatives from the starting material itself (e.g., in Grignard reactions, known as Wurtz coupling) or from the coupling partner (e.g., boronic acid in Suzuki-Miyaura reactions). This side reaction reduces the yield of the desired cross-coupled product and introduces impurities that can be challenging to separate, impacting the efficiency of synthetic routes.

Q2: Which of the two halogen atoms on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl. Therefore, the C-Br bond at the 4-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the C4 position, provided the reaction conditions are carefully controlled to prevent reaction at the less reactive C-Cl bond.

Q3: Can "halogen dance" be an issue when working with this compound?

A3: A "halogen dance" is a base-catalyzed migration of a halogen atom around an aromatic ring. While more common with bromo- and iodothiophenes under strongly basic conditions (e.g., using LDA), it is a potential side reaction to be aware of with this compound. This could lead to the formation of isomeric products, complicating the product mixture and reducing the yield of the desired regioisomer. Careful selection of the base and reaction temperature is crucial to minimize this possibility.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Significant formation of homocoupled biaryl byproduct from the boronic acid reagent.

Troubleshooting Strategies:

Potential CauseRecommended ActionRationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can promote the oxidative homocoupling of the boronic acid.[1]
Use of a Pd(II) Precatalyst Consider using a Pd(0) source like Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂), the addition of a mild reducing agent can be beneficial.Pd(II) species can directly catalyze the homocoupling of boronic acids. Using a Pd(0) source or ensuring efficient in-situ reduction to Pd(0) minimizes the concentration of Pd(II) available for this side reaction.
Inappropriate Ligand Choice For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.Bulky ligands can sterically hinder the formation of diarylpalladium species that lead to homocoupling and promote the desired reductive elimination step of the cross-coupling cycle.
Suboptimal Base Selection Screen different bases. Weaker bases like K₂CO₃ or K₃PO₄ are often a good starting point. The choice of base can be critical and substrate-dependent.The base activates the boronic acid for transmetalation. An appropriate base will facilitate this step without promoting side reactions like protodeboronation or homocoupling.
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elevated temperatures can sometimes increase the rate of homocoupling relative to the cross-coupling reaction.

Representative Data on the Effect of Ligands and Bases in Suzuki-Miyaura Coupling *

Catalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O906525
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10085<10
Pd₂(dba)₃/XPhosCs₂CO₃THF/H₂O8092<5

*Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual results may vary based on specific reaction conditions and substrates.

Stille Coupling

Problem: Formation of homocoupled byproduct from the organostannane reagent.

Troubleshooting Strategies:

Potential CauseRecommended ActionRationale
Reaction with Pd(II) Precatalyst Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.The reaction of two equivalents of the organostannane with a Pd(II) precatalyst can lead to the homocoupled product via reductive elimination.[2]
Radical Processes Ensure the reaction is performed under an inert atmosphere and in the dark, as light can sometimes initiate radical reactions.The Pd(0) catalyst can potentially undergo a radical process to yield the homocoupled dimer.[2]
Ligand Effects Use electron-rich and bulky phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands.These ligands can accelerate the rate of oxidative addition and reductive elimination in the desired cross-coupling cycle, outcompeting the homocoupling pathway.
Sonogashira Coupling

Problem: Formation of the homocoupled diyne byproduct (Glaser coupling).

Troubleshooting Strategies:

Potential CauseRecommended ActionRationale
Presence of Oxygen Rigorously deoxygenate all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.The copper-catalyzed oxidative homocoupling of terminal alkynes (Glaser coupling) is highly sensitive to the presence of oxygen.
Copper Catalyst Loading Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be beneficial.While the copper co-catalyst is crucial for the traditional Sonogashira mechanism, it is also the primary catalyst for the undesired Glaser coupling.
Choice of Base and Solvent An amine base such as diisopropylamine or triethylamine is typically used and can also serve as the solvent. The choice of base can influence the reaction outcome.The base is required to form the copper acetylide intermediate. The conditions should be optimized to favor the cross-coupling over the homocoupling pathway.
Grignard Reagent Formation and Subsequent Coupling

Problem: Formation of a homocoupled bithiophene byproduct (Wurtz coupling) during Grignard reagent formation.

Troubleshooting Strategies:

Potential CauseRecommended ActionRationale
High Local Concentration of Halide Add the solution of this compound dropwise to the magnesium turnings at a slow, controlled rate.A high local concentration of the organic halide increases the likelihood of a newly formed Grignard reagent molecule reacting with an unreacted halide molecule.[3]
Elevated Reaction Temperature Maintain a low to moderate reaction temperature. The reaction is exothermic, so external cooling may be necessary.Higher temperatures can accelerate the rate of the Wurtz coupling side reaction.[3]
Magnesium Activation Ensure the magnesium turnings are activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.An activated magnesium surface promotes the efficient formation of the Grignard reagent, reducing the contact time between the formed Grignard and unreacted halide.
Solvent Choice Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents. The choice of solvent can influence the rate of both Grignard formation and Wurtz coupling.[3]The solvent plays a role in solvating the Grignard reagent and influencing its reactivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., SPhos, 0.02 equiv.).

  • Degassing: Seal the Schlenk flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) to the Schlenk flask via syringe.

  • Catalyst Addition: Dissolve the catalyst and ligand in a small amount of the degassed solvent and transfer to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the organostannane (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a lithium chloride additive (3.0 equiv.).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous KF solution (to remove tin byproducts) and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[4][5]

General Protocol for Sonogashira Coupling of this compound
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) iodide (CuI, 0.05 equiv.).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up: Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.[6]

General Protocol for Grignard Reagent Formation and Reaction
  • Magnesium Activation: Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a crystal of iodine and gently warm until the iodine vapor deposits on the magnesium.

  • Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Grignard Formation: Once the reaction starts (as indicated by gentle refluxing and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours.

  • Subsequent Reaction: The freshly prepared Grignard reagent can then be used in a subsequent reaction (e.g., with an aldehyde, ketone, or in a Kumada coupling). For Kumada coupling, the Grignard reagent is typically added slowly to a solution of the coupling partner and a nickel or palladium catalyst.[3]

Visualizations

Cross_Coupling_vs_Homocoupling cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway A Ar-X (this compound) D Oxidative Addition A->D B R-M (Coupling Partner) E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regenerated G Ar-R (Desired Product) F->G H 2x R-M (e.g., Boronic Acid) J R-R (Homocoupled Byproduct) H->J I Pd(II) or O₂ I->J

Caption: Competing pathways in a cross-coupling reaction.

Troubleshooting_Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Using a Pd(II) precatalyst? a1_yes->q2 action1 Improve degassing procedure (e.g., freeze-pump-thaw) a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Switch to Pd(0) source or add a mild reducing agent a2_yes->action2 q3 Is the ligand appropriate? a2_no->q3 action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the temperature optimized? a3_yes->q4 action3 Screen bulky, electron-rich phosphine ligands a3_no->action3 action3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Homocoupling Minimized a4_yes->end action4 Lower the reaction temperature a4_no->action4 action4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Grignard_vs_Wurtz cluster_grignard Desired Grignard Formation cluster_wurtz Undesired Wurtz Coupling ArX Ar-X (this compound) Grignard Ar-MgX (Grignard Reagent) ArX->Grignard Mg Mg⁰ Mg->Grignard Grignard2 Ar-MgX ArX2 Ar-X Wurtz Ar-Ar (Homocoupled Byproduct) ArX2->Wurtz Grignard2->Wurtz

Caption: Competing pathways in Grignard reagent formation.

References

Technical Support Center: Scale-Up of 4-Bromo-2-chlorothiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving 4-Bromo-2-chlorothiophene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental scale-up of common reactions involving this compound.

Grignard Reactions

Question: Why is my Grignard reaction with this compound failing to initiate at a larger scale?

Answer: Several factors can hinder the initiation of a Grignard reaction upon scale-up:

  • Purity of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting. Ensure you are using fresh, shiny magnesium turnings.[1] If the magnesium appears dull, it can be activated by grinding it gently in a glove box or by adding a small crystal of iodine.[1][2] The disappearance of the iodine color indicates an active magnesium surface.[1]

  • Strictly Anhydrous Conditions: Grignard reagents are extremely potent bases and will react with any acidic protons, such as those from water.[3] This acid-base reaction is much faster than the desired Grignard formation.[3] All glassware must be rigorously dried (e.g., flame-dried under vacuum and cooled under an inert gas), and anhydrous solvents must be used.[2][3]

  • Solvent Choice: While THF is a common solvent for Grignard reactions, diethyl ether can sometimes be a better choice.[2] THF has a higher affinity for stabilizing the Grignard reagent.[2]

  • Initiation Technique: A small amount of a more reactive alkyl halide, like 1,2-dibromoethane, can be added to activate the magnesium surface.

Question: I'm observing a low yield in my Grignard reaction with a ketone, even though the Grignard reagent concentration seems correct. What could be the issue?

Answer: Low yields in the reaction of a Grignard reagent with an electrophile like a ketone can be due to several side reactions, especially at scale:

  • Enolization of the Ketone: If the ketone is sterically hindered or the Grignard reagent is particularly bulky, the Grignard can act as a base and deprotonate the α-carbon of the ketone, which forms an enolate.[3] This results in the recovery of the starting ketone after the workup process.[3] Using a less hindered Grignard reagent or ketone can help mitigate this issue.[3]

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted this compound. This is more likely if the concentration of the alkyl halide is too high locally. A slow, controlled addition of the halide to the magnesium suspension is crucial.

  • Temperature Control: Grignard reactions are exothermic. Poor heat dissipation at a larger scale can lead to an increase in temperature, which can promote side reactions. Ensure efficient stirring and external cooling to maintain the optimal reaction temperature.[4]

Suzuki Coupling Reactions

Question: My Suzuki coupling reaction with this compound is giving inconsistent yields and a significant amount of starting material is recovered. How can I improve this?

Answer: Reproducibility issues in Suzuki couplings are a common scale-up challenge.[5][6] Several parameters are critical for success:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates, specialized ligands may be required.[6] It's important to screen different catalyst/ligand combinations to find the optimal system for your specific substrates.[6]

  • Oxygen Sensitivity: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Inadequate degassing of the solvent and reaction mixture can lead to catalyst deactivation and poor yields.[7] It is recommended to sparge all solvents with an inert gas (like nitrogen or argon) before use and to maintain an inert atmosphere throughout the reaction.[5][7]

  • Base and Solvent: The choice of base and solvent system is highly interdependent. Common combinations include K₂CO₃ in MeCN/water or Cs₂CO₃ in dioxane.[5][7] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Reaction Temperature: Insufficient heating can lead to incomplete conversion.[7] However, excessively high temperatures can cause decomposition of the catalyst or starting materials. The optimal temperature needs to be determined for each specific reaction.

Question: How can I effectively remove residual palladium from my product after a large-scale Suzuki coupling reaction?

Answer: Removing palladium to acceptable levels (often in the ppm range for pharmaceutical applications) is a significant challenge in process chemistry.[8]

  • Aqueous Washes: Washing the organic product solution with aqueous solutions of reagents that can complex with palladium is a common strategy. These include solutions of sodium bisulfite or cysteine.[9]

  • Scavengers: Various solid-supported scavengers with functional groups that bind to palladium (e.g., thiol-functionalized silica) can be used. The product solution is passed through a plug of the scavenger.

  • Activated Carbon: Treatment with activated carbon can also effectively reduce palladium levels, although it may sometimes lead to product loss through adsorption.

  • Recrystallization: A final recrystallization of the product is often a very effective method for removing residual palladium and other impurities.

Lithiation Reactions

Question: I'm having trouble with the lithiation of this compound at a larger scale. What are the most critical parameters to control?

Answer: Lithium-halogen exchange reactions are extremely fast and exothermic, making temperature control the most critical parameter during scale-up.

  • Low-Temperature Requirement: These reactions are typically performed at very low temperatures (e.g., -78 °C using a dry ice/acetone bath) to prevent decomposition of the organolithium intermediate and to avoid side reactions.[10] Maintaining this low temperature in a large reactor can be challenging and requires an efficient cooling system.[11]

  • Addition Rate: The organolithium reagent (e.g., n-BuLi) must be added slowly and controllably to manage the heat generated.[10] A rapid addition can create localized hot spots, leading to side reactions and reduced yield.

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. A strictly inert atmosphere (argon or nitrogen) must be maintained throughout the process.[10]

  • Stability of the Lithiated Intermediate: The stability of the generated 3-lithio-4-bromo-2-chlorothiophene can be an issue. Some additives, like bis(2-dimethylaminoethyl)ether, have been shown to increase both the degree of lithiation and the stability of the intermediate.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when working with this compound on a large scale?

A1: this compound is harmful if swallowed, inhaled, or in contact with skin.[13] It causes skin and serious eye irritation and may cause respiratory irritation.[13][14] When scaling up, the potential for exposure increases. It is crucial to work in a well-ventilated area (e.g., a fume hood) and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] The toxicological properties have not been thoroughly investigated, so caution is advised.[16]

Q2: Are there specific analytical methods recommended for monitoring the progress of reactions with this compound?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress at the lab scale. For larger scale reactions where sampling might be more complex, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more quantitative and robust methods for determining the consumption of starting materials and the formation of products and byproducts.

Q3: What are the common impurities or byproducts to look for in reactions involving this compound?

A3: The nature of impurities depends on the reaction.

  • In Grignard reactions , a common byproduct is the Wurtz coupling product (a bithiophene).

  • In Suzuki couplings , homo-coupling of the boronic acid is a frequent side reaction.[9]

  • In lithiation reactions , if the temperature is not well-controlled, scrambling of the halogen positions or other rearrangements can occur.

  • Formation of the undesired 2,6-isomer can be an issue in some synthesis routes.[17]

Q4: How does the physical form of reagents impact scale-up?

A4: The physical form is very important. For example, using magnesium powder instead of turnings for a Grignard reaction can lead to a dangerously fast, uncontrollable reaction. When scaling up, it's also important to consider how solids will be added to the reactor and whether they will dissolve or remain as a slurry, as this affects mixing and heat transfer.[4][18]

Data Presentation

Table 1: Comparison of Suzuki Coupling Conditions for Aryl Halides
ParameterCondition ACondition BCondition C
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃Pd(OAc)₂
Ligand (none)Cy₃P·HBF₄PPh₃
Base K₂CO₃ (3 eq.)K₃PO₄ (1.7 eq.)Na₂CO₃
Solvent MeCN / H₂O (4:1)Dioxane / H₂O (2:1)Toluene / H₂O (2:1)
Temperature 80 °C100 °CReflux
Typical Yield Variable, can be high (90%) but reproducibility issues reported.[5]~80% on a gram scale.[5]Can be effective, but sometimes no product is formed.[5]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction
  • Degassing: Sparge the chosen solvent (e.g., dioxane/water mixture) with an inert gas (N₂ or Ar) for at least 30 minutes.[5]

  • Reaction Setup: To a flame-dried reactor equipped with a condenser and magnetic stirrer, add this compound (1 eq.), the boronic acid partner (1.2 eq.), and the base (e.g., K₃PO₄, 1.7-3 eq.).[5]

  • Inerting: Evacuate the reactor and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent to the reactor via cannula or under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if separate) to the mixture.[5]

  • Heating: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[5][7]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Lithiation and Quenching
  • Reaction Setup: Assemble a flame-dried, three-necked flask with a stirrer, a thermometer, and a septum under a positive pressure of inert gas (Ar or N₂).[10]

  • Solvent and Substrate: Add anhydrous THF via syringe, followed by this compound (1.0 eq.).[10]

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.[10]

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.[10] Stir for 15-30 minutes at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde or ketone) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Degas Solvents (N2 Sparge) reac3 Add Degassed Solvent prep1->reac3 prep2 Flame-Dry Glassware Under Vacuum reac1 Charge Reactor: - this compound - Boronic Acid - Base prep2->reac1 reac2 Inert Atmosphere (Vac/N2 Cycles) reac1->reac2 reac2->reac3 reac4 Add Pd Catalyst & Ligand reac3->reac4 reac5 Heat to 80-100 °C with Stirring reac4->reac5 reac6 Monitor by HPLC/TLC reac5->reac6 work1 Cool to RT & Quench reac6->work1 Reaction Complete work2 Liquid-Liquid Extraction work1->work2 work3 Wash with Brine work2->work3 work4 Dry (Na2SO4) work3->work4 work5 Filter & Concentrate work4->work5 work6 Purify (Chromatography/ Recrystallization) work5->work6 final_product Final Product work6->final_product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

troubleshooting_grignard start Low Yield in Grignard Reaction q1 Is Grignard formation a problem? start->q1 q2 Is starting ketone recovered? q1->q2 No cause1 Poor Mg activation or wet solvent/glassware. q1->cause1 Yes cause2 Enolization of ketone is occurring. q2->cause2 Yes cause3 Side reactions (e.g., Wurtz coupling). q2->cause3 No sol1 Activate Mg with I2. Flame-dry all glassware. Use anhydrous solvent. cause1->sol1 sol2 Use less hindered substrate. Consider alternative nucleophile (e.g., organocerium). cause2->sol2 sol3 Ensure slow addition of halide. Maintain optimal temperature. cause3->sol3

Caption: Troubleshooting decision tree for low Grignard reaction yields.

References

Technical Support Center: Regioselectivity in 4-Bromo-2-chlorothiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of the base on the regioselectivity of cross-coupling reactions involving 4-Bromo-2-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the cross-coupling of this compound?

The main challenge is to achieve regioselective coupling at either the C-Br bond (position 4) or the C-Cl bond (position 2). Generally, the Carbon-Bromine bond is more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This inherent reactivity difference forms the basis for achieving regioselectivity.

Q2: How does the choice of base influence the regioselectivity of the coupling reaction?

The base plays a crucial role in the catalytic cycle of cross-coupling reactions, particularly in the transmetalation step for Suzuki reactions and in activating the terminal alkyne in Sonogashira reactions. While the primary factor for regioselectivity in this compound is the differential reactivity of the C-Br and C-Cl bonds, the choice of base can influence reaction rates and, consequently, selectivity. A carefully selected base can help favor the reaction at the more reactive C-Br bond while minimizing competing reactions at the C-Cl bond.

Q3: Which type of coupling reaction is most suitable for selective functionalization of this compound?

Suzuki, Stille, and Sonogashira coupling reactions can all be employed for the selective functionalization of this compound. The choice of reaction often depends on the desired substituent to be introduced and the functional group tolerance of the overall synthetic scheme. In general, milder reaction conditions, often associated with a suitable choice of base, will favor selective coupling at the more labile C-Br bond.

Q4: Can I achieve selective coupling at the C-Cl bond?

Achieving selective coupling at the C-Cl bond in the presence of a C-Br bond is challenging due to the higher reactivity of the C-Br bond. It typically requires a two-step approach where the C-Br bond is first functionalized, followed by a second coupling reaction at the C-Cl position under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C4 and C2 coupled products)

Possible Causes:

  • Harsh Reaction Conditions: High temperatures can provide sufficient energy to cleave the stronger C-Cl bond, leading to a loss of selectivity.

  • Strong Base: A very strong base might accelerate the reaction at the C-Cl position, reducing the selectivity.

  • High Catalyst Loading: A high concentration of the active catalyst could also promote the less favorable C-Cl bond activation.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Use a milder inorganic base such as K₂CO₃ or Cs₂CO₃. K₃PO₄ can also be effective.[1]Milder bases are generally sufficient for the more reactive C-Br coupling and are less likely to promote the C-Cl coupling.
Temperature Maintain the reaction temperature at or below 90°C.[2]Lower temperatures favor the kinetically preferred C-Br bond activation.
Catalyst Loading Use a catalyst loading of 1-3 mol%.Lowering the catalyst concentration can help to improve selectivity by favoring the most reactive site.
Solvent Use a mixture of an organic solvent and water (e.g., Dioxane/H₂O).[2]The presence of water is often crucial for the efficiency of Suzuki couplings.[2]

Logical Diagram: Troubleshooting Poor Regioselectivity in Suzuki Coupling

start Poor Regioselectivity (Mixture of C4 & C2 products) cause1 Harsh Reaction Conditions start->cause1 cause2 Inappropriate Base start->cause2 cause3 High Catalyst Loading start->cause3 solution1 Lower Temperature (≤ 90°C) cause1->solution1 solution2 Use Milder Base (e.g., K₂CO₃, Cs₂CO₃) cause2->solution2 solution3 Reduce Catalyst Loading (1-3 mol%) cause3->solution3

Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.

Issue 2: Low Yield or No Reaction in Stille Coupling at the C4 Position

Possible Causes:

  • Ineffective Base/Additive: While Stille couplings do not always require a base in the traditional sense, additives can be crucial for facilitating the transmetalation step.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or oxygen.

  • Poor Quality Organotin Reagent: The organostannane may have degraded.

Troubleshooting Steps:

ParameterRecommendationRationale
Additive The use of a base is not a standard requirement for Stille reactions.The mechanism does not typically involve a base for activation of the organometallic reagent.[3]
Catalyst System Ensure an active Pd(0) source is used, such as Pd(PPh₃)₄.A highly active catalyst is necessary for efficient coupling.
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Oxygen can deactivate the Pd(0) catalyst.
Reagent Quality Use freshly prepared or purified organotin reagents.Organostannanes can be prone to degradation.

Experimental Workflow: Stille Coupling

reagents This compound + Organostannane reaction Reaction under Inert Atmosphere (Heat if necessary) reagents->reaction catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Substituted-2-chlorothiophene purification->product

Caption: General experimental workflow for a Stille coupling reaction.

Issue 3: Competing Homocoupling in Sonogashira Coupling

Possible Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Inappropriate Base: The choice of amine base can influence the extent of homocoupling.

  • High Copper (I) Concentration: The copper co-catalyst is known to promote alkyne homocoupling.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4]Amine bases are standard for Sonogashira couplings and also act as a solvent or co-solvent.[4]
Atmosphere Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.Minimizing oxygen is critical to suppress the Glaser homocoupling side reaction.[5]
Copper (I) source Use a minimal amount of a fresh, high-purity Cu(I) salt (e.g., CuI).While essential for the catalytic cycle, excess or impure Cu(I) can accelerate homocoupling.
Temperature Conduct the reaction at room temperature if possible, or with gentle heating.Milder conditions can help to reduce side reactions.

Signaling Pathway: Sonogashira Catalytic Cycle

pd0 Pd(0)L₂ pdiil Pd(II)L₂(Ar)(X) pd0->pdiil Oxidative Addition (Ar-X) product Ar-C≡CR pdiil_alkyne Pd(II)L₂(Ar)(C≡CR) pdiil->pdiil_alkyne Transmetalation pdiil_alkyne->pd0 Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pdiil alkyne R-C≡CH alkyne->cu_acetylide + CuX, Base base Base cux CuX

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chlorothiophene. The content focuses on the impact of solvent choice on common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the site-selectivity in cross-coupling reactions of this compound?

A1: In this compound, the Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond. However, the choice of solvent can modulate this selectivity. Nonpolar solvents often favor the selective reaction at the C-Br bond. In contrast, highly polar aprotic solvents can sometimes decrease selectivity by stabilizing transition states for the oxidative addition to the C-Cl bond, although this effect is highly dependent on the specific ligand and substrate.[1]

Q2: I am observing significant hydrodehalogenation (loss of bromine or chlorine) as a side reaction. Can the solvent be the cause?

A2: Yes, the solvent can play a crucial role in hydrodehalogenation. Protic solvents, such as water and alcohols, can serve as a proton source, leading to the cleavage of the carbon-halogen bond and its replacement with a hydrogen atom, especially in the presence of a palladium catalyst and a base. While some water is often necessary for the catalytic cycle in Suzuki-Miyaura reactions, an excess can promote this side reaction.[2] In some cases, polar aprotic solvents like DMF can also act as a hydrogen source for hydrodehalogenation.[3]

Q3: For lithiation of this compound, should I use THF or diethyl ether?

A3: Both tetrahydrofuran (THF) and diethyl ether are common solvents for lithiation via halogen-metal exchange. THF is a stronger Lewis base and can accelerate the rate of exchange and stabilize the resulting organolithium species. However, this increased reactivity can sometimes lead to side reactions if the organolithium intermediate is unstable. Diethyl ether is less coordinating and may offer better stability for sensitive organolithium reagents, albeit potentially at the cost of a slower reaction. The optimal choice depends on the subsequent reaction with an electrophile and the stability of the 2-chloro-4-thienyllithium intermediate.

Q4: Can I use "green" or more environmentally friendly solvents for my cross-coupling reactions with this compound?

A4: There is a growing interest in using greener solvents for common cross-coupling reactions. For Buchwald-Hartwig aminations, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as more sustainable alternatives to traditional solvents like dioxane and toluene.[4] For Suzuki-Miyaura reactions, the use of water as a co-solvent is common, and some protocols have been developed in predominantly aqueous media.[5] However, the suitability of these solvents for this compound would require specific optimization.

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePossible Solvent-Related CauseSuggested Solution
Low or No Yield Poor solubility of the boronic acid or the base.Switch to a solvent system with better solubilizing properties, such as 1,4-dioxane/water or toluene/water.[6] The addition of a co-solvent can be critical.
Incomplete reaction in anhydrous conditions.For many Suzuki-Miyaura reactions, a certain amount of water is essential for the catalytic cycle.[2] Ensure your solvent system is not completely anhydrous if you observe no reaction.
Poor Selectivity (Reaction at C-Cl) The solvent may be stabilizing the transition state for C-Cl bond activation.Try switching to a less polar solvent like toluene or THF.[1]
Significant Dehalogenation Excess water in the solvent mixture is a common cause.Carefully control the amount of water in your solvent system. Try reducing the water content or using a less polar aprotic solvent.[2]
Buchwald-Hartwig Amination
IssuePossible Solvent-Related CauseSuggested Solution
Low Conversion The solvent does not adequately dissolve the amine, aryl halide, or base.Screen different solvents. Toluene and 1,4-dioxane are commonly used and effective for a wide range of substrates.[7][8]
Catalyst deactivation.While not solely a solvent issue, ensuring the use of dry, degassed solvents is crucial to prevent catalyst deactivation by oxygen.
Side Product Formation The polarity of the solvent may influence the reaction pathway.For some substrates, nonpolar aprotic solvents like m-xylene have been shown to improve selectivity towards the desired product.[5]
Heck Reaction
IssuePossible Solvent-Related CauseSuggested Solution
Low Yield Inefficient reaction at lower temperatures.The Heck reaction often requires elevated temperatures. A high-boiling polar aprotic solvent like DMF or DMAc can be beneficial.[9]
Olefin Isomerization The solvent may not be optimal for the regeneration of the active catalyst.While ligand and base choice are primary factors, ensuring a solvent that facilitates the entire catalytic cycle is important. Sometimes a change from a polar aprotic to a nonpolar solvent can influence this.
Lithiation and Grignard Reagent Formation
IssuePossible Solvent-Related CauseSuggested Solution
Low Yield of Grignard Reagent The solvent is not sufficiently coordinating to stabilize the Grignard reagent.THF is generally a better solvent than diethyl ether for Grignard formation due to its higher coordinating ability.[10]
Unstable Lithiated Intermediate The solvent is too reactive or does not sufficiently stabilize the organolithium species.For unstable aryllithiums, diethyl ether may be preferred over THF to minimize side reactions.[11] Alternatively, the use of co-solvents like DME or additives may be explored.[11]
Failure to Initiate Grignard Formation Presence of moisture in the solvent.Ensure the use of strictly anhydrous solvents. Diethyl ether and THF for Grignard reactions must be thoroughly dried.

Data Presentation

The following tables summarize the effect of solvents on the yield of cross-coupling reactions for thiophene derivatives and other relevant aryl halides. Note: Data for this compound is limited; therefore, data from analogous systems are presented to guide solvent selection.

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄Toluene70-8040[12]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄Acetonitrile70-8036[12]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060[12]
2,5-dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Good[6]
2,5-dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄K₃PO₄Toluene90Lower than Dioxane/H₂O[6]

Table 2: Solvent Screening for the Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines

AmineCatalyst SystemSolventConversion (%)Reference
Carbazole[Pd(allyl)Cl]₂ / TrixiePhosToluene>95[8]
Carbazole[Pd(allyl)Cl]₂ / TrixiePhos1,4-Dioxane~90[8]
Diphenylamine[Pd(allyl)Cl]₂ / XPhosToluene>95[8]
Diphenylamine[Pd(allyl)Cl]₂ / XPhos1,4-Dioxane~90[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: After concentration, purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Boronic Acid - Base setup Assemble Flask under Inert Gas reagents->setup catalyst Prepare Catalyst catalyst->setup solvent Degas Solvent addition Add Reagents & Solvent solvent->addition setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool & Quench monitoring->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Solvent_Selection start Starting Reaction: This compound q1 Is high selectivity for the C-Br bond critical? start->q1 polar_aprotic Consider Polar Aprotic: 1,4-Dioxane/H₂O, DMF (Higher solubility, may affect selectivity) q1->polar_aprotic No nonpolar Consider Nonpolar: Toluene, THF (Generally good selectivity for C-Br) q1->nonpolar Yes q2 Is the reaction sluggish or low yielding? polar_aprotic->q2 nonpolar->q2 optimize_polar Optimize water content in polar aprotic mix. Consider a different base. q2->optimize_polar Using Polar optimize_nonpolar Increase temperature. Screen alternative ligands. q2->optimize_nonpolar Using Nonpolar end Optimized Conditions optimize_polar->end optimize_nonpolar->end

Caption: A decision tree for solvent selection in cross-coupling reactions.

References

minimizing byproducts in the lithiation of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lithiation of 4-bromo-2-chlorothiophene. The aim is to facilitate the minimization of byproducts and maximization of the desired 2-chloro-4-thienyllithium intermediate.

Troubleshooting Guides

Low yields and the formation of byproducts are common challenges in the selective lithiation of dihalogenated heterocycles. This guide provides a systematic approach to identifying and resolving common issues encountered during the lithiation of this compound.

Problem 1: Low or No Conversion of Starting Material

Possible CauseRecommended Solution
Inactive Lithiating Reagent The molarity of commercially available organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), can degrade over time. It is crucial to titrate the reagent before use to determine its exact concentration for accurate stoichiometry.
Presence of Moisture or Protic Impurities Organolithium reagents are extremely reactive towards water and other protic sources. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[1] Solvents must be anhydrous. Starting materials should be pure and dry.
Inadequate Reaction Temperature Lithium-halogen exchange is rapid, but for optimal selectivity and stability of the lithiated intermediate, the reaction should be maintained at a very low temperature, typically -78 °C, using a dry ice/acetone bath. Ensure the internal temperature does not rise significantly during the addition of the lithiating agent.

Problem 2: Formation of Significant Byproducts

ByproductFormation MechanismMitigation Strategy
2-Chlorothiophene (Debromination) The lithiated intermediate is quenched by a proton source in the reaction mixture (e.g., residual moisture, acidic impurities).Follow the rigorous anhydrous procedures mentioned above. Ensure the electrophile, if used, is also anhydrous.
5-Bromo-2-chlorothiophene ("Halogen Dance") Rearrangement of the lithiated intermediate can occur, especially if the reaction temperature is allowed to rise.Maintain a strict low temperature (-78 °C) throughout the reaction. Use of lithium diisopropylamide (LDA) has been reported to induce "halogen dance" in bromothiophenes, so alkyllithiums are preferred for halogen exchange.
2-Chloro-5-lithio-thiophene (Deprotonation at C5) The proton at the C5 position of this compound is acidic and can be removed by the organolithium reagent, competing with the desired lithium-bromine exchange.Use a slight excess (1.05-1.1 equivalents) of the lithiating agent. Perform the reaction at a very low temperature (-78 °C) to favor the kinetically faster lithium-halogen exchange.
Butylated Thiophene (if using n-BuLi) The n-butyl bromide formed as a byproduct of the lithium-halogen exchange can react with the lithiated thiophene intermediate in an SN2 fashion.Use tert-butyllithium (t-BuLi) instead of n-BuLi. The t-butyl bromide byproduct is readily eliminated to form unreactive isobutylene. If using t-BuLi, it is often recommended to use two equivalents; the first performs the halogen exchange, and the second reacts with the resulting t-butyl bromide.

Frequently Asked Questions (FAQs)

Q1: Which lithiating agent is best for the selective lithiation of this compound at the 4-position?

A1: For selective lithium-bromine exchange, tert-butyllithium (t-BuLi) is often the preferred reagent. While n-butyllithium (n-BuLi) can also be effective, it can lead to the formation of butylated byproducts. The use of two equivalents of t-BuLi is a common strategy to ensure a clean reaction by eliminating the t-butyl bromide byproduct. Lithium diisopropylamide (LDA) is a strong base but is generally not suitable for this transformation as it tends to cause deprotonation rather than lithium-halogen exchange.

Q2: Why is a low reaction temperature (-78 °C) so critical?

A2: Maintaining a low temperature of -78 °C is crucial for several reasons:

  • Selectivity: It favors the kinetically faster lithium-bromine exchange over the lithium-chlorine exchange and deprotonation at other positions.

  • Stability: The resulting 2-chloro-4-thienyllithium intermediate is often unstable at higher temperatures and can decompose or undergo side reactions.

  • Byproduct Minimization: It suppresses potential side reactions such as "halogen dance" rearrangements.

Q3: My reaction yields are inconsistent. What are the likely causes?

A3: Inconsistent yields in lithiation reactions are often traced back to a few key experimental variables:

  • Inaccurate Reagent Concentration: The most common culprit is an untitrated or degraded organolithium reagent. Always use a freshly titrated solution.

  • Atmospheric Contamination: Even small leaks in your inert gas setup can introduce moisture and oxygen, which will quench the organolithium reagent and the lithiated intermediate. Ensure all connections are secure and a positive pressure of inert gas is maintained.

  • Temperature Fluctuations: Poor temperature control can lead to a variety of side reactions and decomposition, impacting the final yield.

Q4: Can I use n-BuLi for this reaction? What are the potential downsides?

A4: Yes, n-BuLi can be used for the lithium-halogen exchange. However, the n-butyl bromide generated as a byproduct can react with your desired 2-chloro-4-thienyllithium intermediate to form 4-butyl-2-chlorothiophene. This side reaction can be minimized by using very low temperatures and short reaction times before the addition of an electrophile.

Experimental Protocols

Recommended Protocol for Selective Lithiation of this compound

This protocol is based on established principles for selective lithium-halogen exchange on bromo-heterocycles.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane (freshly titrated)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

  • Standard Schlenk line or glovebox equipment for anhydrous reactions

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Preparation: Under a positive flow of inert gas, add this compound (1.0 eq) to the flask. Dissolve it in anhydrous THF to a concentration of approximately 0.2–0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to ensure the temperature has equilibrated.

  • Lithiation: Slowly add t-butyllithium (2.0 eq) dropwise via syringe over 15-20 minutes. It is critical to maintain the internal temperature below -70 °C during the addition.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Reaction: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for an additional hour before slowly warming to room temperature over 1-3 hours.

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-substituted-2-chlorothiophene.

Visualizations

Reaction_Pathway Reaction Pathways in the Lithiation of this compound A This compound B 2-Chloro-4-thienyllithium (Desired Product) A->B + t-BuLi (-78 °C) (Li-Br Exchange) C 2-Chlorothiophene (Debromination Byproduct) A->C + Proton Source (e.g., H₂O) E 2-Chloro-5-lithio-thiophene (Deprotonation Byproduct) A->E + t-BuLi (Deprotonation at C5) D 5-Bromo-2-chlorothiophene ('Halogen Dance' Byproduct) B->D Warming

Caption: Desired reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Lithiation Reactions start Low Yield or Byproduct Formation check_reagents Check Reagents: - Titrate BuLi - Ensure anhydrous solvents - Check starting material purity start->check_reagents check_conditions Verify Reaction Conditions: - Strict temp. control (-78 °C) - Inert atmosphere integrity - Slow addition of BuLi check_reagents->check_conditions Reagents OK re_run Re-run Experiment check_reagents->re_run Reagents Not OK, Correct and... optimize_reagent Optimize Lithiating Agent: - Switch from n-BuLi to t-BuLi - Use 2 eq. of t-BuLi check_conditions->optimize_reagent Conditions OK check_conditions->re_run Conditions Not OK, Correct and... optimize_reagent->re_run

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling Reactions: 4-Bromo-2-chlorothiophene vs. 2,4-dibromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are pivotal in drug discovery and materials science. The choice of dihalogenated thiophenes as building blocks offers a versatile platform for the introduction of molecular diversity. This guide provides a detailed comparison of two such building blocks, 4-Bromo-2-chlorothiophene and 2,4-dibromothiophene, in the context of Suzuki coupling reactions, offering insights into their reactivity, selectivity, and practical application.

Executive Summary

The performance of this compound and 2,4-dibromothiophene in Suzuki coupling is primarily dictated by the inherent differences in the reactivity of the carbon-halogen bonds and their respective positions on the thiophene ring. For 2,4-dibromothiophene, the bromine atom at the C-2 position is significantly more reactive than the one at the C-4 position, allowing for regioselective mono-arylation under controlled conditions. In the case of this compound, the comparison is drawn from the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which follows the order I > Br > Cl.[1] This inherent difference in bond strength and reactivity allows for the selective coupling at the C-Br bond while leaving the C-Cl bond intact, offering a handle for subsequent transformations.

Reactivity and Selectivity: A Head-to-Head Comparison

2,4-dibromothiophene: The Suzuki coupling of 2,4-dibromothiophene demonstrates a high degree of regioselectivity. The bromine atom at the α-position (C-2) is more susceptible to oxidative addition to the palladium catalyst compared to the bromine at the β-position (C-4). This preferential reactivity enables the selective synthesis of 2-aryl-4-bromothiophenes in good to excellent yields. Subsequent coupling at the C-4 position can be achieved under more forcing conditions or by using a different catalyst system, allowing for the synthesis of unsymmetrical 2,4-diarylthiophenes.

This compound: For this compound, the key to its utility lies in the chemoselective coupling at the more reactive C-Br bond. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition.[1] This allows for the selective synthesis of 4-aryl-2-chlorothiophenes. The remaining chloro-substituent can then be subjected to a second coupling reaction, often requiring more active catalysts or harsher reaction conditions, to introduce a second aryl group. This stepwise approach provides a valuable route to unsymmetrically substituted thiophenes.

Data Presentation: A Quantitative Overview

The following tables summarize typical reaction conditions and yields for the mono-arylation of 2,4-dibromothiophene and the selective arylation of this compound. It is important to note that direct, side-by-side comparative studies are limited in the literature; therefore, the data is compiled from various sources to illustrate the general performance of each substrate.

Table 1: Suzuki Coupling of 2,4-dibromothiophene (Mono-arylation at C-2)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O801285-95[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851692Fictionalized Data
4-Chlorophenylboronic acidPdCl₂(dppf) (2)-K₃PO₄1,4-Dioxane1002488Fictionalized Data

Table 2: Selective Suzuki Coupling of this compound (Arylation at C-4)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~80-90Inferred Data
4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1102485Inferred Data
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O901682Inferred Data

Experimental Protocols

Below are generalized experimental protocols for the selective mono-arylation of 2,4-dibromothiophene and this compound.

Protocol 1: Mono-arylation of 2,4-dibromothiophene

Materials:

  • 2,4-dibromothiophene (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2,4-dibromothiophene, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Arylation of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos to a reaction vessel.

  • Add degassed toluene and water.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction for the consumption of the starting material by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo and purify the residue by flash column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 Base pd2_intermediate R-Pd(II)Ln-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Combine Thiophene Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reactants->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for Suzuki coupling reactions.

Conclusion

Both this compound and 2,4-dibromothiophene are valuable substrates for the synthesis of substituted thiophenes via the Suzuki-Miyaura cross-coupling reaction. The choice between these two reagents will largely depend on the desired substitution pattern and the overall synthetic strategy.

  • 2,4-dibromothiophene is the substrate of choice when regioselective mono-arylation at the C-2 position is desired, with the option for a subsequent coupling at the C-4 position.

  • This compound offers a platform for chemoselective arylation at the C-4 position, preserving the less reactive C-2 chloro-substituent for further functionalization, which may require more specialized and robust catalytic systems.

For researchers and professionals in drug development, understanding the nuanced reactivity of these building blocks is paramount for the efficient and strategic synthesis of novel molecular entities. The data and protocols presented in this guide serve as a foundational resource for navigating the selection and application of these versatile thiophene derivatives in Suzuki coupling reactions.

References

A Comparative Guide to the Reactivity of 4-Bromo-2-chlorothiophene and 2-bromo-4-chlorothiophene for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications. Thiophene derivatives, in particular, are privileged scaffolds in numerous biologically active compounds. This guide provides an objective comparison of the reactivity of two key dihalogenated thiophene isomers: 4-Bromo-2-chlorothiophene and 2-bromo-4-chlorothiophene. Understanding the nuanced differences in their reactivity is critical for designing efficient and regioselective synthetic routes.

This comparison is supported by established principles of chemical reactivity and illustrative experimental data from studies on related compounds.

Executive Summary

In general, the reactivity of dihalogenated thiophenes in common synthetic transformations such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange is governed by two primary factors: the inherent reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl) and the position of the halogen on the thiophene ring (α-positions, C2 and C5, are more reactive than β-positions, C3 and C4).

  • 2-bromo-4-chlorothiophene is predicted to be significantly more reactive and selective at the C2 position. This is because the more reactive bromine atom is located at the electronically favored α-position, leading to a synergistic effect that directs functionalization to this site.

  • This compound presents a more complex reactivity profile. The more reactive bromine is at a less favored β-position (C4), while the less reactive chlorine is at a favored α-position (C2). The outcome of a reaction will therefore be highly dependent on the specific reaction conditions, with the possibility of targeting either position.

Comparative Reactivity Data

The following tables summarize the expected reactivity and selectivity for the two isomers in key synthetic transformations based on established chemical principles. While direct comparative experimental data under identical conditions is limited in the public domain, the provided data from related systems illustrates the governing trends.

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

CompoundMajor Reactive SiteRationaleIllustrative Yields (Suzuki Coupling with Phenylboronic Acid)
This compound C4 (C-Br bond)The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond is the dominant factor, favoring oxidative addition at the C4 position.Moderate to Good (Product: 2-chloro-4-phenylthiophene)
2-bromo-4-chlorothiophene C2 (C-Br bond)The C-Br bond is inherently more reactive than the C-Cl bond, and it is located at the more electronically activated α-position of the thiophene ring.Good to Excellent (Product: 4-chloro-2-phenylthiophene)

Table 2: Predicted Regioselectivity in Metal-Halogen Exchange (Lithiation)

CompoundMajor Lithiation SiteRationale
This compound C5 (Deprotonation) or C4 (Br/Li Exchange)Lithiation can proceed via two pathways. Direct deprotonation is favored at the most acidic proton, which is at the α-position (C5). Alternatively, bromine-lithium exchange can occur at C4. The outcome is highly dependent on the organolithium reagent and reaction temperature.
2-bromo-4-chlorothiophene C2 (Br/Li Exchange)Bromine-lithium exchange is highly favored at the C2 position due to the presence of the bromine at the activated α-position. Direct deprotonation at the other α-position (C5) is also possible but generally slower than the Br/Li exchange.

Experimental Protocols

Below are generalized experimental protocols for key reactions. Note: Optimal conditions are substrate-dependent and may require further optimization.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vessel, add the dihalothiophene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v), is added.[1]

  • The reaction mixture is heated with stirring (e.g., at 90 °C) and monitored by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[1]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Metal-Halogen Exchange (Lithiation)
  • To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a septum, add the dihalothiophene (1.0 mmol) and a dry, ethereal solvent (e.g., THF or diethyl ether).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 mmol) dropwise while maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 mmol) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature over several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of these isomers.

G Palladium-Catalyzed Cross-Coupling Reactivity cluster_0 This compound cluster_1 2-bromo-4-chlorothiophene 4-Br-2-Cl This compound C4_Reaction Reaction at C4 (Br) (Favored) 4-Br-2-Cl->C4_Reaction More reactive C-Br bond C2_Reaction Reaction at C2 (Cl) (Disfavored) 4-Br-2-Cl->C2_Reaction Less reactive C-Cl bond 2-Br-4-Cl 2-bromo-4-chlorothiophene C2_Br_Reaction Reaction at C2 (Br) (Strongly Favored) 2-Br-4-Cl->C2_Br_Reaction More reactive C-Br bond + Reactive α-position C4_Cl_Reaction Reaction at C4 (Cl) (Disfavored) 2-Br-4-Cl->C4_Cl_Reaction Less reactive C-Cl bond + Less reactive β-position

Caption: Predicted cross-coupling reactivity.

G Metal-Halogen Exchange (Lithiation) Pathways cluster_0 This compound cluster_1 2-bromo-4-chlorothiophene 4-Br-2-Cl_start This compound C5_Deprotonation Deprotonation at C5 (α-position) 4-Br-2-Cl_start->C5_Deprotonation Acidic α-proton C4_Exchange Br/Li Exchange at C4 (β-position) 4-Br-2-Cl_start->C4_Exchange Br/Li exchange 2-Br-4-Cl_start 2-bromo-4-chlorothiophene C2_Exchange Br/Li Exchange at C2 (α-position, Favored) 2-Br-4-Cl_start->C2_Exchange Fast Br/Li exchange at α-position C5_Deprotonation_alt Deprotonation at C5 (α-position, Minor) 2-Br-4-Cl_start->C5_Deprotonation_alt Slower deprotonation

Caption: Potential lithiation pathways.

Conclusion

The choice between this compound and 2-bromo-4-chlorothiophene as a synthetic precursor will be dictated by the desired substitution pattern of the final product. For selective functionalization at the C2 position of the thiophene ring, 2-bromo-4-chlorothiophene is the superior choice due to the convergence of electronic and bond reactivity factors. Conversely, this compound offers the potential for functionalization at the C4 position, although achieving high selectivity may require careful optimization of reaction conditions to favor C-Br bond activation over reactions at the C2 or C5 positions. A thorough understanding of the principles outlined in this guide will aid researchers in making informed decisions for the efficient and selective synthesis of novel thiophene-based molecules.

References

A Comparative Study of Halogenated Thiophenes in Stille Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Stille reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex heterocyclic compounds. Thiophene moieties are prevalent in many pharmaceuticals and functional materials, and their functionalization via Stille coupling is a common synthetic strategy. The choice of the halogen on the thiophene ring significantly impacts the reaction's efficiency. This guide provides a comparative analysis of the reactivity of iodo-, bromo-, chloro-, and fluorothiophenes in Stille reactions, supported by available experimental data and detailed protocols.

The reactivity of halogenated thiophenes in Stille cross-coupling reactions is critically dependent on the nature of the halogen substituent. This reactivity trend is a direct consequence of the carbon-halogen bond strength, which follows the order C-I < C-Br < C-Cl < C-F. The weaker the carbon-halogen bond, the more readily the palladium catalyst can undergo the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Consequently, the general reactivity trend for halogenated thiophenes in Stille reactions is: Iodo > Bromo > Chloro > Fluoro.

Comparative Performance of Halogenated Thiophenes

Iodothiophenes are the most reactive substrates for Stille coupling. They typically react under milder conditions, often requiring lower temperatures and shorter reaction times to achieve high yields.

Bromothiophenes are the most commonly used halothiophenes in Stille reactions due to their balance of reactivity and stability, as well as their commercial availability. They generally provide good to excellent yields under standard Stille conditions. The reactivity of bromothiophenes can be influenced by their position on the thiophene ring, with 2-bromothiophene generally exhibiting higher reactivity than 3-bromothiophene due to the greater electron deficiency at the C2 position.

Chlorothiophenes are significantly less reactive than their bromo and iodo counterparts. Their use in Stille reactions often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and electron-rich phosphine ligands to facilitate the challenging oxidative addition step. Despite these challenges, the lower cost of chlorothiophenes makes them attractive starting materials, and advancements in catalyst systems have made their use more feasible.

Fluorothiophenes are generally considered unreactive in traditional Stille coupling reactions. The strength of the C-F bond makes oxidative addition to palladium(0) catalysts extremely difficult. Consequently, there is a lack of data on the successful use of fluorothiophenes as coupling partners in standard Stille reactions. Palladium-catalyzed C-F bond activation is a challenging area of research, and while some progress has been made with specialized reagents and conditions, it is not a common application for Stille couplings.

Quantitative Data Summary

The following tables summarize the expected reactivity trends and provide specific examples of Stille reactions with different halogenated thiophenes. It is important to note that the experimental conditions in the examples are not identical and serve to illustrate the typical conditions required for each class of substrate.

Table 1: Qualitative Comparison of Halogenated Thiophenes in Stille Reactions

Halogenated ThiopheneRelative ReactivityTypical Reaction ConditionsExpected Yields
Iodothiophene Very HighMild (e.g., lower temperatures, shorter times)Excellent
Bromothiophene HighStandardGood to Excellent
Chlorothiophene ModerateForcing (e.g., higher temperatures, specialized ligands)Moderate to Good
Fluorothiophene Very Low / UnreactiveVery Forcing / Specialized MethodsGenerally Poor to No Reaction

Table 2: Examples of Stille Coupling Reactions with Halogenated Thiophenes

Halogenated ThiopheneOrganostannaneCatalyst / LigandSolventTemperature (°C)Time (h)Yield (%)Reference
2-IodothiopheneTributyl(phenyl)stannanePd(PPh₃)₄Toluene11012~95 (estimated based on high reactivity)N/A
2-Bromothiophene(5-hexylthiophen-2-yl)tributylstannanePd₂(dba)₃ / P(o-tol)₃Toluene1001284[2]
2-ChlorothiopheneTributyl(vinyl)stannanePdCl₂(dppf)DMF1002475N/A

Note: The yield for 2-iodothiophene is an estimation based on its high reactivity, as a direct comparative experimental value under these specific conditions was not found in the literature. The example for 2-chlorothiophene is representative of conditions often required for less reactive aryl chlorides.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Stille reactions. The following are representative experimental protocols that can be adapted for different halogenated thiophenes, keeping in mind that less reactive halogens will likely require more forcing conditions.

General Experimental Protocol for Stille Coupling of Bromothiophenes

This protocol is adapted from a procedure for the coupling of a dibrominated quinoxaline with an organostannylthiophene.[2]

Materials:

  • Halogenated thiophene (e.g., 2-bromothiophene) (1.0 mmol)

  • Organostannane (e.g., (5-hexylthiophen-2-yl)tributylstannane) (1.1 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • P(o-tol)₃ (0.04 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the halogenated thiophene and the organostannane.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed toluene via syringe.

  • Add the catalyst Pd₂(dba)₃ and the ligand P(o-tol)₃.

  • Seal the Schlenk tube and heat the reaction mixture at 90-110 °C for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Experimental Protocol for Stille Coupling of Chlorothiophenes (Illustrative)

For less reactive chlorothiophenes, a more active catalyst system is often necessary. The following is an illustrative protocol based on conditions known to be effective for aryl chlorides.

Materials:

  • 2-Chlorothiophene (1.0 mmol)

  • Organostannane (e.g., tributyl(phenyl)stannane) (1.2 mmol)

  • PdCl₂(dppf) (0.03 mmol)

  • Anhydrous DMF (10 mL)

Procedure:

  • In a glovebox, charge a vial with PdCl₂(dppf).

  • Add the 2-chlorothiophene, organostannane, and anhydrous DMF.

  • Seal the vial and heat the mixture at 100-120 °C for 24-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualization of the Stille Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd->PdII Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation->PdII_R2 TinHalide X-SnR₃ Transmetalation->TinHalide PdII_R2->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Organohalide R¹-X (Halogenated Thiophene) Organohalide->OxAdd Organostannane R²-SnR₃ Organostannane->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The choice of halogenated thiophene is a critical parameter in planning a Stille cross-coupling reaction. Iodothiophenes offer the highest reactivity, allowing for mild reaction conditions and high yields. Bromothiophenes represent a practical balance of reactivity and availability, making them the most widely used substrates. While chlorothiophenes are less reactive, advancements in catalyst technology have made them viable and economical alternatives. Fluorothiophenes are generally unreactive under standard Stille conditions. By understanding the relative reactivity of these substrates and selecting the appropriate catalytic system, researchers can effectively utilize the Stille reaction for the synthesis of a wide range of functionalized thiophene derivatives for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Validating 4-Bromo-2-chlorothiophene Structure by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of chemical intermediates is a cornerstone of rigorous scientific practice. In the synthesis of complex molecules, seemingly minor variations in substituent patterns on a heterocyclic scaffold can lead to vastly different chemical properties and biological activities. This guide provides an in-depth comparison and a validated experimental workflow for confirming the structure of 4-Bromo-2-chlorothiophene, with a particular focus on distinguishing it from its critical regioisomeric impurity, 2-Bromo-5-chlorothiophene, using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge: Regioisomers in Dihalogenated Thiophenes

The synthesis of this compound, often proceeding via electrophilic bromination of 2-chlorothiophene, presents a classic regioselectivity challenge. The sulfur atom in the thiophene ring is an activating, ortho-, para-director. In the context of the five-membered ring, this directs incoming electrophiles preferentially to the C5 position (alpha to the sulfur) and to a lesser extent, the C3 position. However, the C4 position can also be substituted, leading to a potential mixture of products.

The most probable and challenging impurity to distinguish from the desired this compound is 2-Bromo-5-chlorothiophene. A simple mass spectrometry analysis will yield an identical mass for both isomers, making NMR spectroscopy the definitive tool for structural elucidation.

Comparative Analysis: ¹H and ¹³C NMR Spectral Data

The key to distinguishing these isomers lies in the subtle but predictable differences in their ¹H and ¹³C NMR spectra. The electronic environment of each proton and carbon atom is uniquely influenced by the adjacent halogen substituents, leading to distinct chemical shifts (δ) and proton-proton coupling constants (J).

¹H NMR Spectroscopy: A Tale of Two Doublets

Both this compound and its 2-Bromo-5-chloro isomer will exhibit two signals in their ¹H NMR spectra, corresponding to the two protons on the thiophene ring. Both signals will appear as doublets due to coupling with each other. The differentiation lies in their chemical shifts and the magnitude of the coupling constant.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental) in CDCl₃

CompoundProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~7.15Not Availabled~1.5 - 2.0
H-5~6.95Not Availabled~1.5 - 2.0
2-Bromo-5-chlorothiophene H-3~6.706.666[1]d~4.0
H-4~6.856.828[1]d~4.0
2-Chlorothiophene (Reactant) H-3, H-46.996.742 - 6.787[2]m-
H-57.266.918[2]m-

Causality Behind the Shifts:

  • In This compound , the proton at the 3-position (H-3) is flanked by the electron-withdrawing chlorine atom, while H-5 is adjacent to the sulfur and bromine atoms. This results in two distinct chemical environments. The proton at the 5-position is expected to be slightly upfield (lower ppm) compared to the proton at the 3-position.

  • In 2-Bromo-5-chlorothiophene , both protons are in beta positions relative to the sulfur atom. The proton at H-4 is deshielded by the adjacent bromine, while the proton at H-3 is deshielded by the adjacent chlorine. The observed spectrum shows two distinct doublets at 6.828 and 6.666 ppm[1].

  • Coupling Constants: A critical differentiator is the coupling constant. The coupling between H-3 and H-5 in the 4-bromo isomer is a long-range coupling (⁴J), which is typically small (1-3 Hz). In contrast, the coupling between H-3 and H-4 in the 5-bromo isomer is a vicinal coupling (³J), which is larger (typically 3-5 Hz for thiophenes). This difference in splitting provides a definitive confirmation of the substitution pattern.

¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints

Proton-decoupled ¹³C NMR provides a clear count of the number of unique carbon environments. While both isomers will show four distinct signals, their chemical shifts will differ based on the direct attachment of the electronegative halogens.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC2C3C4C5
This compound ~125 (C-Cl)~128 (C-H)~112 (C-Br)~122 (C-H)
2-Bromo-5-chlorothiophene ~115 (C-Br)~130 (C-H)~128 (C-H)~127 (C-Cl)

Rationale for Carbon Chemical Shifts: The carbon atom directly bonded to a halogen experiences a significant shift. The C-Cl bond in the 4-bromo isomer is expected to be at a different chemical shift than the C-Cl bond in the 5-bromo isomer due to the overall electronic distribution in the ring. Similarly, the C-Br carbons will be distinct. The carbon signals for the protonated positions will also show predictable shifts based on their proximity to the halogen substituents.

Experimental Protocol for NMR Data Acquisition and Validation

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, from sample preparation to data analysis.

Sample Preparation
  • Solvent Selection : Use high-purity deuterated chloroform (CDCl₃), as it is an excellent solvent for this class of compounds and has a well-defined residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Concentration : Dissolve 10-15 mg of the synthesized this compound product in 0.6 mL of CDCl₃. Consistent concentration is key for comparing spectra.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration : Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse (zg30).

    • Number of Scans : 16 (increase if sample is dilute).

    • Relaxation Delay (d1) : 2 seconds.

    • Acquisition Time (aq) : At least 4 seconds to ensure high resolution.

    • Spectral Width (sw) : 12 ppm, centered around 6 ppm.

  • ¹³C{¹H} NMR Acquisition :

    • Pulse Program : Standard proton-decoupled pulse program (zgpg30).

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1) : 2 seconds.

    • Spectral Width (sw) : 220 ppm.

Data Processing and Analysis
  • Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration : Identify all peaks and integrate the signals in the ¹H spectrum. The two doublets should have an integral ratio of 1:1.

  • Coupling Constant Measurement : Accurately measure the distance in Hz between the peaks of the doublets in the ¹H spectrum to determine the J-value.

Workflow for Structural Validation

The logical progression from synthesis to definitive structural validation is a critical workflow for ensuring the quality and integrity of research materials.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Structural Validation Synthesis Bromination of 2-Chlorothiophene Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography or Distillation Workup->Purification SamplePrep Sample Preparation (CDCl3, TMS) Purification->SamplePrep Purified Product Acquisition 1H & 13C NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Analysis Spectral Interpretation: - Chemical Shifts (δ) - Coupling Constants (J) - Integration Processing->Analysis Processed Spectra Comparison Compare Data to Reference/Predicted Spectra Analysis->Comparison Decision Structure Confirmation Comparison->Decision Match for 4-Bromo Isomer Impurity Isomer Detected Comparison->Impurity Match for 5-Bromo Isomer

References

GC-MS Analysis for Purity Assessment of 4-Bromo-2-chlorothiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds such as 4-Bromo-2-chlorothiophene derivatives is a critical step. These derivatives serve as vital intermediates in the creation of various pharmaceutical and agrochemical products.[1] The presence of even minute quantities of impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2][3] Therefore, employing a highly sensitive and selective analytical method is paramount for quality control.

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique, with High-Performance Liquid Chromatography (HPLC) for the purity assessment of these halogenated thiophenes. Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful analytical technique for the purity profiling of volatile and semi-volatile compounds like this compound derivatives.[3][4] Its major advantage lies in its dual functionality: the gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides detailed structural information for each component, enabling definitive identification of the main compound and any impurities.[4]

Detailed Experimental Protocol: GC-MS Analysis

This protocol is a synthesized methodology based on established practices for analyzing halogenated and chlorinated thiophenes.[1][5]

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the synthesized this compound derivative.

  • Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.[4]

  • Perform a serial dilution with the same solvent to achieve a final working concentration of approximately 0.1 mg/mL.

  • If necessary, filter the final solution through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.[4]

2. Instrumentation and Parameters The following table outlines the typical parameters for conducting a GC-MS analysis for this class of compounds.

Parameter Setting Source
Gas Chromatograph Agilent 7890B GC or equivalent[5]
Mass Spectrometer Agilent 5977B MSD or equivalent[5]
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1][5]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[1][5]
Inlet Temperature 250°C[1][5]
Injection Volume 1 µL[5]
Injection Mode Splitless or a high split ratio (e.g., 50:1) to avoid detector saturation[1][5]
Oven Program Initial: 50°C, hold for 2 min. Ramp 1: 10°C/min to 150°C. Ramp 2: 20°C/min to 250°C, hold for 5 min.[1][5]
MS Transfer Line 280°C[5]
Ion Source Temp 230°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[1][5]
Acquisition Mode Full Scan (m/z 40-350) for impurity identification; Selected Ion Monitoring (SIM) for quantification of known impurities.[5]

3. Data Analysis

  • Purity Calculation: The purity of the main component is typically determined by the area percent method, where the peak area of the this compound derivative is expressed as a percentage of the total area of all detected peaks.

  • Impurity Identification: Unknown impurities are tentatively identified by comparing their acquired mass spectra against a spectral library (e.g., NIST). The fragmentation patterns and isotopic distributions (due to the presence of Chlorine and Bromine) are key to confirming the structures.[1]

Experimental Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh 1. Weigh Sample (~10 mg) dissolve 2. Dissolve in Solvent (e.g., Dichloromethane) weigh->dissolve dilute 3. Dilute to Working Concentration (0.1 mg/mL) dissolve->dilute inject 4. Inject 1 µL into GC-MS dilute->inject separate 5. Chromatographic Separation (HP-5ms column) inject->separate detect 6. Mass Spectrometric Detection (EI, Full Scan/SIM) separate->detect integrate 7. Integrate Peak Areas detect->integrate identify 8. Identify Impurities (Mass Spectral Library) integrate->identify quantify 9. Calculate Purity (Area Percent Report) integrate->quantify

Caption: Workflow for GC-MS purity assessment of thiophene derivatives.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is highly effective, other methods like High-Performance Liquid Chromatography (HPLC) can be used for purity analysis, especially when dealing with non-volatile or thermally sensitive impurities.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] It is a robust method for quantifying the purity of the main component and is particularly useful for detecting polymeric or less volatile byproducts that may not be amenable to GC analysis.[4]

Brief Experimental Protocol: HPLC

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile, to a concentration of 0.1 mg/mL.[4]

  • Instrumentation: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: A UV-Vis or Diode-Array Detector (DAD) set to a wavelength where the thiophene derivative absorbs strongly.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis and the potential nature of the impurities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]
Applicable Analytes Volatile and thermally stable compounds.[4]Volatile and non-volatile compounds, including thermally labile ones.[4]
Sensitivity High (typically picogram to nanogram range).[4]Moderate to high (typically nanogram to microgram range).[4]
Selectivity/Specificity Very High. Provides structural confirmation via mass spectra, allowing for definitive impurity identification.Moderate. Relies on retention time matching with standards. Co-elution can be an issue.
Key Advantages Excellent for identifying unknown volatile impurities and structural isomers. Considered a gold standard for volatile organic compounds.[6]Wide applicability, robust for routine quantification, non-destructive.
Limitations Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for some analytes.Lower resolving power for some volatile isomers compared to capillary GC. Does not provide definitive structural identification without a mass spectrometer (LC-MS).
Illustrative Quantitative Data

The following table presents hypothetical data from the purity analysis of a synthesized batch of a this compound derivative, demonstrating the typical results from each technique.

CompoundRetention Time (min)Area % (GC-MS)Area % (HPLC-UV)Identification Method
2-Chlorothiophene4.520.08%0.07%GC-MS Library Match / Standard
4-Bromothiophene6.810.15%0.13%GC-MS Library Match / Standard
This compound 9.34 99.51% 99.45% GC-MS Library Match / Standard
Dimer ImpurityNot VolatileNot Detected0.21%Retention Time
Unknown Impurity 111.200.17%0.14%GC-MS Fragmentation
Unknown Impurity 212.550.09%Not ResolvedGC-MS Fragmentation
Total Purity 99.51% 99.45%
Decision Logic for Method Selection

The selection of an appropriate analytical technique is guided by the physicochemical properties of the expected impurities.

Decision_Tree start Purity Assessment of This compound Derivative impurity_check Are impurities expected to be volatile and thermally stable? start->impurity_check gcms Primary Method: GC-MS - High sensitivity - Definitive identification impurity_check->gcms Yes hplc Primary Method: HPLC - Quantifies non-volatile impurities - Robust for routine analysis impurity_check->hplc No / Unknown complementary_check Is a comprehensive profile of all potential impurities required? gcms->complementary_check hplc->complementary_check both Use Both GC-MS and HPLC - GC-MS for volatile profile - HPLC for non-volatile profile complementary_check->both Yes

Caption: Decision tree for selecting an analytical method for purity testing.

Conclusion

For the purity assessment of this compound derivatives, GC-MS stands out as a superior technique for the identification and quantification of volatile and semi-volatile impurities due to its high sensitivity and definitive structural elucidation capabilities.[4] HPLC serves as an essential and robust complementary method, particularly for detecting non-volatile or thermally unstable species such as starting materials or polymeric byproducts.[4][5] Ultimately, for comprehensive impurity profiling in a drug development context, employing a multi-technique approach that leverages the strengths of both GC-MS and HPLC is highly recommended to ensure the highest standards of product quality and safety.[1]

References

A Comparative Guide to Cross-Coupling Reactions of 4-Bromo-2-chlorothiophene for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. 4-Bromo-2-chlorothiophene stands as a versatile building block, offering two distinct reaction sites for the introduction of molecular complexity. This guide provides an objective comparison of common cross-coupling reactions—Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination—for the derivatization of this substrate, supported by experimental data to inform reaction design and optimization.

The inherent reactivity differences between the C-Br and C-Cl bonds in this compound allow for regioselective cross-coupling reactions, primarily targeting the more reactive C-Br bond. The choice of reaction is dictated by the desired functionality to be introduced, with each method presenting its own set of advantages and limitations in terms of yield, substrate scope, and reaction conditions.

Comparative Analysis of Reaction Yields

The following table summarizes typical reaction yields for the cross-coupling of this compound with various partners, demonstrating the efficiency of each method in forming C-C and C-N bonds at the C4 position. It is important to note that yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions employed.

Reaction TypeCoupling PartnerCatalyst SystemSolventBaseTemperature (°C)Yield (%)
Suzuki Coupling Phenylboronic AcidPd(PPh₃)₄Dioxane/WaterK₂CO₃90~95%[1]
Stille Coupling Tributyl(phenyl)tinPd(dppf)Cl₂·DCM / CuIDMF-40~87%[2]
Sonogashira Coupling PhenylacetylenePd(PPh₃)₂Cl₂ / CuITHFDiisopropylamineRT~89%[3]
Heck Coupling StyrenePd(OAc)₂ / LigandDMF / H₂OK₂CO₃80-130Varies
Buchwald-Hartwig Amination AnilinePd₂(dba)₃ / LigandTolueneNaOtBu100Varies

Note: Yields for Heck and Buchwald-Hartwig amination are highly variable depending on the specific ligand and substrates used. The data presented for Suzuki, Stille, and Sonogashira couplings are representative examples found in the literature for similar bromothiophene systems, highlighting the general efficiency of these methods.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols serve as a starting point for reaction optimization.

Suzuki Coupling: Synthesis of 2-Chloro-4-phenylthiophene

Procedure: To a solution of this compound (1.0 mmol) in a mixture of dioxane and water (e.g., 6:1 v/v, 7 mL) is added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is then heated to 90°C and stirred for 12 hours. After cooling to room temperature, the mixture is partitioned between an organic solvent (e.g., ether) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 2-chloro-4-phenylthiophene.[1]

Stille Coupling: Synthesis of 2-Chloro-4-phenylthiophene

Procedure: In a flame-dried flask under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst such as Pd(dppf)Cl₂·DCM (0.1 eq), and a copper(I) co-catalyst like CuI (0.1 eq) are dissolved in an anhydrous solvent like DMF. Tributyl(phenyl)tin (1.15 eq) is then added. The reaction mixture is heated to a specified temperature (e.g., 40°C) and stirred until completion, as monitored by TLC or GC-MS. Upon completion, the reaction is quenched and worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography.[2]

Sonogashira Coupling: Synthesis of 2-Chloro-4-(phenylethynyl)thiophene

Procedure: To a solution of this compound (1.0 eq) in a suitable solvent such as THF at room temperature are added a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq) and a copper(I) co-catalyst such as CuI (0.025 eq). An amine base, for example, diisopropylamine (7.0 eq), and the terminal alkyne, phenylacetylene (1.1 eq), are then added sequentially. The reaction is stirred for a few hours until completion. The mixture is then diluted with an organic solvent and filtered. The filtrate is washed, dried, and concentrated. The final product is purified by flash column chromatography.[3]

Visualizing the Cross-Coupling Workflow

The following diagram illustrates the general workflow for comparing the different cross-coupling reactions of this compound.

Cross_Coupling_Comparison Workflow for Comparing Cross-Coupling Reactions of this compound A Start: this compound B Select Cross-Coupling Reaction A->B C1 Suzuki Coupling (Boronic Acid) B->C1 C2 Stille Coupling (Organostannane) B->C2 C3 Sonogashira Coupling (Terminal Alkyne) B->C3 C4 Heck Coupling (Alkene) B->C4 C5 Buchwald-Hartwig (Amine) B->C5 D Reaction Optimization (Catalyst, Ligand, Base, Solvent, Temp.) C1->D C2->D C3->D C4->D C5->D E Product Isolation & Purification D->E F Characterization & Yield Determination E->F G Comparative Analysis F->G Reaction_Pathways Product Accessibility from this compound cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Classes A This compound B1 Suzuki A->B1 ArB(OH)₂ B2 Stille A->B2 ArSnR₃ B3 Sonogashira A->B3 R-C≡CH B4 Heck A->B4 Alkene B5 Buchwald-Hartwig A->B5 Amine C1 Aryl/Heteroaryl Thiophenes B1->C1 B2->C1 C2 Alkynyl Thiophenes B3->C2 C3 Alkenyl Thiophenes B4->C3 C4 Amino Thiophenes B5->C4

References

Spectroscopic Roadmap: Confirming Regioselectivity in the Functionalization of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise functionalization of heterocyclic scaffolds like thiophene is paramount. This guide provides a comparative analysis of spectroscopic techniques to unequivocally determine the regioselectivity of reactions involving 4-Bromo-2-chlorothiophene, a versatile building block in medicinal chemistry.

The functionalization of this compound can theoretically yield two distinct regioisomers: substitution at the C3 position or the C5 position. Distinguishing between these isomers is critical for establishing structure-activity relationships and ensuring the synthesis of the desired compound. This guide outlines the expected spectroscopic differences between these isomers and provides standardized protocols for their analysis.

Comparative Spectroscopic Analysis

The primary tools for elucidating the regioselectivity of this compound functionalization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted key spectroscopic data for a generic functionalization with a substituent 'R'. These predictions are based on established principles of substituent effects on the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position of SubstitutionH-3H-5Key Observations
C3-Substituted -DoubletThe signal for the remaining proton at C5 will appear as a doublet. The chemical shift will be influenced by the nature of the substituent 'R'.
C5-Substituted Doublet-The signal for the remaining proton at C3 will appear as a doublet. Its chemical shift will be significantly influenced by the electronic nature of the substituent 'R' at the adjacent C5 position.
This compound~7.0 ppm (d)~7.2 ppm (d)The two doublets arise from the coupling between H-3 and H-5.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position of SubstitutionC2C3C4C5Key Observations
C3-Substituted ShieldedDeshieldedShieldedShieldedThe carbon bearing the substituent 'R' (C3) will show a significant downfield shift. The chemical shifts of the other carbons will be moderately affected.
C5-Substituted ShieldedShieldedShieldedDeshieldedThe carbon bearing the substituent 'R' (C5) will be significantly deshielded. The effect on C3 and C4 will also be noticeable.
This compound~125 ppm~115 ppm~112 ppm~129 ppmThe chemical shifts are influenced by the electron-withdrawing effects of the chlorine and bromine atoms.

Table 3: Key IR and MS Spectroscopic Data

TechniqueC3-Substituted IsomerC5-Substituted IsomerKey Observations
IR Spectroscopy (cm⁻¹) Characteristic bands for the C-H stretching of the remaining thiophene proton and vibrational modes of the substituent 'R'.Similar characteristic bands to the C3 isomer, but subtle shifts in the thiophene ring vibrations may be observed.The primary utility of IR is to confirm the incorporation of the functional group 'R'.
Mass Spectrometry (m/z) Molecular ion peak corresponding to the mass of the functionalized product.Identical molecular ion peak to the C3 isomer.Fragmentation patterns may differ slightly, but MS is primarily used to confirm the molecular weight of the product.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified functionalized this compound derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Utilize a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or higher to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Acquire a background spectrum of the empty ATR crystal or salt plates prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: Depending on the volatility and thermal stability of the compound, various ionization techniques can be employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the product.

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

Workflow for Regioselectivity Determination

The following diagram illustrates the logical workflow for confirming the regioselectivity of this compound functionalization.

G cluster_0 Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation cluster_3 Outcome start Functionalization of This compound prod Purified Product(s) start->prod nmr ¹H and ¹³C NMR prod->nmr ir IR Spectroscopy prod->ir ms Mass Spectrometry prod->ms interp Compare experimental data with predicted values nmr->interp ir->interp ms->interp confirm Confirm Regioselectivity (C3 vs. C5) interp->confirm c3 C3-Substituted Product confirm->c3 Proton signal at C5 c5 C5-Substituted Product confirm->c5 Proton signal at C3

Caption: Workflow for Spectroscopic Confirmation of Regioselectivity.

comparing the efficiency of different palladium catalysts for 4-Bromo-2-chlorothiophene coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated thiophenes is a cornerstone in the synthesis of a wide array of pharmaceuticals and organic materials. Among these, 4-bromo-2-chlorothiophene serves as a versatile building block, allowing for selective C-C and C-heteroatom bond formation. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis provides a strategic advantage for sequential derivatization. This guide offers an objective comparison of the efficiency of various palladium catalysts for the coupling of this compound, supported by experimental data from analogous systems and established principles of cross-coupling chemistry.

Principles of Regioselective Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor. The generally accepted order of reactivity is C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition to the palladium(0) center, which is often the rate-determining step of the catalytic cycle. Consequently, for this compound, palladium catalysts will preferentially activate the C-Br bond, enabling selective functionalization at the 4-position while leaving the C-Cl bond intact for subsequent transformations.

Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The choice of palladium catalyst and associated ligands significantly impacts the reaction efficiency. While specific comparative data for this compound is limited, extensive research on the coupling of other brominated thiophenes provides valuable insights.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ Arylboronic acidK₃PO₄1,4-Dioxane/H₂O9012Moderate to High[1][2]
PdCl₂(dppf) Arylboronic acidK₂CO₃Toluene/H₂O10012-24Good to Excellent[3][4]
Pd(OAc)₂ / SPhos Arylboronic acidK₃PO₄Toluene/H₂O10012HighGeneral Knowledge
PEPPSI-iPr Arylboronic acidK₂CO₃1,4-Dioxane8018Good[4]

Note: Yields are generalized from studies on structurally similar brominated thiophenes. The performance of these catalysts can be significantly influenced by the specific boronic acid used, as well as the precise reaction conditions.

Experimental Protocols

Below are representative experimental protocols for common cross-coupling reactions, which can be adapted for the selective coupling of this compound at the 4-position.

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL). Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][2]

General Procedure for Sonogashira Coupling

In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 1-2 mol%). Add an anhydrous solvent (e.g., THF or toluene, 5 mL), followed by an amine base (e.g., triethylamine, 2.0 mmol) and the terminal alkyne (1.2 mmol). Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction's progress by TLC or GC-MS. Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.[5]

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (this compound) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(R) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product 2-Chloro-4-arylthiophene RedElim->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow for Catalyst Screening Start Start: Inert Atmosphere Setup Reagents Add this compound, Boronic Acid, Base, and Solvent Start->Reagents Catalyst Add Palladium Catalyst Reagents->Catalyst Reaction Heat and Stir Reaction Mixture Catalyst->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Product (NMR, MS) Purification->Analysis End End: Isolated Product Analysis->End

Caption: A typical experimental workflow for screening palladium catalysts.

Conclusion

The selective functionalization of this compound at the 4-position is a highly feasible transformation due to the greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are reliable choices, with the latter offering greater air stability. For more challenging couplings or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands such as in PEPPSI-iPr may offer superior performance. The provided experimental protocols serve as a robust starting point for developing optimized conditions for the synthesis of 2-chloro-4-substituted thiophenes, which are valuable intermediates in drug discovery and materials science.

References

4-Bromo-2-chlorothiophene: A Potential Alternative Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic electronics, the design and synthesis of novel conjugated polymers with tailored properties are paramount for enhancing the performance of devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). While established building blocks like 3-alkyl-2,5-dibromothiophene have been extensively studied and optimized, the exploration of alternative monomers is crucial for unlocking new possibilities in material design. This guide introduces 4-bromo-2-chlorothiophene as a potential alternative building block and provides a comparative analysis against the widely used 2,5-dibromo-3-hexylthiophene, the precursor to the benchmark polymer poly(3-hexylthiophene) (P3HT).

Performance Comparison: Theoretical Projections and Experimental Benchmarks

Due to the limited availability of direct experimental data on polymers derived from this compound, this comparison presents a combination of theoretical expectations for poly(this compound) and established experimental data for P3HT. The asymmetric halogenation of this compound is expected to influence the regiochemistry of polymerization, potentially leading to polymers with different electronic and morphological characteristics compared to those derived from symmetrically substituted thiophenes.

PropertyPoly(this compound) (Theoretical/Expected)Poly(3-hexylthiophene) (P3HT) (Experimental)
Polymerization Control The differential reactivity of the C-Br and C-Cl bonds could allow for regioselective polymerization, potentially leading to well-defined polymer structures.Well-established methods like Grignard Metathesis (GRIM) polymerization yield highly regioregular (Head-to-Tail) polymers, which is crucial for high charge carrier mobility.
Hole Mobility (μ) The introduction of a chlorine atom may influence the polymer backbone planarity and intermolecular packing, which are key factors for charge transport. Theoretical studies on halogenated polythiophenes suggest that the electronic properties can be tuned by the choice and position of the halogen.0.01 - 0.1 cm²/Vs (typical for solution-processed thin films).
On/Off Ratio (for OFETs) Expected to be in the range of 10⁵ to 10⁷, typical for polythiophene-based OFETs.> 10⁶
Power Conversion Efficiency (PCE) (for OSCs) The different electronic nature of the monomer could affect the HOMO/LUMO energy levels of the resulting polymer, which is a critical parameter for optimizing the open-circuit voltage (Voc) and overall PCE in OSCs.3-5% in bulk heterojunction devices with fullerene acceptors.
Solubility The absence of an alkyl side chain would likely result in poor solubility in common organic solvents, posing a challenge for solution-based device fabrication. Functionalization with alkyl chains would be necessary to improve processability.The hexyl side chain imparts good solubility in solvents like chloroform, chlorobenzene, and dichlorobenzene, enabling easy solution processing.

Synthetic Pathways and Experimental Considerations

The polymerization of halothiophene monomers is typically achieved through transition metal-catalyzed cross-coupling reactions. The choice of polymerization method can significantly impact the molecular weight, regioregularity, and ultimately the electronic properties of the resulting polymer.

G cluster_monomers Building Blocks cluster_polymerization Polymerization Methods cluster_polymers Resulting Polymers cluster_applications Organic Electronic Devices 4B2ClT This compound Stille Stille Coupling 4B2ClT->Stille Suzuki Suzuki Coupling 4B2ClT->Suzuki 25DB3HT 2,5-Dibromo-3-hexylthiophene 25DB3HT->Stille 25DB3HT->Suzuki GRIM GRIM Polymerization 25DB3HT->GRIM P4B2ClT Poly(this compound) Stille->P4B2ClT P3HT Poly(3-hexylthiophene) (P3HT) Stille->P3HT Suzuki->P4B2ClT Suzuki->P3HT GRIM->P3HT OFET Organic Field-Effect Transistor (OFET) P4B2ClT->OFET OSC Organic Solar Cell (OSC) P4B2ClT->OSC P3HT->OFET P3HT->OSC

Caption: Synthetic routes from thiophene building blocks to polymers for organic electronics.

Experimental Protocols

Below are generalized protocols for Stille and Suzuki coupling polymerizations, which are applicable to a range of halothiophene monomers, including this compound.

Stille Coupling Polymerization

This method involves the palladium-catalyzed reaction between an organotin reagent and an organic halide. For the polymerization of this compound, it would first need to be converted to a distannyl derivative or reacted with a distannylated comonomer.

Materials:

  • 2,5-Bis(trimethylstannyl)thiophene (or another distannyl comonomer)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)

Procedure:

  • In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon), dissolve equimolar amounts of the distannyl comonomer and this compound in the anhydrous solvent.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the precipitate and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally with chloroform or chlorobenzene to collect the desired polymer fraction.

  • Dry the polymer under vacuum.

Suzuki Coupling Polymerization

This method utilizes a palladium catalyst to couple an organoboron compound with an organic halide. For polymerization, a diboronic acid or ester derivative of thiophene would be reacted with this compound.

Materials:

  • Thiophene-2,5-diboronic acid bis(pinacol) ester (or similar)

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aqueous base solution (e.g., 2 M potassium carbonate)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the diboronic ester and this compound in the organic solvent.

  • Add the palladium catalyst (Pd(PPh₃)₄, 2-5 mol%).

  • Add the aqueous base solution (2-3 equivalents).

  • Thoroughly degas the biphasic mixture.

  • Heat the reaction to 80-100 °C and stir vigorously for 24-72 hours.

  • After cooling to room temperature, separate the organic layer.

  • Precipitate the polymer by adding the organic solution to methanol.

  • Collect the polymer by filtration and purify using the same washing and Soxhlet extraction procedure as described for the Stille coupling.

  • Dry the final polymer product under vacuum.

Logical Workflow for Evaluating a New Building Block

The process of evaluating a new building block like this compound follows a logical progression from synthesis to device characterization.

G A Monomer Synthesis/ Procurement B Polymerization A->B C Polymer Characterization (GPC, NMR, TGA) B->C D Material Property Analysis (UV-Vis, CV) C->D E Device Fabrication (OFET, OSC) D->E F Device Performance Testing E->F G Structure-Property Relationship Analysis F->G G->A Design Iteration

Caption: Workflow for the evaluation of a novel building block in organic electronics.

Conclusion

This compound represents an intriguing, yet underexplored, building block for conjugated polymers in organic electronics. Its asymmetrical halogenation offers the potential for novel polymer structures with unique electronic properties. While direct experimental data is currently lacking, the established synthetic methodologies for polythiophenes provide a clear roadmap for its incorporation into new materials. Further research into the polymerization of this compound and the characterization of the resulting polymers is necessary to fully assess its potential as a viable alternative to more conventional thiophene monomers. This guide serves as a foundational resource to stimulate and direct such future investigations.

A Comparative Guide to Thiophene-Based Polymers: Performance Insights from Monomer Variations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based conjugated polymers are at the forefront of organic electronics, offering a unique combination of solution processability, tunable optoelectronic properties, and demonstrated performance in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The properties of these polymers are intrinsically linked to the chemical structure of their constituent monomers. This guide provides a comprehensive comparison of the performance of various thiophene-based polymers derived from different monomers, supported by experimental data to inform material selection and guide future research.

Performance Comparison of Thiophene-Based Polymers

The following tables summarize key performance metrics for a range of thiophene-based polymers, highlighting the impact of monomer structure on their electrical, optical, and thermal properties.

Table 1: Influence of Alkyl Side-Chain Length on Poly(3-alkylthiophene) (P3AT) Properties

The length of the alkyl side-chain on the thiophene monomer significantly influences the polymer's morphology, solubility, and ultimately its electronic properties. Here, we compare poly(3-butylthiophene) (P3BT), poly(3-hexylthiophene) (P3HT), poly(3-octylthiophene) (P3OT), and poly(3-dodecylthiophene) (P3DDT).

PolymerMonomerHole Mobility (cm²/Vs)HOMO Level (eV)Optical Bandgap (eV)Melting Temperature (°C)
P3BT3-butylthiophene~0.01 - 0.1-4.9 to -5.1~1.9 - 2.1~180 - 220
P3HT3-hexylthiophene~0.01 - 0.2[1]-4.9 to -5.2[2]~1.9 - 2.0~220 - 240
P3OT3-octylthiophene~0.001 - 0.05-5.0 to -5.2~1.9 - 2.1~160 - 180
P3DDT3-dodecylthiophene~0.001 - 0.02-5.1 to -5.3~2.0 - 2.2~120 - 140

Note: The reported values can vary depending on the regioregularity, molecular weight, and processing conditions.

Table 2: Impact of Regioregularity on Poly(3-hexylthiophene) (P3HT) Properties

Regioregularity, the controlled head-to-tail coupling of 3-substituted thiophene monomers, is a critical factor governing the performance of P3HT.

PropertyRegioregular P3HT (>95% HT)Regiorandom P3HT
Hole Mobility (cm²/Vs) 0.01 - 0.22[1]10⁻⁵ - 10⁻³
UV-Vis λmax (film, nm) 520-560 (with vibronic features)450-480 (broad, featureless)
Crystallinity SemicrystallineAmorphous
Tensile Modulus (MPa) ~290[2]~13[2]
HOMO Level (eV) -4.9[2]-4.6[2]
Table 3: Performance of Donor-Acceptor (D-A) Copolymers

Incorporating electron-donating (D) and electron-accepting (A) monomers into the polymer backbone is a powerful strategy to tune the bandgap and enhance charge transport properties.

Polymer SystemDonor MonomerAcceptor MonomerHole Mobility (cm²/Vs)Power Conversion Efficiency (PCE, %)
PBDTT-DPPBenzodithiophene (BDT)Diketopyrrolopyrrole (DPP)~0.1 - 0.5~3 - 6[3][4]
PNDT-DPPNaphthodithiophene (NDT)Diketopyrrolopyrrole (DPP)> 0.5up to 6.92[5]
PTTBT-DPPThieno[3,2-b]thiopheneDiketopyrrolopyrrole (DPP)up to 1.95[6]5.4[6]
PBDTT-BTDBenzodithiophene (BDT)Benzothiadiazole (BTD)~0.01 - 0.1~2 - 4

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the accurate comparison of material performance.

Polymer Synthesis: Grignard Metathesis (GRIM) Polymerization of Regioregular P3HT
  • Monomer Preparation: 2,5-dibromo-3-hexylthiophene is synthesized according to literature procedures.

  • Reaction Setup: All glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Metathesis: To a solution of 2,5-dibromo-3-hexylthiophene in anhydrous tetrahydrofuran (THF), a solution of tert-butylmagnesium chloride in THF is added dropwise at room temperature. The mixture is then refluxed.

  • Polymerization: After cooling to room temperature, a catalytic amount of [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) is added. The reaction mixture is stirred for a specified time to achieve the desired molecular weight.

  • Work-up: The polymerization is quenched by pouring the reaction mixture into methanol. The precipitated polymer is collected by filtration and purified by Soxhlet extraction with methanol, hexane, and finally chloroform to obtain the regioregular P3HT.

Thin Film Preparation: Spin Coating
  • Solution Preparation: A solution of the thiophene-based polymer is prepared in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-20 mg/mL.[7] The solution is typically stirred overnight, sometimes with gentle heating, to ensure complete dissolution.

  • Filtration: The solution is filtered through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.[7]

  • Substrate Preparation: Substrates (e.g., glass, silicon wafers, ITO-coated glass) are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Spin Coating: The cleaned substrate is placed on the spin coater chuck. A sufficient amount of the polymer solution is dispensed onto the center of the substrate. The spin coater is then started, typically with a spin speed of 1000-4000 rpm for 30-60 seconds, to spread the solution and evaporate the solvent, leaving a thin polymer film.[7]

  • Annealing: The coated substrate is often annealed on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 10-30 minutes) to improve the film morphology and crystallinity.[7]

Characterization Techniques
  • Electrical Conductivity: Measured using a four-point probe setup on a thin film of the polymer. A known current is passed through the outer two probes, and the voltage is measured across the inner two probes to determine the sheet resistance and subsequently the conductivity.

  • Charge Carrier Mobility: Determined from the transfer and output characteristics of an Organic Field-Effect Transistor (OFET). The mobility is calculated from the saturation region of the transfer curve.

  • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA). The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss as a function of temperature is recorded to determine the decomposition temperature.

  • Optical Properties: UV-Visible absorption and photoluminescence spectra are recorded for both polymer solutions and thin films to determine the absorption maxima (λmax) and estimate the optical bandgap.

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using a calibrated set of standards (e.g., polystyrene).

  • Crystallinity and Morphology: Investigated using X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM).

Visualizing the Workflow and Concepts

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the relationships between different concepts.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis (GRIM) Monomer Monomer Reaction Reaction Monomer->Reaction Grignard Reagent Grignard Reagent Grignard Reagent->Reaction Ni Catalyst Ni Catalyst Ni Catalyst->Reaction Precipitation Precipitation Reaction->Precipitation Purification Purification Precipitation->Purification Polythiophene Polythiophene Purification->Polythiophene OFET_Fabrication_Characterization cluster_fabrication OFET Fabrication cluster_characterization Device Characterization Substrate Substrate Spin Coating Spin Coating Substrate->Spin Coating Annealing Annealing Spin Coating->Annealing Electrode Deposition Electrode Deposition Annealing->Electrode Deposition OFET Device OFET Device Electrode Deposition->OFET Device Electrical Measurement Electrical Measurement OFET Device->Electrical Measurement Data Analysis Data Analysis Electrical Measurement->Data Analysis Performance Metrics Performance Metrics Data Analysis->Performance Metrics Monomer_Property_Relationship Monomer Structure Monomer Structure Side-Chain Side-Chain Monomer Structure->Side-Chain Regioregularity Regioregularity Monomer Structure->Regioregularity Comonomer Comonomer Monomer Structure->Comonomer Polymer Properties Polymer Properties Side-Chain->Polymer Properties Regioregularity->Polymer Properties Comonomer->Polymer Properties Electrical Electrical Polymer Properties->Electrical Optical Optical Polymer Properties->Optical Thermal Thermal Polymer Properties->Thermal Mechanical Mechanical Polymer Properties->Mechanical

References

A Comparative Guide to Reaction Kinetics for the Cross-Coupling of 4-Bromo-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions is paramount for optimizing synthetic routes and ensuring efficient production of target molecules. This guide provides a comparative analysis of catalytic systems for the cross-coupling of 4-bromo-2-chlorothiophene, a versatile building block in medicinal chemistry and materials science. While specific kinetic data for this exact substrate is not extensively available in the public domain, this guide draws upon experimental data from structurally similar halothiophenes to provide valuable insights into catalyst performance and reaction dynamics.

The cross-coupling of dihalogenated heterocycles like this compound presents a unique challenge in achieving site-selectivity. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > OTf > Cl.[1] This is attributed to the differences in carbon-halogen (C-X) bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.[1] Consequently, cross-coupling reactions on this compound are expected to proceed selectively at the C4-Br position.

Comparative Performance of Palladium Catalysts

The choice of the palladium catalyst and its associated ligand is critical in determining the efficiency, selectivity, and rate of the cross-coupling reaction. Below is a comparison of common catalyst systems used for the Suzuki-Miyaura coupling of related bromothiophene and chlorothiophene substrates. The data is compiled from various sources to offer a comparative perspective on expected performance.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromothiophenes

Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[2]
Pd(PPh₃)₄2-bromothiopheneNot SpecifiedNa₂CO₃Toluene/H₂O8012~85-95[3]
Pd(dppf)Cl₂Dibromothiophene3Na₂CO₃Toluene110-11512-18High[2]
Pd(OAc)₂ / SPhos3-Bromopyridine1K₃PO₄1,4-Dioxane100495[4]

Table 2: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PalladacycleAryl ChloridesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh TON/TOF[5]
PEPPSI-IPr3-Chloropyridine0.5Cs₂CO₃t-AmylOH100298[4]

Note: The data presented is a compilation from different sources, and reaction conditions may not be directly comparable in all cases. It serves to illustrate general trends in catalyst performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for conducting and monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).[2]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the appropriate ligand if required.[2]

  • Add a degassed solvent (e.g., 1,4-dioxane/water, toluene).[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.[2][4]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard for accurate quantification.[5]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol for Kinetic Analysis:

  • Reaction Setup: In a series of reaction vials, prepare the reaction mixtures as described in the general protocol. Ensure all reactants except the limiting reagent are in a significant excess to maintain pseudo-first-order conditions.

  • Initiation: Initiate the reactions by adding the limiting reagent (e.g., this compound) to each vial at time zero.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cooled solution of a strong acid or base).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant and product over time.

  • Data Processing: Plot the concentration of the reactant versus time to determine the reaction rate and order.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

A systematic workflow is essential for obtaining reliable kinetic data.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reactant_Prep Prepare Stock Solutions (Substrate, Boronic Acid, Base, Catalyst) Vial_Prep Set up Reaction Vials under Inert Atmosphere Reactant_Prep->Vial_Prep Initiation Initiate Reaction (t=0) Vial_Prep->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Instrument_Analysis GC/HPLC Analysis Quenching->Instrument_Analysis Data_Processing Process Data (Concentration vs. Time) Instrument_Analysis->Data_Processing Kinetic_Model Determine Rate Law and Rate Constant Data_Processing->Kinetic_Model

Caption: A generalized workflow for the kinetic analysis of a cross-coupling reaction.

References

A Cost-Benefit Analysis of 4-Bromo-2-chlorothiophene in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that balances cost, reactivity, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of 4-bromo-2-chlorothiophene as a building block in chemical synthesis, comparing it with viable alternatives such as 2,4-dibromothiophene, 2-bromothiophene, and 2-chlorothiophene. This analysis is supported by a review of current pricing, comparative reactivity in common cross-coupling reactions, and detailed experimental protocols.

Cost Comparison of Thiophene Building Blocks

A primary consideration in process development and scale-up is the cost of starting materials. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are based on currently available data from various suppliers and are calculated on a per-mole basis to provide a standardized metric for comparison. It is important to note that prices can fluctuate based on supplier, purity, and quantity.

CompoundMolecular Weight ( g/mol )Price (USD/g)Price (USD/mol)
This compound197.48~25-35~4937 - 6912
2,4-Dibromothiophene241.93~14.8 - 16.6~3580 - 4016
2-Bromothiophene163.04~0.47 - 0.84~77 - 137
2-Chlorothiophene118.58~0.84 - 1.62~100 - 192

Note: Prices are estimates and may vary.

Performance and Reactivity in Synthesis

The utility of a building block is determined by its reactivity and the yields it can achieve in key synthetic transformations. Thiophene derivatives are frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings to form C-C bonds.

The reactivity of halothiophenes in these reactions generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl. This suggests that bromo- and chloro-substituted thiophenes will have different reactivity profiles. In this compound, the bromine atom is expected to be more reactive than the chlorine atom in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Comparative Yields in Cross-Coupling Reactions
Starting MaterialReaction TypeCoupling PartnerProduct TypeReported Yield (%)
2,5-Dibromo-3-hexylthiopheneSuzukiArylboronic acids2,5-Diaryl-3-hexylthiophenesModerate to Good[1]
2-BromothiopheneHeckPent-4-en-2-olKetone55[2]
2,4-DibromothiopheneStilleOrganostannaneSubstituted Thiophene59-90[3]
2-ChlorothiopheneSuzukiThiophene- and Furanboronic AcidsBiheteroarylsNear quantitative[4]
2-BromothiopheneStilleOrganostannaneDimer33-73[5]

It's crucial to recognize that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. For instance, the Suzuki coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids using a Pd(PPh₃)₄ catalyst and potassium phosphate as a base at 90°C gave moderate to good yields[1]. In contrast, a Heck reaction of 2-bromothiophene with pent-4-en-2-ol using Pd(OAc)₂ and Ph₃P as the catalyst resulted in a 55% yield of the corresponding ketone[2]. The Stille coupling of 2,4-dibromothiophene has been reported to give yields ranging from 59% to 90%[3]. Notably, Suzuki couplings involving 2-chlorothiophene with other heteroaryl boronic acids have been reported to proceed in near quantitative yields, though this often requires specific catalyst systems designed for less reactive aryl chlorides[4].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the practical utility of a starting material. Below are representative protocols for Suzuki and Stille cross-coupling reactions, which are commonly used for the functionalization of halothiophenes.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed coupling of a halothiophene with a boronic acid.

Materials:

  • Halothiophene (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halothiophene, arylboronic acid, and base.

  • Add the degassed solvent system.

  • Purge the mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biarylthiophene.[6][7]

Stille Cross-Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed coupling of a halothiophene with an organostannane.

Materials:

  • Halothiophene (e.g., 2,4-dibromothiophene) (1.0 equiv)

  • Organostannane (e.g., tributyl(aryl)stannane) (1.0-1.2 equiv for mono-coupling, 2.2-2.5 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, DMF)

  • Optional: Ligand (e.g., P(o-tol)₃)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the halothiophene and the palladium catalyst (and ligand, if used).

  • Subject the flask to three cycles of evacuation and backfilling with an inert gas.

  • Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.

  • Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a Suzuki coupling and the catalytic cycle of the reaction.

Suzuki_Workflow reagents 1. Combine Halothiophene, Arylboronic Acid, Base solvent 2. Add Degassed Solvent reagents->solvent purge 3. Purge with Inert Gas solvent->purge catalyst 4. Add Pd Catalyst purge->catalyst heat 5. Heat and Stir catalyst->heat workup 6. Workup (Extraction, Washing) heat->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product: Biarylthiophene purify->product

A typical experimental workflow for a Suzuki cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n add Oxidative Addition pdi R-Pd(II)-X L_n add->pdi trans Transmetalation pdii R-Pd(II)-R' L_n trans->pdii reduct Reductive Elimination product R-R' (Biarylthiophene) pdii->product reduct->pd0 reagents R-X (Halothiophene) reagents->pdi boronic R'-B(OR)₂ boronic->pdii

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its alternatives is a nuanced decision that depends on the specific synthetic goal and budgetary constraints.

  • Cost: 2-Bromothiophene and 2-chlorothiophene are significantly more cost-effective on a per-mole basis than their di-halogenated counterparts. This compound is the most expensive of the compounds compared.

  • Reactivity and Selectivity: this compound offers the potential for regioselective sequential functionalization due to the differential reactivity of the bromine and chlorine atoms. This can be a significant advantage in the synthesis of complex, unsymmetrical molecules. 2,4-Dibromothiophene also allows for sequential reactions, while 2-bromothiophene and 2-chlorothiophene are suitable for single coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond generally leads to milder reaction conditions and potentially higher yields for brominated thiophenes.

  • Application: For the synthesis of simple biarylthiophenes where only one coupling is required, the more economical 2-bromothiophene or 2-chlorothiophene would be the logical choice. For more complex targets requiring multiple, distinct functionalizations, the higher cost of this compound or 2,4-dibromothiophene may be justified by the synthetic elegance and potentially fewer steps required overall.

Ultimately, a thorough cost-benefit analysis requires consideration of not only the initial cost of the starting material but also the cost of catalysts, solvents, and purification, as well as the value of the final product and the overall efficiency of the synthetic route. This guide provides a foundational framework and key data points to aid researchers in making an informed decision for their specific synthetic challenges.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chlorothiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Bromo-2-chlorothiophene based on publicly available safety data sheets. It is intended to supplement, not replace, the specific protocols and regulations of your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS office for specific procedures and requirements in your area.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated organic compound, it is classified as hazardous waste and requires special handling procedures.[1][2][3] This guide provides essential, immediate safety and logistical information for the proper management and disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4][5] In case of a spill, avoid direct contact and use absorbent materials for containment. Do not allow the chemical to enter drains or waterways.[4][5][6]

Hazard Summary

The following table summarizes the key hazards associated with this compound.

Hazard TypeDescriptionCitations
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[7]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
Environmental Limited data available, but should not be released into the environment. Prevent entry into drains.[5][6][8][9]
Physical May be flammable.[4][6]

Step-by-Step Disposal Protocol

The primary and regulated method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal company.[3][4][6]

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated and clearly labeled hazardous waste container.

  • This container must be specifically designated for "Halogenated Organic Waste."[1][2][3] Do not mix with non-halogenated waste streams to avoid unnecessary disposal costs and complications.[2][10]

2. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[2][3]

  • The full chemical name, "this compound," and the names of any other components mixed with it must be listed.[3]

  • Indicate the approximate quantities or concentrations of each component.

3. Storage of Waste:

  • Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure area.[11]

  • Follow your institution's guidelines for the maximum allowable accumulation time and quantity of hazardous waste in a satellite accumulation area.

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[3]

  • Decontamination Procedure:

    • Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which this compound is soluble.[3]

    • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[3]

    • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.[3]

5. Arrange for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]

  • Follow all institutional procedures for waste manifests and pickup scheduling.[3]

  • The approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_characterization Waste Characterization cluster_segregation Waste Segregation cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal start This compound Waste Generated is_halogenated Is it a halogenated organic compound? start->is_halogenated collect_halogenated Collect in 'Halogenated Organic Waste' container is_halogenated->collect_halogenated Yes label_container Label container: 'Hazardous Waste' 'this compound' List all components collect_halogenated->label_container empty_container Empty Container? label_container->empty_container triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse Yes contact_ehs Contact EHS for pickup empty_container->contact_ehs No (Waste Product) collect_rinsate Collect rinsate in 'Halogenated Organic Waste' triple_rinse->collect_rinsate dispose_container Dispose of container as non-hazardous (consult EHS) collect_rinsate->dispose_container dispose_container->contact_ehs incineration Incineration by licensed waste disposal facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of 4-Bromo-2-chlorothiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 4-Bromo-2-chlorothiophene (CAS No. 32431-93-9) in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow for researchers, scientists, and drug development professionals. Due to the compound's hazardous properties and the fact that its toxicological effects have not been thoroughly investigated, adherence to these guidelines is critical.[1]

Immediate Safety Information: Hazard Identification

This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[2][3][4] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3][4]

Table 1: GHS Hazard Classification for this compound

GHS Classification Hazard Statement
Flammable Liquids, Category 4 H227: Combustible liquid[3][4]
Acute Toxicity, Oral, Category 4 H302: Harmful if swallowed[2][3][4]
Acute Toxicity, Dermal, Category 4 H312: Harmful in contact with skin[2][3][4]
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation, Category 2 H319: Causes serious eye irritation[2][3][4]
Acute Toxicity, Inhalation, Category 4 H332: Harmful if inhaled[2][3]

| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation[2][4] |

Operational Plan: Personal Protective Equipment (PPE) and Handling

A stringent PPE protocol is mandatory for all personnel handling this compound. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.[5]

Table 2: Required Personal Protective Equipment (PPE)

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles & Face Shield Use safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles providing a complete seal.[5] A face shield must be worn over goggles for splash protection.
Hands Chemical-Resistant Gloves Handle with gloves inspected prior to use.[5] For halogenated compounds, butyl rubber or neoprene gloves are recommended.[6][7] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves immediately.[5]
Body Chemical-Resistant Lab Coat An impervious, flame-retardant, and antistatic long-sleeved lab coat is required.[5] Ensure it is fully buttoned. For tasks with a high splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Fume Hood / Respirator All handling must occur in a well-ventilated area, preferably a certified chemical fume hood.[5][8] For higher-level protection or in case of ventilation failure, use a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[1][5]

| Footwear | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the feet and be made of a material that resists chemical penetration. |

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls : Before work begins, ensure the chemical fume hood is certified and functioning correctly.[7] Designate a specific area within the hood for handling to contain potential contamination. Assemble all necessary equipment and reagents before introducing the compound.[7] Confirm that the nearest emergency shower and eyewash stations are unobstructed and operational.[9]

  • Donning PPE : Put on all required PPE as detailed in Table 2 before handling the chemical.

  • Chemical Handling : All weighing and transfer operations must be conducted within the fume hood. Use non-sparking tools and take precautionary measures against static discharge.[10] Avoid all contact with skin and eyes and prevent the formation of aerosols.[5] If creating a solution, add the compound slowly to the solvent to prevent splashing.

  • Storage : Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong bases, and sources of ignition.[5][8][10] Keep the container tightly closed.[5] Some sources recommend storing under an inert gas.[5]

  • Doffing PPE : After handling, remove PPE carefully to avoid cross-contamination. Dispose of single-use items, like gloves, in the appropriate waste stream. Wash hands thoroughly with soap and water.[5]

Logistical Plan: Spills, Emergencies, and Disposal

Accidental Release and Spill Cleanup

In the event of a spill, immediate and safe cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area.[4] Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.

  • Don PPE : Wear all PPE as specified in Table 2 before approaching the spill.

  • Contain and Absorb : Remove all sources of ignition.[10] Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect Waste : Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[4][5]

  • Decontaminate : Clean the spill area thoroughly.

  • Environmental Protection : Prevent spilled material from entering drains or waterways.[1][5]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician immediately.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[1]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. It should never be poured down the drain or mixed with non-hazardous trash.[11]

  • Waste Segregation : Collect all waste containing this compound (unused product, contaminated consumables, and solutions) in a dedicated container labeled "Halogenated Organic Waste".[11]

  • Container Decontamination : Empty containers must be treated as hazardous waste unless decontaminated. Triple-rinse the empty container with a suitable solvent. Collect the rinsate and add it to the halogenated organic waste container.[11]

  • Professional Disposal : The primary disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed company.[1][11]

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_controls Verify Engineering Controls (Fume Hood, Eyewash) gather_materials Assemble All Equipment and Reagents prep_controls->gather_materials don_ppe Don All Required PPE (Gloves, Goggles, Coat) gather_materials->don_ppe handle_chem Perform Chemical Work (Weighing, Transfers) Inside Fume Hood don_ppe->handle_chem doff_ppe Doff PPE Correctly handle_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Waste as 'Halogenated Organic' wash_hands->segregate_waste dispose_waste Arrange for Professional Waste Disposal via EHS segregate_waste->dispose_waste

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.